molecular formula C8H9BrN2O B1344746 6-Bromo-N,N-dimethylnicotinamide CAS No. 869640-49-3

6-Bromo-N,N-dimethylnicotinamide

Cat. No.: B1344746
CAS No.: 869640-49-3
M. Wt: 229.07 g/mol
InChI Key: UUMFIOSLMPIDKB-UHFFFAOYSA-N
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Description

6-Bromo-N,N-dimethylnicotinamide is a useful research compound. Its molecular formula is C8H9BrN2O and its molecular weight is 229.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-N,N-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11(2)8(12)6-3-4-7(9)10-5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMFIOSLMPIDKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701265088
Record name 6-Bromo-N,N-dimethyl-3-pyridinecarboxamide
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869640-49-3
Record name 6-Bromo-N,N-dimethyl-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869640-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-N,N-dimethyl-3-pyridinecarboxamide
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URL https://comptox.epa.gov/dashboard/DTXSID701265088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

step-by-step synthesis of 6-Bromo-N,N-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Bromo-N,N-dimethylnicotinamide

This guide provides a comprehensive, step-by-step methodology for the synthesis of this compound, a valuable building block in pharmaceutical and agrochemical research.[1] The narrative is structured to provide not only a reproducible protocol but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical insight for researchers, scientists, and drug development professionals.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of the target molecule is most efficiently achieved through a two-part sequence. The core strategy involves the initial preparation of a key intermediate, 6-bromonicotinic acid, which is subsequently converted to the final N,N-dimethylamide product. This approach allows for clear, well-defined reaction steps with robust purification opportunities, maximizing the final yield and purity.

Part 1 focuses on the synthesis of 6-bromonicotinic acid. Several routes exist for this transformation, including the Sandmeyer reaction on an amino-precursor or direct bromination of nicotinic acid.[2][3][4] However, a highly reliable and frequently cited method involves the strong oxidation of a commercially available methyl-substituted pyridine, which offers excellent regioselectivity.[2][5]

Part 2 addresses the formation of the amide bond. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[6][7] Therefore, activation of the carboxylic acid is essential. This guide employs a standard and highly efficient peptide coupling reagent to facilitate the formation of the target amide.

Part 1: Synthesis of the Key Intermediate: 6-Bromonicotinic Acid

This stage converts 2-bromo-5-methylpyridine into 6-bromonicotinic acid through a robust oxidation reaction.

Principle and Rationale

The conversion of an alkyl group on an aromatic ring to a carboxylic acid is a classic transformation. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent well-suited for this purpose. The reaction proceeds by oxidizing the methyl group at the 5-position of the pyridine ring to a carboxylate. The electron-withdrawing nature of the pyridine ring and the bromo-substituent stabilizes the aromatic core against oxidative degradation under the reaction conditions. The use of a phase transfer catalyst, such as Aliquat 336, is recommended to improve the interaction between the aqueous permanganate solution and the organic substrate.[5]

Detailed Experimental Protocol: Oxidation of 2-Bromo-5-methylpyridine
  • Reaction Setup: To a solution of 2-bromo-5-methylpyridine (1.0 eq) in water, add a catalytic amount of Aliquat 336 (e.g., ~0.01 eq).[5]

  • Addition of Oxidant: While stirring vigorously, slowly add potassium permanganate (KMnO₄, ~2.7-3.0 eq) in portions to the reaction mixture. The addition should be controlled to manage the exothermic reaction.[5][8]

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 1-2 hours to ensure the reaction goes to completion.[5] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Filtration: Upon completion, cool the mixture slightly and filter it while still hot through a pad of diatomaceous earth (Celite) to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake thoroughly with hot water to recover any trapped product.[5]

  • Isolation and Acidification: Combine the filtrates and concentrate the volume under reduced pressure. Cool the concentrated solution in an ice bath and acidify with a strong acid, such as 48% hydrobromic acid (HBr) or concentrated hydrochloric acid (HCl), until the pH is approximately 2-3.[5][8]

  • Purification: The white precipitate of 6-bromonicotinic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product.[5]

Data Presentation: Reagents and Conditions for Part 1
ReagentMolecular WeightMolar Eq.Typical AmountPurpose
2-Bromo-5-methylpyridine172.02 g/mol 1.010.0 gStarting Material
Potassium Permanganate158.03 g/mol ~2.7525.1 gOxidizing Agent
Aliquat 336~404 g/mol ~0.010.2 mLPhase Transfer Catalyst
Water18.02 g/mol -100 mLSolvent
48% Hydrobromic Acid80.91 g/mol -As neededAcidification
Reaction Temp. 110 °C
Reaction Time 1-2 hours
Typical Yield 40-50%

Note: Data is synthesized from literature procedures.[2][5]

Part 2: Synthesis of this compound

This final stage involves the coupling of 6-bromonicotinic acid with dimethylamine to form the target amide.

Principle and Rationale

Amide bond formation requires the activation of the carboxylic acid group to create a good leaving group that can be displaced by the amine nucleophile.[6] Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), are common activating agents. However, uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) often provide faster reaction times, higher yields, and fewer side reactions with easier purification.[9] The reaction is performed in an aprotic polar solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) in the presence of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to neutralize the generated acids.[10]

Detailed Experimental Protocol: Amide Coupling
  • Reaction Setup: Dissolve 6-bromonicotinic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Addition of Reagents: To the stirred solution, add the coupling reagent HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of dimethylamine (e.g., 2.0 M in THF, 1.2 eq) dropwise to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours, or until completion as indicated by TLC or LC-MS analysis.

  • Workup and Extraction: Quench the reaction with water and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Data Presentation: Reagents and Conditions for Part 2
ReagentMolecular WeightMolar Eq.Purpose
6-Bromonicotinic acid202.01 g/mol 1.0Carboxylic Acid Substrate
HATU380.23 g/mol 1.1Coupling Reagent
Dimethylamine (2.0 M in THF)45.08 g/mol 1.2Amine Nucleophile
Diisopropylethylamine (DIPEA)129.24 g/mol 2.5Non-nucleophilic Base
N,N-Dimethylformamide (DMF)73.09 g/mol -Anhydrous Solvent
Reaction Temp. Room Temperature
Reaction Time 2-4 hours
Typical Yield >80% (post-chromatography)

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the two-stage synthesis.

Synthesis_Workflow cluster_part1 Part 1: Intermediate Synthesis cluster_part2 Part 2: Amidation Start 2-Bromo-5-methylpyridine Step1 Oxidation with KMnO₄ in Water, 110°C Start->Step1 Intermediate 6-Bromonicotinic Acid Step1->Intermediate Step2 Amide Coupling (HATU, Dimethylamine, DIPEA in DMF) Intermediate->Step2 FinalProduct This compound Step2->FinalProduct

Sources

An In-depth Technical Guide to the Synthesis of 6-Bromo-N,N-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed laboratory-scale protocol for the synthesis of 6-Bromo-N,N-dimethylnicotinamide, a key building block in medicinal chemistry and drug discovery. The synthesis is approached as a two-step, one-pot reaction, maximizing efficiency and yield.

Introduction

This compound is a halogenated pyridine derivative of significant interest in the synthesis of pharmacologically active compounds. The presence of the bromine atom at the 6-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, while the N,N-dimethylamide moiety can influence the compound's solubility, metabolic stability, and binding interactions with biological targets. This guide details a reliable and reproducible method for its preparation from 6-bromonicotinic acid.

Synthetic Strategy: A Two-Step, One-Pot Approach

The synthesis of this compound is most effectively achieved through a two-step process that can be conveniently performed in a single reaction vessel (a "one-pot" synthesis). This strategy minimizes handling and purification of intermediates, which is often advantageous in terms of time and overall yield.

The overall transformation is as follows:

Synthesis_Overview 6-Bromonicotinic Acid 6-Bromonicotinic Acid 6-Bromonicotinoyl Chloride 6-Bromonicotinoyl Chloride 6-Bromonicotinic Acid->6-Bromonicotinoyl Chloride Step 1: Acid Chloride Formation (Thionyl Chloride) This compound This compound 6-Bromonicotinoyl Chloride->this compound Step 2: Amidation (Dimethylamine)

Caption: Overall synthetic strategy.

Step 1: Formation of the Acyl Chloride. The carboxylic acid functionality of 6-bromonicotinic acid is activated by converting it into the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[1] The reaction proceeds with the liberation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.

Step 2: Amidation. The in-situ generated 6-bromonicotinoyl chloride is then reacted with dimethylamine to form the desired N,N-dimethylamide. This is a nucleophilic acyl substitution reaction where the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of the acyl chloride.[2][3] An excess of dimethylamine or the addition of a non-nucleophilic base is typically used to neutralize the HCl generated in this step.

Detailed Experimental Protocol

This protocol is for the synthesis of this compound starting from 6-bromonicotinic acid in a one-pot procedure.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier Example
6-Bromonicotinic acid≥98%Sigma-Aldrich, TCI
Thionyl chloride (SOCl₂)≥99%Acros Organics, Sigma-Aldrich
Dimethylamine solution2.0 M in THFSigma-Aldrich, Alfa Aesar
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific, VWR
Saturated sodium bicarbonate solutionLaboratory grade-
Brine (saturated NaCl solution)Laboratory grade-
Anhydrous magnesium sulfate (MgSO₄)Laboratory grade-
Round-bottom flask100 mL, two-necked-
Reflux condenser--
Magnetic stirrer and stir bar--
Dropping funnel50 mL-
Ice bath--
Rotary evaporator--
Standard laboratory glassware--
Safety Precautions
  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water. This entire procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves, must be worn at all times.

  • Dimethylamine is a flammable and corrosive gas/solution. Handle with care in a well-ventilated area.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Step-by-Step Procedure

Protocol_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation cluster_workup Work-up and Purification A 1. Suspend 6-bromonicotinic acid in anhydrous DCM. B 2. Add thionyl chloride dropwise at 0°C. A->B C 3. Warm to room temperature and then reflux for 2-3 hours. B->C D 4. Monitor reaction completion (e.g., cessation of gas evolution). C->D E 5. Cool the reaction mixture to 0°C. D->E F 6. Add dimethylamine solution (in THF) dropwise. E->F G 7. Stir at room temperature for 1-2 hours. F->G H 8. Quench the reaction with saturated NaHCO₃ solution. G->H I 9. Separate the organic layer. H->I J 10. Extract the aqueous layer with DCM. I->J K 11. Wash the combined organic layers with brine. J->K L 12. Dry over anhydrous MgSO₄. K->L M 13. Filter and concentrate under reduced pressure. L->M N 14. Purify the crude product (e.g., by column chromatography). M->N

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: To a dry 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromonicotinic acid (e.g., 2.02 g, 10 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 30 mL) to the flask. Stir the suspension.

  • Acid Chloride Formation: Cool the flask in an ice bath to 0°C. To the stirred suspension, add thionyl chloride (e.g., 1.1 mL, 15 mmol, 1.5 equivalents) dropwise via a syringe or dropping funnel over 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours. The reaction mixture should become a clear solution. The completion of this step can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Cooling: After the reaction is complete, cool the flask back down to 0°C in an ice bath.

  • Amidation: Slowly add a 2.0 M solution of dimethylamine in THF (e.g., 15 mL, 30 mmol, 3.0 equivalents) dropwise to the cold reaction mixture. A white precipitate (dimethylammonium chloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (30 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product as a solid.

Mechanistic Insights

The conversion of a carboxylic acid to an amide via an acyl chloride proceeds through a nucleophilic acyl substitution mechanism.

Mechanism cluster_acid_chloride Acid Chloride Formation cluster_amidation Amidation Acid 6-Bromonicotinic Acid C=O OH Intermediate1 Intermediate C=O O-S(=O)Cl Acid->Intermediate1 + SOCl₂ SOCl2 SOCl₂ AcylChloride 6-Bromonicotinoyl Chloride C=O Cl Intermediate1->AcylChloride - SO₂ - HCl Tetrahedral Tetrahedral Intermediate C-O⁻ Cl N⁺H(CH₃)₂ AcylChloride->Tetrahedral + HN(CH₃)₂ Dimethylamine HN(CH₃)₂ Amide This compound C=O N(CH₃)₂ Tetrahedral->Amide - HCl

Caption: Reaction mechanism overview.

In the first step, the carboxylic acid attacks the sulfur atom of thionyl chloride. A chloride ion is then eliminated, and a subsequent intramolecular rearrangement releases sulfur dioxide and a protonated chlorosulfite, which then collapses to the acyl chloride and hydrogen chloride.

In the second step, the nucleophilic dimethylamine attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.[2] This intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A second equivalent of dimethylamine (or another base) deprotonates the resulting ammonium ion to give the final amide product.

References

  • Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(44), 37882–37891. [Link]

  • Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Google Patents. (n.d.). US20100222319A1 - Nicotinamide derivatives, preparation thereof and therapeutic use thereof.

Sources

An In-Depth Technical Guide to the Synthesis of 6-Bromo-N,N-dimethylnicotinamide from Nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for the preparation of 6-Bromo-N,N-dimethylnicotinamide, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, nicotinamide. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic strategy, step-by-step experimental protocols, and the underlying chemical principles. The proposed multi-stage synthesis is designed for efficiency and is supported by established chemical transformations, ensuring a high degree of scientific integrity. This guide includes detailed mechanistic insights, quantitative data summaries, and visual representations of the synthetic workflow to facilitate a thorough understanding and practical application of the described methodologies.

Introduction and Synthetic Strategy

This compound is a substituted pyridine derivative of significant interest in the synthesis of novel pharmaceutical compounds. The presence of the bromine atom at the 6-position provides a versatile handle for further functionalization through various cross-coupling reactions, while the N,N-dimethylamide moiety can influence the compound's solubility, metabolic stability, and biological activity.

Direct bromination of the nicotinamide ring to achieve selective substitution at the 6-position is challenging due to the electron-deficient nature of the pyridine ring. Therefore, a multi-step synthetic approach is necessary. The strategy outlined in this guide is a three-stage process that offers a logical and experimentally validated route to the target molecule:

  • Stage 1: Synthesis of the Key Intermediate, 6-Aminonicotinamide. This stage begins with the N-oxidation of nicotinamide to protect the pyridine nitrogen and activate the ring for subsequent transformations. The resulting nicotinamide N-oxide is then converted to 6-chloronicotinamide, which is subsequently aminated to yield 6-aminonicotinamide.

  • Stage 2: Introduction of Bromine via the Sandmeyer Reaction. The amino group of 6-aminonicotinamide is transformed into a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst. The Sandmeyer reaction is a classic and reliable method for introducing halogens onto aromatic rings.[1][2]

  • Stage 3: N,N-Dimethylation of the Amide. The final step involves the exhaustive methylation of the primary amide group of 6-bromonicotinamide to afford the desired this compound.

This strategic approach ensures high regioselectivity and provides a clear and reproducible pathway to the target compound.

Visualizing the Synthetic Pathway

The overall synthetic workflow is depicted in the following diagram:

Synthetic_Workflow Nicotinamide Nicotinamide N_Oxide Nicotinamide N-Oxide Nicotinamide->N_Oxide H₂O₂ / Acetic Acid Chloro 6-Chloronicotinamide N_Oxide->Chloro POCl₃ Amino 6-Aminonicotinamide Chloro->Amino NH₃ / Heat Bromo 6-Bromonicotinamide Amino->Bromo 1. NaNO₂ / HBr 2. CuBr Final_Product This compound Bromo->Final_Product (CH₃)₂SO₄ / NaH

Caption: Overall synthetic route from nicotinamide to this compound.

Experimental Protocols

Stage 1: Synthesis of 6-Aminonicotinamide

Step 1a: Preparation of Nicotinamide N-Oxide

The initial step involves the N-oxidation of nicotinamide. This is a crucial activation step that facilitates subsequent nucleophilic substitution on the pyridine ring. A common and effective method utilizes hydrogen peroxide in glacial acetic acid.[3]

ReagentMolar Mass ( g/mol )QuantityMoles
Nicotinamide122.12100 g0.82
Glacial Acetic Acid60.051 L-
30% Hydrogen Peroxide34.01160 mL1.57

Protocol:

  • In a 2 L round-bottom flask, dissolve 100 g (0.82 mol) of nicotinamide in 1 L of glacial acetic acid with gentle warming on a steam bath.

  • To the clear solution, add 160 mL of 30% hydrogen peroxide.

  • Attach a condenser and heat the mixture on a steam bath for 4 hours.

  • Remove the acetic acid by distillation under reduced pressure.

  • Near the end of the distillation, add 150-200 mL of water and continue the distillation until the product begins to crystallize.

  • Dissolve the crude product in a minimal amount of boiling water, then add ethanol to induce crystallization.

  • Cool the mixture to 5°C overnight to maximize crystal formation.

  • Collect the crystals by filtration, wash with cold ethanol, then acetone, and finally ether. Dry the product to obtain nicotinamide N-oxide.

Step 1b: Preparation of 6-Chloronicotinamide

The N-oxide is then chlorinated, typically using phosphorus oxychloride (POCl₃), to introduce a leaving group at the 6-position.

ReagentMolar Mass ( g/mol )QuantityMoles
Nicotinamide N-Oxide138.1250 g0.36
Phosphorus Oxychloride153.33150 mL1.63

Protocol:

  • In a fume hood, carefully add 50 g (0.36 mol) of nicotinamide N-oxide to 150 mL of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux for 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is approximately 7-8.

  • The crude 6-chloronicotinamide will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry. Recrystallization from ethanol can be performed for further purification.

Step 1c: Preparation of 6-Aminonicotinamide

The final step in this stage is the amination of 6-chloronicotinamide. This is achieved by reacting it with ammonia under pressure and heat.

ReagentMolar Mass ( g/mol )QuantityMoles
6-Chloronicotinamide156.5730 g0.19
Aqueous Ammonia (28%)17.03 (as NH₃)300 mL~4.7

Protocol:

  • Place 30 g (0.19 mol) of 6-chloronicotinamide and 300 mL of 28% aqueous ammonia in a high-pressure autoclave.

  • Seal the autoclave and heat the mixture to 150-160°C for 6-8 hours. The pressure will increase during the reaction.

  • After the reaction is complete, allow the autoclave to cool to room temperature.

  • Vent any remaining pressure and open the autoclave in a well-ventilated fume hood.

  • Transfer the reaction mixture to a beaker and cool in an ice bath to precipitate the product.

  • Collect the 6-aminonicotinamide by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from water or ethanol.

Stage 2: Synthesis of 6-Bromonicotinamide via Sandmeyer Reaction

This stage utilizes the well-established Sandmeyer reaction to convert the amino group of 6-aminonicotinamide into a bromo group.[4][5]

Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Radical Formation and Propagation 6-Aminonicotinamide 6-Aminonicotinamide Diazonium Salt Diazonium Salt 6-Aminonicotinamide->Diazonium Salt NaNO₂ / HBr Aryl Radical Aryl Radical Diazonium Salt->Aryl Radical Cu(I) 6-Bromonicotinamide 6-Bromonicotinamide Aryl Radical->6-Bromonicotinamide Cu(II)Br Cu(II)Br Cu(II)Br Cu(I) Cu(I)

Caption: Simplified mechanism of the Sandmeyer reaction.

ReagentMolar Mass ( g/mol )QuantityMoles
6-Aminonicotinamide137.1420 g0.146
48% Hydrobromic Acid80.91100 mL-
Sodium Nitrite69.0011 g0.159
Copper(I) Bromide143.4523 g0.160

Protocol:

  • In a 500 mL flask, suspend 20 g (0.146 mol) of 6-aminonicotinamide in 100 mL of 48% hydrobromic acid. Cool the mixture to 0-5°C in an ice-salt bath with stirring.

  • In a separate beaker, dissolve 11 g (0.159 mol) of sodium nitrite in 30 mL of water and cool the solution to 0-5°C.

  • Slowly add the sodium nitrite solution dropwise to the stirred suspension of 6-aminonicotinamide, maintaining the temperature below 5°C. Continue stirring for 30 minutes after the addition is complete to ensure full diazotization.

  • In a separate 1 L flask, dissolve 23 g (0.160 mol) of copper(I) bromide in 50 mL of 48% hydrobromic acid with gentle warming. Cool this solution to 0-5°C.

  • Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70°C for 1 hour to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of water.

  • Collect the precipitated crude 6-bromonicotinamide by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 6-bromonicotinamide.

Stage 3: N,N-Dimethylation of 6-Bromonicotinamide

The final step is the N,N-dimethylation of the primary amide. A common method for this transformation involves the use of a strong base, such as sodium hydride, to deprotonate the amide, followed by reaction with a methylating agent like dimethyl sulfate.[1]

ReagentMolar Mass ( g/mol )QuantityMoles
6-Bromonicotinamide201.0210 g0.050
Sodium Hydride (60% disp. in oil)24.004.4 g0.110
Dimethyl Sulfate126.137.0 mL0.074
Tetrahydrofuran (THF), anhydrous-200 mL-

Protocol:

  • Caution: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) as sodium hydride is reactive with air and moisture. Dimethyl sulfate is toxic and should be handled with extreme care in a fume hood.

  • To a dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4.4 g (0.110 mol) of 60% sodium hydride dispersion.

  • Wash the sodium hydride with anhydrous hexane (2 x 20 mL) to remove the mineral oil, decanting the hexane carefully each time.

  • Add 100 mL of anhydrous THF to the flask.

  • Dissolve 10 g (0.050 mol) of 6-bromonicotinamide in 100 mL of anhydrous THF and add this solution dropwise to the stirred suspension of sodium hydride at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0°C and add 7.0 mL (0.074 mol) of dimethyl sulfate dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of water at 0°C to destroy any unreacted sodium hydride.

  • Add 100 mL of water and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Conclusion

The synthetic route detailed in this guide provides a reliable and well-documented pathway for the preparation of this compound from nicotinamide. By employing a strategic sequence of N-oxidation, chlorination, amination, a Sandmeyer reaction, and N,N-dimethylation, this methodology overcomes the challenges of direct functionalization of the nicotinamide ring. The provided step-by-step protocols, supported by quantitative data and mechanistic insights, are intended to empower researchers in the fields of medicinal chemistry and drug discovery with the practical knowledge required to synthesize this valuable chemical intermediate. Adherence to proper laboratory safety procedures is paramount when performing these chemical transformations.

References

  • Real, A. M., Hong, S., & Pissios, P. (2013). Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes. Drug Metabolism and Disposition, 41(3), 550-553. [Link]

  • Taylor, E. C., Jr., & Crovetti, A. J. (1956). Nicotinamide-1-oxide. Organic Syntheses, 36, 64. [Link]

  • CN103570612A - Preparation method of 6-chloronicotinic acid. (2014).
  • CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid. (2016).
  • Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277. [Link]

  • Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792. [Link]

  • White, J. M., & Tunoori, A. R. (2001). N,N-Dimethylation of Primary Amines. The Journal of Organic Chemistry, 66(23), 7875–7878. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). RSC Advances, 11(52), 32888-32917. [Link]

  • An efficient and practical N-methylation of amino acid derivatives. (2001). Organic Letters, 3(22), 3523-3525. [Link]

Sources

physical and chemical properties of 6-Bromo-N,N-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-N,N-dimethylnicotinamide

Abstract

This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data on the compound's structure, reactivity, synthesis, and handling. We delve into the causality behind its chemical behavior, supported by established analytical protocols and safety information. The insights herein are intended to facilitate the effective use of this compound as a versatile building block in contemporary chemical research and discovery.

Introduction and Molecular Overview

This compound is a halogenated derivative of the pyridinecarboxamide class of compounds. Its structure incorporates a pyridine ring, a key heterocycle in numerous biologically active molecules, substituted with a bromine atom at the 6-position and a dimethylcarboxamide group at the 3-position. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecular architectures. The dimethylnicotinamide core is a recognized pharmacophore, and its derivatives are explored in various therapeutic areas, including oncology and inflammatory diseases.[1] This guide serves as a foundational resource for understanding and utilizing this compound's full potential.

Key Structural Features and Reactivity Centers

The molecule's reactivity is primarily dictated by two regions: the brominated pyridine ring and the tertiary amide functional group.

cluster_molecule This compound cluster_key Key Reactivity Insights mol p1 mol->p1 p2 mol->p2 p3 mol->p3 A Electrophilic Pyridine Ring The bromine atom deactivates the ring towards electrophilic substitution but also directs reactivity. B Cross-Coupling Handle The C-Br bond is a prime site for Suzuki, Stille, Buchwald-Hartwig, and other coupling reactions. C Tertiary Amide Group Generally stable, but can influence solubility and molecular conformation. Resistant to hydrolysis under standard conditions. p1->B Site of Functionalization p2->A Influences Aromatic Chemistry p3->C Modulates Physicochemical Properties

Caption: Key structural and reactivity sites of this compound.

Core Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in experimental work, influencing everything from solvent selection to reaction kinetics. The data below has been consolidated from authoritative chemical databases.

PropertyValueSource
IUPAC Name 6-bromo-N,N-dimethylpyridine-3-carboxamidePubChem[2]
CAS Number 869640-49-3ChemicalBook[3][4]
Molecular Formula C₈H₉BrN₂OPubChem[2]
Molecular Weight 229.08 g/mol PubChem[2]
Appearance Solid (Predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in organic solvents like DMSO, DMF, Methanol.Inferred from related structures
SMILES CN(C)C(=O)C1=CC(=C(N=C1)Br)CPubChem[2]
InChIKey YZYJPLQAGLHDTM-UHFFFAOYSA-NPubChem[2]

Synthesis and Purification

The synthesis of this compound typically involves the amidation of a corresponding 6-bromonicotinic acid derivative. The general strategy is to activate the carboxylic acid, followed by reaction with dimethylamine.

Representative Synthetic Workflow

A common and reliable method is the bromination of the parent nicotinic acid followed by conversion to the amide. This multi-step process ensures high yields and purity.

SynthesisWorkflow Start 6-Methylnicotinic Acid (Starting Material) Step1 Step 1: Electrophilic Bromination Start->Step1 Intermediate1 2-Bromo-6-methylnicotinic acid Step1->Intermediate1  Reagents: NBS or Br₂  Solvent: Acetic Acid  Temp: 60-80°C[5] Step2 Step 2: Acid Chloride Formation Intermediate1->Step2 Intermediate2 6-Bromonicotinoyl chloride (Activated Intermediate) Step2->Intermediate2  Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride Step3 Step 3: Amidation Intermediate2->Step3 Product This compound (Final Product) Step3->Product  Reagent: Dimethylamine (gas or solution)  Base: Triethylamine (optional)

Sources

An In-Depth Technical Guide to the Solubility Characterization of 6-Bromo-N,N-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the aqueous solubility of a new chemical entity (NCE) is a paramount physicochemical property that dictates its fate. Low solubility can severely hamper a compound's absorption and bioavailability, lead to unreliable results in biological assays, and present significant challenges for formulation development. This guide provides a comprehensive framework for characterizing the solubility of 6-Bromo-N,N-dimethylnicotinamide, a substituted pyridine derivative. As no empirical solubility data is readily available in public literature for this specific compound, this document serves as a technical whitepaper outlining the authoritative, field-proven methodologies to generate this crucial dataset. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols, and explain the causality behind the procedural choices, empowering researchers to generate reliable and reproducible solubility data.

Physicochemical Profile of this compound

A foundational understanding of a compound's intrinsic properties is essential for interpreting its solubility behavior. The following table summarizes key computed physicochemical parameters for this compound. These values provide a predictive basis for its behavior in various solvent systems.

PropertyPredicted ValueSourceImplication for Solubility
Molecular Formula C₈H₉BrN₂OPubChemProvides the basis for molecular weight calculation.
Molecular Weight 229.07 g/mol PubChemEssential for converting mass concentration to molar concentration.
pKa -0.52 ± 0.10ChemicalBookThe pyridine nitrogen is predicted to be very weakly basic due to the electron-withdrawing effects of the bromine and amide groups. The compound will likely be neutral over the entire physiological pH range.
XLogP3-AA ~1.2 (Estimated)Inferred from PubChemThis estimated value suggests moderate lipophilicity, indicating that solubility may be limited in aqueous media but higher in organic solvents.

Note: The XLogP3-AA value is an estimation based on structurally similar compounds, such as 2-Bromo-N-methylnicotinamide (XLogP3 of 1.2) and N,N-dimethylnicotinamide (XLogP3-AA of -0.5). The actual value must be determined experimentally.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

When discussing solubility, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.

  • Thermodynamic Solubility (or Equilibrium Solubility) is the maximum concentration of a substance that can dissolve in a solvent at equilibrium under specified conditions (e.g., temperature, pressure). This is a true measure of a compound's intrinsic solubility and is determined when the dissolved solute is in equilibrium with its solid state. The "shake-flask" method is the gold-standard for determining this value.

  • Kinetic Solubility is measured by dissolving a compound, typically from a concentrated DMSO stock solution, into an aqueous buffer. The resulting value represents the concentration at which the compound precipitates out of solution under these specific, non-equilibrium conditions. Kinetic solubility assays are high-throughput and are invaluable for early-stage drug discovery to quickly rank compounds, but they can often overestimate the true thermodynamic solubility because the high concentration of DMSO can create supersaturated solutions.

The choice between these assays depends on the stage of drug development. Kinetic assays are suited for rapid screening of large compound libraries, while thermodynamic assays are essential for lead optimization and preformulation studies where precise data is required.

Experimental Protocol 1: Thermodynamic (Equilibrium) Solubility Determination via the Shake-Flask Method

The shake-flask method is universally recognized as the benchmark for measuring thermodynamic solubility due to its reliability and direct approach to achieving solid-liquid phase equilibrium.

Causality Behind the Method:

This protocol is designed to ensure that an excess of the solid compound is incubated with the solvent for a sufficient duration to reach a true equilibrium state. By measuring the concentration of the dissolved compound in the supernatant after separating the undissolved solid, we obtain the saturation solubility.

Step-by-Step Protocol:
  • Preparation of Materials:

    • This compound (solid powder).

    • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO).

    • Glass vials with screw caps.

    • Orbital shaker or thermomixer capable of maintaining a constant temperature (e.g., 25°C or 37°C).

    • Centrifuge.

    • Syringe filters (e.g., 0.22 µm PVDF) to separate undissolved solid.

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector for quantification.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a glass vial. An excess is confirmed visually by the presence of undissolved solid throughout the experiment.

    • Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials on an orbital shaker or in a thermomixer.

    • Agitate the samples at a constant temperature for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached. The required time can be confirmed by taking measurements at intermediate time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.

  • Phase Separation:

    • After incubation, allow the vials to stand for a short period to let the larger particles settle.

    • To remove any remaining suspended solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes).

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. For maximum accuracy, immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial for analysis. This step is critical to remove any fine particulates that could falsely elevate the measured concentration.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

    • Analyze both the calibration standards and the filtered supernatant samples by a validated HPLC-UV method.

    • Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve. This concentration represents the thermodynamic solubility.

Workflow Visualization:

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid (Compound) C Agitate at Constant Temp (24-48 hours) A->C B Add Solvent (e.g., PBS pH 7.4) B->C D Centrifuge C->D E Filter Supernatant (0.22 µm filter) D->E F Analyze via HPLC-UV E->F G Determine Concentration (Solubility Result) F->G

Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.

Experimental Protocol 2: High-Throughput Kinetic Solubility Determination

This method is designed for rapid screening and utilizes nephelometry, which measures the scattering of light by undissolved particles, to determine the point of precipitation.

Causality Behind the Method:

This assay leverages the speed of automation by starting with a high-concentration DMSO stock of the test compound. This stock is serially diluted into an aqueous buffer. The sudden solvent shift from DMSO to buffer can cause a poorly soluble compound to precipitate. A nephelometer detects this precipitation as an increase in light scattering, allowing for a rapid, high-throughput estimation of solubility.

Step-by-Step Protocol:
  • Preparation of Materials:

    • This compound.

    • DMSO (anhydrous).

    • Aqueous buffer (e.g., PBS pH 7.4).

    • 96-well or 384-well microplates (clear bottom).

    • Automated liquid handler (recommended for high throughput).

    • Plate sealer.

    • Microplate nephelometer.

  • Stock and Plate Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microplate.

    • In a separate plate, prepare serial dilutions of the stock solution in DMSO to create a concentration gradient for analysis.

  • Precipitation Induction:

    • Rapidly add the aqueous buffer to the wells containing the DMSO solutions to achieve the final desired concentrations (e.g., add 198 µL of buffer to 2 µL of DMSO solution for a 1% final DMSO concentration and a 100 µM top compound concentration).

    • Seal the plate and mix thoroughly for a short period (e.g., 1-2 hours) at a constant temperature.

  • Measurement:

    • Place the microplate into a nephelometer.

    • Measure the light scattering in each well. Wells containing precipitate will show a significantly higher signal than wells where the compound remains fully dissolved.

  • Data Analysis:

    • Plot the nephelometry signal against the compound concentration.

    • The kinetic solubility is determined as the concentration at which the light scattering signal begins to rise sharply above the background, indicating the onset of precipitation.

Workflow Visualization:

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_precip Precipitation cluster_measure Measurement cluster_analysis Data Analysis A Prepare 10 mM Stock in 100% DMSO B Dispense into Microplate A->B C Add Aqueous Buffer (e.g., PBS pH 7.4) B->C D Mix & Incubate (1-2 hours) C->D E Read Plate in Nephelometer D->E F Plot Signal vs. Conc. E->F G Determine Precipitation Point (Solubility) F->G

Caption: High-Throughput Kinetic Solubility Workflow via Nephelometry.

Data Interpretation and Causality: Linking Physicochemical Properties to Solubility Behavior

The data generated from these protocols must be interpreted in the context of the compound's inherent chemical properties.

  • Impact of pKa and pH: The predicted pKa of -0.52 for this compound suggests it is a very weak base and will exist as a neutral, un-ionized species across the entire physiological pH range (1-8). For ionizable compounds, solubility is highly pH-dependent, as the ionized form is typically much more water-soluble than the neutral form. However, for this compound, solubility is expected to be largely independent of pH in the physiological range. Any solubility experiments should still be conducted in buffered systems (like PBS) to maintain consistent ionic strength and pH.

  • Impact of Lipophilicity (logP): The estimated logP of ~1.2 suggests moderate lipophilicity. This property reflects the balance between the molecule's hydrophobicity (driven by the bromo-substituted pyridine ring) and hydrophilicity (driven by the dimethylamide group). A positive logP value is consistent with an expectation of limited aqueous solubility. This parameter is critical when selecting solvents for formulation; solvents with a polarity that better matches the compound are more likely to be effective solubilizing agents.

  • Crystalline Structure: The thermodynamic solubility is not just a property of the molecule but of its crystalline form. Different polymorphs of the same compound can have different crystal lattice energies and, consequently, different solubilities. It is crucial to characterize the solid form of the material used in the shake-flask assay to ensure the data is reproducible and relevant.

Conclusion

While specific solubility data for this compound is not publicly available, this guide provides the comprehensive, authoritative framework required for its experimental determination. By employing the gold-standard shake-flask method for thermodynamic solubility and high-throughput nephelometric assays for kinetic solubility, researchers can generate the robust data necessary for informed decision-making in drug discovery and development. A thorough understanding of the compound's physicochemical properties, such as its pKa and logP, is indispensable for interpreting these results and guiding future formulation strategies. The protocols and insights provided herein are designed to ensure scientific integrity and generate self-validating, reliable solubility profiles.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Bighley, L. D., Berge, S. M., & R, D. C. (1996). Salt Forms of Drugs and Adsorption. In H. G. Brittain (Ed.), Polymorphism in Pharmaceutical Solids (pp. 233-270). Marcel Dekker.
  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility. Analytical Chemistry, 72(8), 1781–1787. [Link]

  • PubChem. 2-Bromo-N-methylnicotinamide. National Center for Biotechnology Information. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Green, C., McKee, S., & Saunders, K. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH Application Note. [Link]

  • This citation was not used in the final response.
  • Saal, C., & Petereit, A.

A Technical Guide to the NMR Spectral Analysis of 6-Bromo-N,N-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 6-Bromo-N,N-dimethylnicotinamide. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the predicted ¹H and ¹³C NMR spectra, the underlying principles of spectral interpretation, and a robust experimental protocol for data acquisition. Our approach is grounded in established scientific principles and supported by authoritative references to ensure the highest degree of technical accuracy and practical utility.

Introduction: The Significance of this compound and the Power of NMR

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. As a halogenated nicotinamide, it serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The precise structural elucidation of such compounds is paramount to understanding their reactivity, and biological activity, and for ensuring the integrity of synthesized materials.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural characterization of organic molecules in solution.[1][2] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound, providing a predictive analysis based on the foundational principles of NMR and data from analogous structures.

Molecular Structure and Key NMR-Active Nuclei

The structure of this compound features a pyridine ring substituted with a bromine atom at the 6-position and an N,N-dimethylcarboxamide group at the 3-position. The key NMR-active nuclei for structural elucidation are ¹H (protons) and ¹³C (carbons).

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the N,N-dimethylamide group. The chemical shifts are influenced by the electronegativity of the nitrogen and bromine atoms and the electron-withdrawing nature of the carboxamide group.[3][4]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-28.5 - 8.7dJ2,4 ≈ 0.5-1.0 Hz1H
H-47.9 - 8.1ddJ4,5 ≈ 8.0-8.5 Hz, J2,4 ≈ 0.5-1.0 Hz1H
H-57.3 - 7.5dJ4,5 ≈ 8.0-8.5 Hz1H
N(CH₃)₂2.9 - 3.1s (broad)-6H
Rationale for Predicted ¹H Spectrum:
  • Aromatic Protons (H-2, H-4, H-5): The protons on the pyridine ring are expected to appear in the downfield region (7.3-8.7 ppm) due to the aromatic ring current and the electron-withdrawing effects of the ring nitrogen and the substituents.

    • H-2: This proton is ortho to the electron-withdrawing ring nitrogen and is expected to be the most deshielded, appearing at the lowest field.[5] It will likely appear as a doublet due to a small long-range coupling with H-4.

    • H-4: This proton is coupled to both H-5 (ortho coupling) and H-2 (meta coupling, long-range), resulting in a doublet of doublets.[6]

    • H-5: This proton is ortho to H-4 and will appear as a doublet. The bromine at the adjacent C-6 position will also influence its chemical shift.

  • N,N-dimethyl Protons: The two methyl groups on the amide nitrogen are expected to give a single, broad signal in the range of 2.9-3.1 ppm. The restricted rotation around the C-N amide bond at room temperature can sometimes lead to two separate signals for the methyl groups. However, for N,N-dimethylnicotinamide itself, a single signal is often observed.[7] The signal may be broad due to this restricted rotation or quadrupolar effects from the nitrogen atom.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are highly dependent on the hybridization of the carbon atoms and the electronic effects of the substituents.[8]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Amide)168 - 172
C-2150 - 153
C-3135 - 138
C-4138 - 141
C-5122 - 125
C-6142 - 145
N(CH₃)₂35 - 39
Rationale for Predicted ¹³C Spectrum:
  • Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to be the most downfield signal, typically appearing in the 168-172 ppm region.

  • Aromatic Carbons (C-2 to C-6): These carbons will resonate in the aromatic region of the spectrum.

    • C-6: The carbon directly attached to the bromine atom (C-6) will have its chemical shift significantly influenced by the halogen. Based on data for 2-bromopyridine, this signal is expected to be in the 142-145 ppm range.[5]

    • C-2 and C-4: These carbons are adjacent to the ring nitrogen and are expected to be downfield.

    • C-3 and C-5: The chemical shifts of these carbons will be influenced by the amide and bromine substituents, respectively.

  • N-Methyl Carbons: The two equivalent methyl carbons of the N,N-dimethylamino group will appear as a single signal in the upfield region of the spectrum, typically between 35 and 39 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized and well-executed experimental protocol is crucial for obtaining high-quality, reproducible NMR data.[2]

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of This compound B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a clean, dry NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock and Shim E->F G Acquire ¹H Spectrum F->G H Acquire ¹³C Spectrum F->H I Fourier Transform G->I H->I J Phase Correction I->J K Baseline Correction J->K L Integration and Peak Picking K->L

Sources

mass spectrometry of 6-Bromo-N,N-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 6-Bromo-N,N-dimethylnicotinamide

Authored By: A Senior Application Scientist

Introduction

In the landscape of contemporary drug discovery and development, the precise structural elucidation and sensitive quantification of novel chemical entities are paramount. This compound, a halogenated pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. Its analysis by mass spectrometry (MS) is not merely a routine characterization but a critical step in understanding its metabolic fate, stability, and purity. This guide provides a comprehensive, field-tested framework for the mass spectrometric analysis of this compound, moving beyond a simple recitation of parameters to a deep dive into the causality of methodological choices. The protocols and interpretations herein are designed to be self-validating, ensuring that researchers can confidently apply these principles to their own analytical challenges.

Part 1: Foundational Chemical Properties and Isotopic Distribution

Before any mass spectrometric analysis can commence, a thorough understanding of the analyte's fundamental chemical properties is essential. This compound possesses a chemical formula of C8H9BrN2O and a monoisotopic mass of 227.9902 Da.

A key feature of this molecule is the presence of a bromine atom. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance (50.69% and 49.31%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by approximately 2 Da. This "A+2" pattern is a definitive signature for the presence of a single bromine atom and is a critical diagnostic tool for identifying the compound and its fragments.

PropertyValue
Chemical FormulaC8H9BrN2O
Monoisotopic Mass227.9902 Da
M+ (79Br)227.9902 Da
M+2 (81Br)229.9881 Da
Isotopic Ratio (M:M+2)Approximately 1:1

Part 2: A Step-by-Step Experimental Protocol for High-Resolution Analysis

The following protocol is designed for a Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) mass spectrometer, a common platform in pharmaceutical research that provides both high-resolution and accurate mass capabilities. Electrospray Ionization (ESI) is selected as the ionization technique due to the polar nature of the nicotinamide moiety.

Sample and Mobile Phase Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Working Solution: Prepare a 1 µg/mL working solution by diluting the stock solution in the mobile phase.

  • Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the protonation of the analyte in positive ion mode.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

Liquid Chromatography Parameters
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape of this relatively polar molecule.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A gradient elution is employed to ensure good separation from any potential impurities.

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 5% B and equilibrate.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters (Positive Ion ESI)
ParameterRecommended SettingRationale
Ionization ModePositive ESIThe pyridine nitrogen is a basic site readily accepting a proton.
Capillary Voltage3.5 kVOptimizes the electrospray plume for efficient ion generation.
Nebulizer Gas (N2)35 psiAids in the desolvation of droplets.
Drying Gas (N2) Flow8 L/minFacilitates solvent evaporation to produce gas-phase ions.
Drying Gas Temperature325 °CEnsures complete desolvation without causing thermal degradation of the analyte.
Mass Range50-500 m/zCovers the expected mass of the parent ion and its fragments.
Acquisition ModeMS and MS/MSMS mode for identifying the parent ion and MS/MS for structural elucidation through fragmentation.
Collision Energy (for MS/MS)10-30 eVA range of collision energies should be tested to obtain a rich fragmentation spectrum.

Part 3: Predicted Mass Spectrum and Fragmentation Pathways

Under positive ion ESI conditions, this compound is expected to be readily protonated, likely on the pyridine nitrogen, to form the pseudomolecular ion [M+H]+ at m/z 228.9980 (for 79Br) and 230.9960 (for 81Br).

MS/MS Fragmentation Analysis

Collision-Induced Dissociation (CID) of the [M+H]+ ion is predicted to yield several characteristic fragment ions. The primary fragmentation is anticipated to be the cleavage of the C-C bond between the pyridine ring and the carbonyl group, leading to the loss of the N,N-dimethylcarbamoyl group.

Predicted Fragmentation Pathways:

G parent [M+H]+ m/z 228.9980 / 230.9960 frag1 Loss of C3H6N (N,N-dimethylamine) m/z 183.9634 / 185.9614 parent->frag1 -C3H6N frag2 Loss of C3H7NO (N,N-dimethylformamide) m/z 155.9344 / 157.9324 parent->frag2 -C3H7NO frag3 Loss of Br m/z 149.0760 parent->frag3 -Br

Caption: Predicted fragmentation of protonated this compound.

Interpretation of Key Fragments
  • m/z 183.9634 / 185.9614: This ion corresponds to the loss of the N,N-dimethylamine moiety (C3H6N). This is a common fragmentation pathway for N,N-dimethylamides. The preservation of the bromine isotopic pattern is a key confirmation.

  • m/z 155.9344 / 157.9324: This fragment arises from the loss of N,N-dimethylformamide (C3H7NO). This suggests a rearrangement reaction prior to fragmentation.

  • m/z 149.0760: The loss of the bromine radical is another plausible fragmentation pathway, resulting in a radical cation. This fragment would not exhibit the characteristic A+2 isotopic pattern.

Part 4: Data Analysis and System Suitability

A robust analytical method requires a system suitability test to ensure the instrumentation is performing correctly. This can be achieved by injecting a standard solution of the analyte multiple times and assessing the reproducibility of the retention time, peak area, and mass accuracy.

ParameterAcceptance Criteria
Retention Time RSD< 2%
Peak Area RSD< 5%
Mass Accuracy< 5 ppm

Conclusion

The mass spectrometric analysis of this compound is a multifaceted process that relies on a sound understanding of the analyte's chemistry and the principles of mass spectrometry. By employing a high-resolution LC-MS system with ESI and leveraging the distinct isotopic signature of bromine, confident identification and structural elucidation can be achieved. The predicted fragmentation pathways detailed in this guide provide a solid foundation for interpreting MS/MS data. This comprehensive approach, from sample preparation to data analysis, ensures the generation of high-quality, reliable data essential for advancing drug development programs.

References

  • Principles of Mass Spectrometry, Sparkman, O. D., John Wiley & Sons, 2007.
  • Interpretation of Mass Spectra, McLafferty, F. W., & Tureček, F., University Science Books, 1993.
  • LC/MS: A Practical User's Guide, McMaster, M. C., John Wiley & Sons, 2005.

An In-depth Technical Guide on the Core Biological Activity of 6-Bromo-N,N-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activity of 6-Bromo-N,N-dimethylnicotinamide, a nicotinamide derivative with currently unpublished biological data. In the absence of direct experimental evidence, this document leverages established principles of medicinal chemistry and the extensive research on nicotinamide-based Poly(ADP-ribose) polymerase (PARP) inhibitors to build a robust theoretical framework. We will explore the probable mechanism of action, hypothesize its efficacy based on structure-activity relationships, propose a synthetic route, and outline a detailed experimental plan to validate its biological functions. This guide serves as a foundational resource for researchers interested in the prospective therapeutic applications of this and similar novel chemical entities.

Introduction: The Significance of PARP Inhibition in Modern Therapeutics

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] PARP1, the most extensively studied member, acts as a first responder to DNA single-strand breaks (SSBs).[2] Upon detecting damaged DNA, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, using nicotinamide adenine dinucleotide (NAD+) as a substrate.[1] This PARylation process creates a scaffold that recruits other DNA repair proteins to the site of damage.

The inhibition of PARP has emerged as a groundbreaking strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations. This approach is based on the concept of "synthetic lethality," where the simultaneous loss of two cellular pathways (in this case, PARP-mediated SSB repair and HR-mediated double-strand break repair) is lethal to a cancer cell, while normal cells, with at least one functional pathway, remain viable.[2]

Nicotinamide, the amide form of vitamin B3, is a natural inhibitor of PARP, albeit with low potency. Its core structure, however, has served as the foundational scaffold for the development of numerous highly potent and selective PARP inhibitors.[3][4] This guide focuses on a specific, under-researched derivative, this compound, to explore its potential as a novel therapeutic agent.

The Hypothesized Mechanism of Action: A Competitive Inhibitor of NAD+

It is highly probable that this compound functions as a competitive inhibitor of PARP enzymes by mimicking the nicotinamide moiety of the NAD+ substrate.[1][2] PARP inhibitors are designed to bind to the catalytic domain of the enzyme, specifically within the nicotinamide-binding pocket.[4] By occupying this site, the inhibitor prevents NAD+ from binding, thereby blocking the synthesis of PAR chains and disrupting the DNA damage response.

The core nicotinamide structure of the molecule is the key pharmacophore responsible for this interaction. The substitutions at the 6-position (bromo) and on the amide nitrogen (N,N-dimethyl) are expected to modulate the binding affinity, selectivity, and pharmacokinetic properties of the compound.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound can be inferred by dissecting its molecular structure:

  • Nicotinamide Core : This forms the essential scaffold that fits into the NAD+ binding site of PARP enzymes.[2]

  • 6-Bromo Substitution : The bromine atom at the 6-position is an electron-withdrawing group, which can influence the electron density of the pyridine ring. This may alter the strength of key hydrogen bonding interactions with the enzyme's active site residues. Additionally, the size of the bromine atom could introduce steric hindrance or, conversely, form favorable halogen bonds, potentially enhancing binding affinity and selectivity for specific PARP isoforms.

  • N,N-dimethylamide Group : The two methyl groups on the amide nitrogen will have a significant steric and electronic impact. They prevent the formation of a hydrogen bond that is often observed between the amide NH of nicotinamide and the protein backbone. However, this modification also increases the molecule's lipophilicity, which could improve cell permeability and oral bioavailability. The dimethyl groups may also orient the molecule within the binding pocket in a way that is either more or less favorable for potent inhibition compared to the unsubstituted amide.

Proposed Synthesis of this compound

Experimental Protocol: Proposed Synthesis
  • Starting Material : 6-Bromonicotinic acid.

  • Step 1: Activation of the Carboxylic Acid :

    • Dissolve 6-bromonicotinic acid in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

    • Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

    • Remove the solvent and excess reagent under reduced pressure to yield the crude 6-bromonicotinoyl chloride.

  • Step 2: Amide Formation :

    • Dissolve the crude 6-bromonicotinoyl chloride in an anhydrous solvent like dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of dimethylamine (in a suitable solvent like THF or as a gas) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) dropwise.

    • Stir the reaction mixture at room temperature for several hours.

    • Monitor the reaction progress by TLC.

  • Step 3: Work-up and Purification :

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis_Workflow Start 6-Bromonicotinic Acid Step1 Activation with Thionyl Chloride Start->Step1 Intermediate 6-Bromonicotinoyl Chloride Step1->Intermediate Step2 Amidation with Dimethylamine Intermediate->Step2 Product 6-Bromo-N,N- dimethylnicotinamide Step2->Product

Caption: Proposed synthetic workflow for this compound.

A Roadmap for Biological Evaluation: In Vitro and In Vivo Studies

To empirically determine the biological activity of this compound, a systematic series of experiments is required. The following protocols outline a logical progression from initial enzymatic assays to cell-based and potential in vivo studies.

In Vitro Enzymatic Assays

The first step is to ascertain whether the compound directly inhibits PARP activity.

Table 1: Proposed In Vitro Assays

Assay NamePurposeKey Parameters to Measure
PARP1/PARP2 Enzymatic Assay To determine the direct inhibitory effect on the primary PARP enzymes involved in DNA repair.IC₅₀ (half-maximal inhibitory concentration) for both PARP1 and PARP2.
PARP Family Selectivity Panel To assess the selectivity of the compound against a broader range of PARP isoforms.IC₅₀ values for other PARP family members (e.g., Tankyrases).
NAD+ Competition Assay To confirm the mechanism of action as a competitive inhibitor of NAD+.Changes in IC₅₀ at varying NAD+ concentrations.

Experimental Protocol: PARP1 Enzymatic Assay (Example)

  • Reagents : Recombinant human PARP1, activated DNA, NAD+, biotinylated NAD+, streptavidin-coated plates, anti-PAR antibody.

  • Procedure :

    • Coat a 96-well plate with streptavidin and incubate with biotinylated NAD+.

    • In separate tubes, pre-incubate recombinant PARP1 and activated DNA with varying concentrations of this compound.

    • Initiate the PARylation reaction by adding NAD+.

    • Stop the reaction after a defined time.

    • Transfer the reaction mixture to the coated plate to capture the biotinylated PAR chains.

    • Detect the amount of PARylation using an anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP).

    • Measure the signal and calculate the IC₅₀ value.

In_Vitro_Workflow cluster_0 Enzymatic Assays cluster_1 Cell-Based Assays Assay1 PARP1/PARP2 IC₅₀ Determination Assay2 PARP Family Selectivity Screen Assay1->Assay2 Assay3 NAD+ Competition Assay Assay2->Assay3 CellAssay1 Cell Viability in BRCA-deficient vs. Wild-Type Cells Assay3->CellAssay1 Proceed if active CellAssay2 PARylation Inhibition in Whole Cells (Immunofluorescence) CellAssay1->CellAssay2 CellAssay3 DNA Damage Response (γH2AX Foci Formation) CellAssay2->CellAssay3

Caption: Logical workflow for the in vitro evaluation of this compound.

Cell-Based Assays

If the compound shows promising enzymatic activity, the next step is to evaluate its effects in a cellular context.

Table 2: Proposed Cell-Based Assays

Assay NameCell LinesPurposeKey Parameters
Cell Viability/Cytotoxicity BRCA1/2-mutant (e.g., MDA-MB-436) and BRCA-proficient (e.g., MDA-MB-231) cancer cell lines.To assess synthetic lethality and selective cytotoxicity.GI₅₀ (half-maximal growth inhibition).
PAR Formation Assay Any suitable cell line (e.g., HeLa).To confirm target engagement and inhibition of PARP activity within cells.Reduction in PAR levels after DNA damage induction (e.g., with H₂O₂).
γH2AX Foci Formation BRCA-mutant cell lines.To measure the accumulation of DNA double-strand breaks, a hallmark of PARP inhibitor action in these cells.Quantification of γH2AX foci by immunofluorescence.
In Vivo Studies

Should the compound demonstrate potent and selective activity in cell-based assays, preclinical in vivo studies would be the subsequent logical step.

Experimental Protocol: Xenograft Tumor Model

  • Animal Model : Immunocompromised mice (e.g., athymic nude mice).

  • Procedure :

    • Subcutaneously implant BRCA-deficient human cancer cells into the flanks of the mice.

    • Once tumors are established, randomize mice into treatment groups (vehicle control, this compound, positive control like Olaparib).

    • Administer the compound orally or via intraperitoneal injection daily.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, excise tumors for pharmacodynamic analysis (e.g., PAR levels, γH2AX).

Future Directions and Conclusion

This compound represents a novel chemical entity with a high theoretical potential to act as a PARP inhibitor. Its biological activity is contingent on how the 6-bromo and N,N-dimethyl substitutions influence its interaction with the PARP catalytic site. The proposed synthetic and experimental frameworks in this guide provide a clear and structured path for its comprehensive evaluation.

The discovery of novel PARP inhibitors with improved potency, selectivity, or pharmacokinetic profiles is an ongoing effort in oncology research. A thorough investigation into the biological activities of compounds like this compound is a critical step in this endeavor. The insights gained from such studies could lead to the development of next-generation therapeutics for a range of cancers and potentially other diseases where PARP modulation is beneficial.

References

  • ResearchGate. (n.d.). Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure.
  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Liscio, N., et al. (2021). PARP1: Structural Insights and Pharmacological Targets for Inhibition. International Journal of Molecular Sciences, 22(16), 8899.
  • ResearchGate. (n.d.). Major structural interactions of known PARP inhibitors with the NAD + binding pocket.
  • Ismail, M. A., et al. (2021). Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins. International Journal of Molecular Sciences, 22(11), 5897.

Sources

An In-depth Technical Guide to 6-Bromo-N,N-dimethylnicotinamide Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Bromo-N,N-dimethylnicotinamide Scaffold

In the landscape of medicinal chemistry, the nicotinamide core is a recurring motif, celebrated for its presence in vital coenzymes and numerous therapeutic agents. The strategic introduction of a bromine atom at the 6-position, coupled with an N,N-dimethylamide at the 3-position, gives rise to this compound – a highly versatile and synthetically tractable scaffold. This guide provides an in-depth exploration of its derivatives, from synthesis to biological application, tailored for researchers and professionals in drug development.

The bromine atom at the 6-position is not merely a substituent; it is a synthetic linchpin. Its susceptibility to a range of palladium-catalyzed cross-coupling reactions allows for the systematic and efficient introduction of a diverse array of chemical moieties. This "late-stage functionalization" is a cornerstone of modern medicinal chemistry, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The N,N-dimethylamide group, in turn, modulates the physicochemical properties of the molecule, influencing its solubility, metabolic stability, and target engagement.

This guide will navigate the synthetic pathways to unlock the chemical space around this scaffold, delve into the significant biological activities discovered, and provide practical, field-proven insights into the experimental workflows.

Part 1: Synthetic Diversification of the this compound Core

The synthetic utility of this compound lies in its amenability to a variety of robust and high-yielding cross-coupling reactions. The electron-deficient nature of the pyridine ring, further influenced by the carboxamide group, activates the C6-Br bond for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycles of several key transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura coupling is a preeminent method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures. In the context of this compound, this reaction allows for the introduction of a vast array of (hetero)aryl groups, which can profoundly influence the biological activity of the resulting derivatives.

Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is critical for a successful Suzuki coupling. Palladium catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) are commonly employed. The ligand, often a phosphine, stabilizes the palladium center and modulates its reactivity. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex. The solvent system, typically a mixture of an organic solvent and water, facilitates the dissolution of both organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure and may require optimization for different boronic acids.

  • Materials:

    • This compound

    • Phenylboronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Degassed water

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[1]

    • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).[1]

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add toluene (10 mL) and degassed water (2 mL) to the flask.[1]

    • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.[1]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).[1]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Introducing Nitrogen-based Functionalities

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. This reaction is particularly valuable for introducing primary and secondary amines, as well as various nitrogen-containing heterocycles, at the 6-position of the nicotinamide core.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination hinges on the selection of a suitable palladium catalyst and a sterically bulky, electron-rich phosphine ligand (e.g., XantPhos, SPhos). These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is required to deprotonate the amine and generate the active palladium-amido intermediate.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is a representative procedure and may require optimization for different amines.

  • Materials:

    • This compound

    • Morpholine

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

    • XantPhos

    • Cesium carbonate (Cs₂CO₃)

    • Toluene

  • Procedure:

    • To a Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), XantPhos (0.04 mmol), and cesium carbonate (1.4 mmol).[1]

    • Evacuate and backfill the tube with an inert gas.

    • Add toluene (5 mL), this compound (1.0 mmol), and morpholine (1.2 mmol).[1]

    • Seal the tube and heat the mixture to 110 °C for 18 hours.[1]

    • Monitor the reaction by TLC or GC-MS.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography.

Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is instrumental in synthesizing derivatives with a rigid alkynyl linker, which can be valuable for probing binding pockets of biological targets and for further synthetic transformations.

Causality Behind Experimental Choices: The Sonogashira reaction is typically co-catalyzed by palladium and copper(I) salts. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne. An amine base, such as triethylamine, serves as both a base and a solvent. Copper-free conditions have also been developed to avoid potential issues with copper toxicity in biological systems.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is a representative procedure and may require optimization for different alkynes.

  • Materials:

    • This compound

    • Phenylacetylene

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a reaction vessel, add this compound (1.0 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.05 mmol), and CuI (0.1 mmol).

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add DMF (2 mL), triethylamine (2.0 mmol), and phenylacetylene (1.2 mmol).[1]

    • Seal the vessel and heat the reaction mixture to 100 °C for 8-10 hours.[1]

    • Monitor the reaction by TLC.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Experimental Workflow Diagram

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling s_start This compound + Arylboronic Acid s_reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (Toluene/H2O) s_start->s_reagents s_conditions Heat (e.g., 100°C) s_reagents->s_conditions s_workup Aqueous Workup & Extraction s_conditions->s_workup s_purification Column Chromatography s_workup->s_purification s_product 6-Aryl-N,N-dimethylnicotinamide s_purification->s_product b_start This compound + Amine b_reagents Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XantPhos) Base (e.g., Cs2CO3) Solvent (Toluene) b_start->b_reagents b_conditions Heat (e.g., 110°C) b_reagents->b_conditions b_workup Filtration & Aqueous Workup b_conditions->b_workup b_purification Column Chromatography b_workup->b_purification b_product 6-Amino-N,N-dimethylnicotinamide Derivative b_purification->b_product so_start This compound + Terminal Alkyne so_reagents Pd Catalyst (e.g., PdCl2(dppf)) CuI (co-catalyst) Base (e.g., TEA) Solvent (DMF) so_start->so_reagents so_conditions Heat (e.g., 100°C) so_reagents->so_conditions so_workup Aqueous Workup & Extraction so_conditions->so_workup so_purification Column Chromatography so_workup->so_purification so_product 6-Alkynyl-N,N-dimethylnicotinamide so_purification->so_product

Caption: General workflows for the diversification of the this compound scaffold.

Part 2: Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, underscoring their potential in various therapeutic areas. The ability to readily modify the 6-position allows for the fine-tuning of interactions with specific biological targets.

Inhibition of Protein Kinases

Protein kinases are a major class of drug targets, particularly in oncology. Several 6-substituted nicotinamide derivatives have been investigated as kinase inhibitors.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Nicotinamide derivatives have been designed as VEGFR-2 inhibitors. For instance, certain derivatives have shown potent anti-proliferative activities against cancer cell lines such as HCT-116 and HepG2, with IC₅₀ values in the low micromolar range.[2][3] One promising compound exhibited an IC₅₀ value of 77.02 nM against VEGFR-2.[3]

  • Aurora Kinase Inhibition: Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many cancers. A series of nicotinamide derivatives have been synthesized and evaluated as inhibitors of Aurora A and Aurora B kinases.[4] One potent inhibitor demonstrated excellent antitumor activity against SW620 and NCI-H1975 cancer cell lines, with IC₅₀ values of 0.61 and 1.06 µM, respectively.[4]

VEGFR-2 Signaling Pathway and Inhibition

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor 6-Substituted-N,N-dimethyl- nicotinamide Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of intervention by 6-substituted-N,N-dimethylnicotinamide derivatives.

Inhibition of Other Enzymes

The versatility of the this compound scaffold extends to the inhibition of other enzyme classes.

  • Succinate Dehydrogenase (SDH) Inhibition: SDH, a key enzyme in the Krebs cycle and electron transport chain, has emerged as a target for antifungal agents. Nicotinamide derivatives bearing a diarylamine-modified scaffold have been synthesized and evaluated as SDH inhibitors.[5][6] Some of these compounds exhibited moderate fungicidal activity, with one derivative showing an IC₅₀ of 3.18 µM against the SDH enzyme.[5][6] Another study on pyrazole-containing nicotinamides identified a compound with an EC₅₀ of 21.4 µM against Rhizoctonia cerealis.[7]

  • Histone Deacetylase (HDAC) Inhibition: 6-Aminonicotinamide derivatives have been explored as inhibitors of histone deacetylases, which are important epigenetic regulators and validated cancer targets.[8]

Other Biological Activities
  • Anti-inflammatory Activity: Certain nicotinic acid derivatives have been evaluated for their anti-inflammatory properties, showing significant inhibition of inflammatory mediators.[9]

  • Antimicrobial Activity: The nicotinamide scaffold has also been incorporated into molecules with antimicrobial properties.

Part 3: Data Summary and Structure-Activity Relationships

Systematic modification of the 6-position of the N,N-dimethylnicotinamide core has provided valuable insights into the structure-activity relationships for various biological targets.

Derivative ClassTargetKey Substituents at C6Representative Activity (IC₅₀/EC₅₀)Reference
Aryl-substitutedVEGFR-2Substituted anilines77.02 nM[3]
Chloro- and anilino-substitutedAurora Kinase A4-((3-bromo-4-fluorophenyl)amino)0.61 µM (SW620 cells)[4]
Diaryl-amino-substitutedSuccinate DehydrogenaseDiaryl amines3.18 µM (enzyme assay)[5][6]
Pyrazolyl-substitutedSuccinate DehydrogenaseSubstituted pyrazoles21.4 µM (R. cerealis)[7]

The data suggests that the nature of the substituent at the 6-position is a critical determinant of biological activity and target selectivity. For kinase inhibition, substituted aryl and heteroaryl groups are often favored as they can engage in key interactions within the ATP-binding pocket. For other enzyme targets, the specific pharmacophoric features of the C6-substituent are tailored to the respective active sites.

Conclusion and Future Directions

This compound has proven to be a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility, coupled with the ability to introduce a wide range of substituents at the 6-position, has enabled the discovery of potent and selective inhibitors of various enzymes, particularly protein kinases and metabolic enzymes.

Future research in this area will likely focus on:

  • Exploration of Novel Chemical Space: The development of new and efficient synthetic methodologies to introduce novel and diverse functionalities at the 6-position.

  • Multi-target Drug Design: The design of derivatives that can modulate multiple targets simultaneously, which may offer advantages in complex diseases like cancer.

  • Optimization of Pharmacokinetic Properties: Further refinement of the scaffold and its substituents to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Elucidation of Mechanisms of Action: In-depth biological studies to fully understand the molecular mechanisms by which these derivatives exert their therapeutic effects.

The continued exploration of this compound derivatives holds significant promise for the development of novel and effective therapeutic agents for a range of human diseases.

References

  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science, [Link][5][6]

  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. PubMed Central, [Link][2]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES. University of Illinois Chicago, [Link]

  • Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. PubMed, [Link][4]

  • Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. PubMed, [Link][7]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed, [Link][9]

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI, [Link][3]

  • The Discovery of 6-amino Nicotinamides as Potent and Selective Histone Deacetylase Inhibitors. PubMed, [Link][8]

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Methodological & Application

Application Note: A Robust Suzuki Coupling Protocol for the Synthesis of Biaryl Nicotinamides Using 6-Bromo-N,N-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3][4][5] This palladium-catalyzed reaction is particularly vital in the pharmaceutical industry for the construction of complex molecular architectures, especially the biaryl scaffolds prevalent in many active pharmaceutical ingredients (APIs).[2][5] This application note provides a detailed, field-proven protocol for the Suzuki coupling of 6-Bromo-N,N-dimethylnicotinamide with various arylboronic acids. The N,N-dimethylnicotinamide moiety is a significant pharmacophore, and its successful coupling opens avenues for the rapid generation of diverse compound libraries for drug discovery and development.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Reaction Principle and Mechanistic Overview

The Suzuki coupling reaction facilitates the formation of a new C-C bond by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[1][2][3][6][7] The catalytic cycle, a well-established paradigm in organometallic chemistry, proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[1][3][6] The electron-withdrawing nature of the pyridine ring in the substrate can facilitate this initial, often rate-determining, step.

  • Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the halide.[1][3][6][7] The role of the base is crucial; it activates the boronic acid to form a more nucleophilic boronate species, thereby facilitating the transmetalation process.[7][8][9][10]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[1][3][6][7]

Experimental Workflow Diagram

Suzuki_Workflow Start Reaction Setup Reagents Combine: - this compound - Arylboronic Acid - Palladium Catalyst & Ligand - Base - Solvent Degas Degas Mixture (e.g., Ar sparging) Reagents->Degas Reaction Heat to Reaction Temp. Degas->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Extraction Organic Extraction Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Characterization (NMR, MS) Purification->Analysis End Final Product Analysis->End

Caption: A generalized workflow for the Suzuki coupling of this compound.

Detailed Experimental Protocol

This protocol is a robust starting point and may be optimized for specific arylboronic acids.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) if using Pd(OAc)₂

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate (EtOAc) for extraction

  • Silica gel for column chromatography

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Magnetic stirrer and hotplate with oil bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and visualization system

  • Flash column chromatography system

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe. The use of an aqueous co-solvent is common and often beneficial for the solubility of the base and boronic acid.[7][11][12]

  • Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously. The optimal temperature may vary depending on the reactivity of the specific coupling partners.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl nicotinamide.[6]

Key Reaction Parameters and Rationale

The success of the Suzuki coupling is highly dependent on the careful selection of several key parameters.

ParameterRecommended ChoicesRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/LigandPd(PPh₃)₄ is a reliable pre-catalyst that provides the active Pd(0) species directly. For more challenging couplings, particularly with less reactive aryl chlorides, a combination of a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can be more effective.[13][14]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is essential for activating the boronic acid.[7][8] K₂CO₃ is a cost-effective and generally effective choice. For substrates with base-sensitive functional groups, a milder base like potassium phosphate (K₃PO₄) may be preferable.[15] Cesium carbonate (Cs₂CO₃) is a stronger base that can accelerate the reaction but is more expensive.
Solvent 1,4-Dioxane, Toluene, THF, DMF with waterThe solvent system must solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent with water is often used to dissolve the inorganic base.[7][11] Toluene and 1,4-dioxane are common choices for their ability to withstand higher temperatures.[6][11]
Temperature 60 - 110 °CThe reaction is typically heated to overcome the activation energy of the oxidative addition and reductive elimination steps.[6] The optimal temperature will depend on the specific substrates and catalyst system used.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex transmetal Transmetalation diaryl_pd Ar-Pd(II)L₂-Ar' pd2_complex->diaryl_pd diaryl_pd->pd0 red_elim Reductive Elimination ar_ar Ar-Ar' (Product) diaryl_pd->ar_ar arx Ar-X (this compound) arx->pd0 ar_b Ar'-B(OR)₂ boronate [Ar'-B(OR)₂(OH)]⁻ ar_b->boronate base Base (e.g., K₂CO₃) base->ar_b boronate->pd2_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Expert Recommendations

  • Low Yield or No Reaction:

    • Catalyst Inactivity: Ensure the reaction was set up under strictly inert conditions. The palladium catalyst is sensitive to oxygen. Consider using a fresh bottle of catalyst.

    • Inefficient Transmetalation: The choice of base is critical. If using a mild base, consider switching to a stronger one like Cs₂CO₃. Also, ensure the boronic acid is of good quality, as they can degrade over time.

    • Steric Hindrance: If coupling sterically hindered substrates, a more active catalyst system with a bulky phosphine ligand (e.g., Pd(OAc)₂/SPhos) may be required.

  • Formation of Side Products:

    • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This can sometimes be suppressed by using a slight excess of the aryl halide.

    • Protodeboronation: The boronic acid can be protonated and removed from the reaction. This is more common with heteroaryl boronic acids and can be minimized by careful control of the reaction conditions and using anhydrous solvents where appropriate.[16]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds. The protocol outlined in this application note provides a reliable and well-rationalized method for the successful coupling of this compound. By understanding the key parameters and the underlying mechanism, researchers can effectively troubleshoot and adapt this protocol for the synthesis of a wide range of novel nicotinamide derivatives for applications in drug discovery and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Guerra, C. F., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(41), 13564–13575. Retrieved from [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • da Silva, R. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal, 9(5), 1341-1348. Retrieved from [Link]

  • ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Retrieved from [Link]

  • ACS Green Chemistry Institute. Use of Base Metals in Suzuki Coupling. Retrieved from [Link]

  • Ramkumar, V., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Molecular Catalysis, 455, 138-147. Retrieved from [Link]

  • Hassan, J., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440. Retrieved from [Link]

  • Szostak, M., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 241-247. Retrieved from [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Retrieved from [Link]

  • Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. SN Applied Sciences, 2(6), 1037. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Highly Active Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 130(48), 16477–16480. Retrieved from [Link]

  • Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685-4696. Retrieved from [Link]

  • Manoso, A. S., & DeShong, P. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. The Journal of Organic Chemistry, 68(19), 7449-7454. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • Myers, A. G. The Suzuki Reaction. Retrieved from [Link]

  • The Organic Chemist. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purines. Synlett, 2001(1), 147-150. Retrieved from [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-N,N-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are a ubiquitous motif in a vast array of bioactive molecules and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of C-N bonds, largely superseding classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[1][2] This reaction's significance lies in its ability to couple a wide variety of amines with aryl halides and pseudohalides under relatively mild conditions, demonstrating remarkable functional group tolerance.[1][3]

This guide provides a comprehensive overview and a detailed protocol for the Buchwald-Hartwig amination of 6-Bromo-N,N-dimethylnicotinamide. This specific transformation is of interest to researchers in drug development, as the resulting 6-amino-N,N-dimethylnicotinamide core is a valuable building block for the synthesis of novel therapeutic agents.

Understanding the Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6] The generally accepted mechanism comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired aryl amine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L2)-NHR'R'' Ar-Pd(II)(L2)-NHR'R'' Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-NHR'R'' Amine Coordination & Deprotonation (+ HNR'R'', - HBr) Ar-Pd(II)(L2)-NHR'R''->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L2)-NHR'R''->Ar-NR'R'' Reductive Elimination

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Key Considerations for the Amination of this compound

The successful amination of this compound requires careful selection of the catalyst system (palladium precursor and ligand), base, and solvent. The presence of the pyridine nitrogen and the amide functional group in the substrate necessitates a well-optimized protocol to avoid potential side reactions and catalyst inhibition.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the phosphine ligand is critical for an efficient Buchwald-Hartwig amination.[4] For electron-deficient heteroaryl halides like this compound, bulky and electron-rich biarylphosphine ligands are often preferred. These ligands promote the oxidative addition and reductive elimination steps while preventing the formation of inactive catalyst species.[1][7]

  • Recommended Ligands: XPhos, SPhos, or RuPhos are excellent starting points for this transformation. Their steric bulk and electron-donating properties enhance catalytic activity and stability.

Base Selection: Driving the Deprotonation

A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[6]

  • Recommended Bases: Sodium tert-butoxide (NaOtBu) is a widely used and effective base for this reaction. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄). The choice may depend on the functional group tolerance of the substrate.[8]

Solvent Selection: Creating the Right Environment

The solvent plays a crucial role in solubilizing the reactants and catalyst, as well as influencing the reaction rate.

  • Recommended Solvents: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene, dioxane, or tetrahydrofuran (THF) are commonly employed.[4] Toluene is often a good first choice due to its higher boiling point, which can facilitate the reaction.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a detailed, step-by-step methodology for the amination of this compound with a generic secondary amine (e.g., morpholine) as a representative example.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Weigh Substrate, Pd Pre-catalyst, Ligand, and Base into a Schlenk Flask Solvent Add Anhydrous, Degassed Solvent and Amine Reagents->Solvent Inert Purge with Inert Gas (Argon or Nitrogen) Solvent->Inert Heat Heat to Reaction Temperature (e.g., 80-110 °C) Inert->Heat Monitor Monitor Progress by TLC or LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Upon Completion Filter Filter through Celite Cool->Filter Extract Aqueous Workup and Extraction Filter->Extract Dry Dry Organic Layer and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Purify->Characterize Characterize (NMR, MS, etc.)

Figure 2: A generalized workflow for the Buchwald-Hartwig amination experiment.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound>98%Commercially Available
Palladium Pre-catalyst (e.g., XPhos Pd G3)N/ACommercially Available
Ligand (e.g., XPhos)>98%Commercially Available
Sodium tert-butoxide (NaOtBu)>98%Commercially Available
Secondary Amine (e.g., Morpholine)>98%Commercially Available
TolueneAnhydrous, DegassedCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Celite®N/ACommercially Available
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Step-by-Step Procedure

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The reaction is air- and moisture-sensitive and should be carried out under an inert atmosphere (argon or nitrogen).[9]

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq), the ligand (e.g., XPhos, 0.04 eq), and sodium tert-butoxide (1.4 eq).

    • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe.

    • Add the secondary amine (1.2 eq) via syringe.

  • Reaction:

    • Immerse the flask in a preheated oil bath at 80-110 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-N,N-dimethylnicotinamide derivative.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (due to air or moisture exposure)Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Use a fresh bottle of palladium pre-catalyst.
Insufficiently active catalyst/ligand systemScreen different ligands (e.g., SPhos, RuPhos) and palladium sources.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of Side Products Hydrodehalogenation of the starting materialEnsure the inert atmosphere is maintained. This can be caused by trace amounts of water.
Dimerization of the aryl halideThis can sometimes be observed. Optimizing the catalyst and ligand loading may help.
Difficulty with Purification Co-elution of product and impuritiesOptimize the column chromatography conditions (e.g., different solvent system, gradient elution).

Conclusion

The Buchwald-Hartwig amination is a robust and reliable method for the synthesis of 6-amino-N,N-dimethylnicotinamide derivatives. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields of the desired products. This guide provides a solid foundation for the successful implementation of this important transformation in a research and development setting.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • Dorel, R. and van der Eycken, E. V. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(46), 16376-16387 (2019). [Link]

  • University of Nottingham. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Dorel, R. and van der Eycken, E. V. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(46), 16376-16387 (2019). [Link]

  • Li, J. J. et al. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607 (2007). [Link]

  • Li, J. J. et al. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607 (2007). [Link]

Sources

Application Notes & Protocols: Sonogashira Coupling of 6-Bromo-N,N-dimethylnicotinamide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is particularly valuable in medicinal chemistry and materials science for constructing complex molecular architectures.[3][4] This guide provides a detailed technical overview and robust protocols for the successful application of the Sonogashira coupling to 6-Bromo-N,N-dimethylnicotinamide, an electron-deficient heteroaromatic halide. We will delve into the mechanistic intricacies, explore critical reaction parameters, and offer field-proven protocols and troubleshooting advice tailored for researchers, scientists, and drug development professionals.

Mechanistic Insights & Key Principles

The Sonogashira reaction is traditionally catalyzed by a dual system comprising a palladium(0) complex and a copper(I) salt, operating through two interconnected catalytic cycles.[5] Understanding these cycles is paramount for troubleshooting and optimizing the reaction for challenging substrates like this compound.

The Dual Catalytic Cycles
  • Palladium Cycle: The primary cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) species, forming a Pd(II) intermediate. This is often the rate-limiting step, with reactivity trends typically following I > Br > Cl.[5][6]

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.[7][8] This step activates the alkyne.

  • Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.[9]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[3]

Diagram of the Sonogashira Catalytic Cycles

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Ar-Br transmetalation Transmetalation pd_alkynyl Ar-Pd(II)L₂(C≡CR) pd_complex->pd_alkynyl from Cu cycle pd_alkynyl->pd0 Product out reductive_elim Reductive Elimination product Product (Ar-C≡CR) cu_catalyst Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide H-C≡CR, Base base_reaction Base (e.g., Et₃N) + Terminal Alkyne cu_acetylide->pd_complex Transmetalation to Pd cycle aryl_halide Aryl Halide (Ar-Br) This compound aryl_halide->pd_complex alkyne Terminal Alkyne (H-C≡CR) alkyne->cu_catalyst

Caption: The dual catalytic cycles of the Sonogashira coupling.

Considerations for this compound
  • Electronic Effects: The pyridine ring is electron-deficient, which generally facilitates the oxidative addition step compared to electron-rich aryl bromides.[6]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially forming inactive catalyst species and hindering the reaction.[10] The choice of ligand is crucial to mitigate this effect.

  • Substrate Stability: The amide functionality is generally stable under Sonogashira conditions, but harsh bases or very high temperatures should be approached with caution.

Critical Reaction Parameters & Optimization

Successful coupling of this compound requires careful selection and optimization of several key parameters.

ParameterRecommendation & Rationale
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (1-5 mol%) : These are robust, commercially available, and widely effective catalysts.[5] PdCl₂(PPh₃)₂ is often more air-stable.[11] For particularly challenging couplings, catalysts with bulky, electron-rich phosphine ligands like Pd(dppf)Cl₂ may improve results.[12][13]
Copper (I) Co-catalyst CuI (2-10 mol%) : Copper(I) iodide is the most common and effective co-catalyst for activating the terminal alkyne.[2][9] Its presence allows the reaction to proceed under milder conditions.[2] Note: In some cases, copper can promote undesirable alkyne homocoupling (Glaser coupling).[14]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) : An amine base is essential. It serves to neutralize the HBr formed and to facilitate the formation of the copper acetylide.[15] Typically, it is used in excess, sometimes even as the solvent or co-solvent.[9]
Ligand Triphenylphosphine (PPh₃) : Often introduced as part of the palladium complex (e.g., Pd(PPh₃)₄). Additional ligand may not be necessary but can be beneficial. For heteroaromatic substrates, ligands can prevent catalyst deactivation by the pyridine nitrogen.[10]
Solvent THF, DMF, Dioxane, or Acetonitrile : The choice of solvent is critical for solubility and reaction rate. DMF is a polar aprotic solvent that works well for many pyridine substrates.[13][16] THF is another common choice.[9] All solvents must be anhydrous and thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[10][15]
Temperature Room Temperature to 100 °C : While many Sonogashira reactions proceed at room temperature, aryl bromides often require heating to facilitate the initial oxidative addition.[12] A starting temperature of 60-80 °C is recommended. A study on a similar 2-amino-3-bromopyridine found 100 °C to be optimal.[16]

Detailed Experimental Protocols

Safety Precaution: These reactions must be performed in a well-ventilated fume hood. Palladium catalysts, solvents, and bases can be toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is a robust starting point for coupling various terminal alkynes with this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) Iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add anhydrous, degassed DMF (to achieve a concentration of ~0.1 M with respect to the aryl bromide) followed by Et₃N (3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe while stirring.

  • Heat the reaction mixture to 80-100 °C in an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-alkynyl-N,N-dimethylnicotinamide.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates sensitive to copper or when alkyne homocoupling is a significant side reaction.[7] It often requires a more active palladium catalyst system and a stronger base.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • A bulky phosphine ligand, e.g., XPhos (0.04 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • To a dry Schlenk flask, add Pd(OAc)₂ (2 mol%) and the phosphine ligand (4 mol%).

  • Seal the flask, evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane and stir for 10 minutes at room temperature to allow for pre-formation of the active catalyst.

  • Add this compound (1.0 equiv), Cs₂CO₃ (2.0 equiv), and the terminal alkyne (1.5 equiv).

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool to room temperature and filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Experimental Workflow Diagram

Workflow start Start setup Reaction Setup - Add reagents to Schlenk flask - Evacuate & backfill with Ar/N₂ start->setup addition Solvent & Reagent Addition - Add degassed solvent & base - Add terminal alkyne setup->addition reaction Heating & Stirring (e.g., 80-100 °C) addition->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup - Dilute with EtOAc - Wash with H₂O & Brine monitoring->workup Complete purification Purification - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product Pure Product Characterization (NMR, MS) purification->product

Caption: General experimental workflow for Sonogashira coupling.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst (Pd(0) oxidized).2. Poor quality reagents/solvents.3. Insufficient temperature.4. Catalyst inhibition by pyridine N.1. Ensure rigorous degassing of solvents and use a fresh, high-quality catalyst.[10]2. Use anhydrous solvents and pure reagents.3. Increase reaction temperature in 10 °C increments.[12]4. Try a different ligand, such as dppf, which can be more robust.[12]
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.2. High concentration of copper catalyst.1. Improve inert atmosphere technique; thoroughly degas all reagents.[14]2. Reduce the amount of CuI or switch to a copper-free protocol (Protocol 2).[7]
Decomposition of Starting Material or Product 1. Reaction temperature is too high.2. Base is too strong or incompatible.1. Lower the reaction temperature and accept a longer reaction time.2. Screen alternative bases, such as DIPA or an inorganic base like K₂CO₃ (in copper-free systems).
Formation of Multiple Byproducts 1. Impure starting materials.2. Side reactions due to prolonged heating.1. Purify starting materials before the reaction.2. Monitor the reaction closely and stop it as soon as the starting material is consumed.

Conclusion

The Sonogashira coupling of this compound is a highly effective method for synthesizing valuable 6-alkynylnicotinamide derivatives. Success hinges on the careful control of reaction parameters, particularly the maintenance of an inert atmosphere to protect the palladium catalyst and the judicious choice of catalyst, base, and solvent. By following the detailed protocols and leveraging the troubleshooting guide provided, researchers can confidently and efficiently utilize this powerful cross-coupling reaction to advance their synthetic targets in drug discovery and materials science.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Sonogashira Coupling. Semantic Scholar.
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Tyagi, B., & Sharma, N. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Sonogashira coupling in natural product synthesis. ResearchGate. [Link]

  • Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. [Link]

  • Sonogashira Coupling. NROChemistry. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

  • Clapham, K. M., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Goetz, A. E., et al. (2013). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. NIH. [Link]

  • Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. IntechOpen. [Link]

  • Lee, S., et al. (2021). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]

  • Chen, C., et al. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Books. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Sonogashira troubleshooting help needed. Reddit. [Link]

  • Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. [Link]

  • Gallop, C. W. D., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. [Link]

  • Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. MDPI. [Link]

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • Synthesis of 6-alkynyl tacrine derivatives by Sonogashira coupling; reaction conditions. MDPI. [Link]

  • Synthesis and properties of 6-alkynyl-5-aryluracils. PMC - NIH. [Link]

  • Plausible mechanism for Sonogashira reaction. International Journal of New Chemistry. [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]

  • Aqueous Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles. The Royal Society of Chemistry. [Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications (RSC Publishing). [Link]

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reaction of 6-Bromo-N,N-dimethylnicotinamide with boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of 6-Aryl-N,N-dimethylnicotinamides via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Nicotinamides

The nicotinamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] Its derivatives have demonstrated a wide range of activities, including anti-cancer, anti-inflammatory, and cardiovascular effects.[2][3][4] The functionalization of the pyridine ring, particularly at the 6-position, allows for the systematic exploration of structure-activity relationships (SAR), which is fundamental to modern drug discovery.[2]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, a development recognized with the 2010 Nobel Prize in Chemistry.[5][6] This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and utilizes organoboron reagents that are generally stable and have low toxicity.[6][7]

This guide provides a comprehensive overview and a detailed protocol for the Suzuki-Miyaura coupling of 6-Bromo-N,N-dimethylnicotinamide with various boronic acids. We will delve into the mechanistic underpinnings, explain the rationale behind optimizing critical reaction parameters, and offer a robust, validated protocol for researchers aiming to synthesize libraries of novel 6-aryl-N,N-dimethylnicotinamide derivatives.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8] Understanding this cycle is paramount for troubleshooting and optimizing the reaction for specific substrates.

The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-limiting step and results in a square-planar Pd(II) complex.[6][8] The electron-deficient nature of the pyridine ring generally facilitates this step compared to electron-rich aryl halides.[5]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The reaction requires a base to activate the boronic acid, forming a more nucleophilic "ate" complex (boronate).[9][10][11] This boronate then exchanges its organic group with the halide on the Pd(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled from the coordination sphere, forming the desired C-C bond of the 6-aryl-N,N-dimethylnicotinamide product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' (Di-organo Complex) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Coupled Product (Ar-Ar') RedElim->Product ArylHalide 6-Bromo-Nicotinamide (Ar-Br) ArylHalide->OxAdd BoronicAcid Boronic Acid + Base (Ar'-B(OR)₂ + Base) BoronicAcid->Transmetal Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep 1. Assemble Glassware (Schlenk flask, condenser) Inert 2. Purge with N₂/Ar Prep->Inert Add_Solids 3. Add Reactants: - 6-Bromo-Nicotinamide - Boronic Acid - Base (K₂CO₃) - Catalyst (Pd(OAc)₂/SPhos) Inert->Add_Solids Add_Solvents 4. Add Solvents (Dioxane/Water) Add_Solids->Add_Solvents Heat 5. Heat to 90-100 °C Add_Solvents->Heat Monitor 6. Monitor by TLC/LC-MS Heat->Monitor Cool 7. Cool to RT Monitor->Cool Filter 8. Filter (optional) Cool->Filter Extract 9. Aqueous Work-up (Add Water, Extract with EtOAc) Filter->Extract Dry 10. Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate 11. Concentrate in vacuo Dry->Concentrate Purify 12. Purify by Column Chromatography Concentrate->Purify Yield 13. Determine Yield Purify->Yield Characterize 14. Characterize (¹H NMR, ¹³C NMR, HRMS) Yield->Characterize

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Materials & Reagents:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 230 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add the palladium catalyst, Pd(OAc)₂ (4.5 mg, 0.02 mmol), and the SPhos ligand (16.4 mg, 0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Under the inert atmosphere, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil/solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Data Summary: Condition Screening

To demonstrate the importance of parameter optimization, the following table summarizes typical results from a screening process for the model reaction.

EntryCatalyst (mol%)Ligand (mol%)Base (2.0 eq)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃Toluene/H₂O1001665
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O1001278
3Pd₂(dba)₃ (1)noneK₂CO₃Dioxane/H₂O10024<10
4Pd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O100494
5Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100492
6Pd/C (10)noneK₂CO₃Ethanol/H₂O801855

Data are illustrative and representative of typical outcomes.

Analysis: The data clearly show that a ligand is essential for this transformation (Entry 3). While the standard PPh₃ provides good yields (Entry 2), the use of the more advanced Buchwald ligand SPhos dramatically reduces reaction time and improves yield (Entry 4), demonstrating its superior efficacy for this substrate class.

Troubleshooting & Safety

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous solvent; Poor choice of base or ligand.Use fresh catalyst/ligands; Ensure solvents are properly dried; Screen alternative bases (e.g., K₃PO₄) or more active ligands (e.g., XPhos).
Protodeboronation Presence of excess water or acid; Prolonged reaction time at high temp.Use MIDA or pinacol boronic esters for sensitive substrates;[5][12] Minimize water content; Ensure reaction is not run longer than necessary.
Homocoupling of Boronic Acid Presence of oxygen; High catalyst loading.Thoroughly degas solvents and maintain a strict inert atmosphere; Optimize (lower) catalyst loading.
Difficult Purification Co-elution of product with ligand-related byproducts.Use a different ligand; Perform an aqueous wash with dilute acid to remove basic phosphine oxides.

Safety Precautions:

  • Palladium Catalysts: Handle in a fume hood. Palladium compounds are toxic and may be sensitizers. Avoid inhalation and skin contact.

  • Solvents: 1,4-Dioxane is a suspected carcinogen. Toluene and DMF are reproductive toxins. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Strong bases like K₂CO₃ and K₃PO₄ are corrosive and irritants. Avoid creating dust.

  • Inert Atmosphere: Schlenk line techniques require proper training to avoid implosion or pressure buildup.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guide. [Link]

  • Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • MDPI. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Molecules. [Link]

  • ACS Publications. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • NIH National Center for Biotechnology Information. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • PubMed. (2003). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

  • NIH National Center for Biotechnology Information. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors.... [Link]

  • Wikipedia. Nicotinamide adenine dinucleotide. [Link]

  • Royal Society of Chemistry. (2024). Development of a green, concise synthesis of nicotinamide derivatives.... [Link]

  • NIH National Center for Biotechnology Information. (2023). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. [Link]

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • NIH National Center for Biotechnology Information. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction.... [Link]

  • ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

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Application Notes and Protocols for the Synthesis of Substituted Nicotinamides from 6-Bromo-N,N-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted nicotinamides are a class of compounds of significant interest to the pharmaceutical and agrochemical industries, forming the core scaffold of numerous biologically active molecules. The ability to selectively functionalize the pyridine ring at various positions is crucial for the exploration of structure-activity relationships (SAR) in drug discovery. 6-Bromo-N,N-dimethylnicotinamide has emerged as a versatile and valuable building block for the synthesis of a diverse library of these compounds. Its bromine atom at the 6-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkynyl, and amino moieties with high efficiency and selectivity. This guide provides detailed application notes and step-by-step protocols for the synthesis of substituted nicotinamides utilizing this key intermediate.

Core Synthetic Strategies

The primary methodologies for the derivatization of this compound revolve around three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. Each of these reactions offers a unique avenue for carbon-carbon or carbon-nitrogen bond formation, providing access to a wide range of structural motifs.

G cluster_prep Starting Material Synthesis cluster_coupling Cross-Coupling Reactions cluster_products Product Classes 6-Bromonicotinic Acid 6-Bromonicotinic Acid Amidation Amidation 6-Bromonicotinic Acid->Amidation This compound This compound Amidation->this compound Suzuki-Miyaura Suzuki-Miyaura (C-C Bond) This compound->Suzuki-Miyaura Aryl/Heteroaryl Boronic Acids Buchwald-Hartwig Buchwald-Hartwig (C-N Bond) This compound->Buchwald-Hartwig Primary/Secondary Amines Sonogashira Sonogashira (C-C Bond) This compound->Sonogashira Terminal Alkynes 6-Aryl-N,N-dimethylnicotinamides 6-Aryl-N,N-dimethylnicotinamides Suzuki-Miyaura->6-Aryl-N,N-dimethylnicotinamides 6-Amino-N,N-dimethylnicotinamides 6-Amino-N,N-dimethylnicotinamides Buchwald-Hartwig->6-Amino-N,N-dimethylnicotinamides 6-Alkynyl-N,N-dimethylnicotinamides 6-Alkynyl-N,N-dimethylnicotinamides Sonogashira->6-Alkynyl-N,N-dimethylnicotinamides

Caption: Synthetic pathways from 6-Bromonicotinic Acid.

Part 1: Synthesis of the Starting Material: this compound

The journey to substituted nicotinamides begins with the preparation of the key starting material. This is typically achieved through a two-step process: the synthesis of 6-bromonicotinic acid, followed by its conversion to the corresponding N,N-dimethylamide.

Protocol 1.1: Synthesis of 6-Bromonicotinic Acid

This protocol is adapted from established procedures for the bromination of hydroxypyridines.[1]

Reaction Scheme:

6-Hydroxynicotinic acid → 6-Bromonicotinic acid

Materials:

  • 6-Hydroxynicotinic acid

  • Phosphorus pentabromide (PBr₅)

  • Ice

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, carefully add phosphorus pentabromide (4.3 equivalents) to 6-hydroxynicotinic acid (1.0 equivalent).

  • Heat the mixture with stirring, initially at 70-80°C for 15 minutes, and then increase the temperature to 120°C for 1 hour. The mixture will initially be a dark red liquid and will solidify to a yellow mass upon heating.

  • After cooling to room temperature, cautiously add the reaction mass to a beaker containing crushed ice and water.

  • Stir the mixture until the solid precipitate is well-dispersed.

  • Collect the white precipitate of 6-bromonicotinic acid by vacuum filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from an aqueous ethanol solution to obtain pure 6-bromonicotinic acid.

Protocol 1.2: Amidation of 6-Bromonicotinic Acid

This protocol employs a standard acid chloride formation followed by amination.[2]

Reaction Scheme:

6-Bromonicotinic acid → this compound

Materials:

  • 6-Bromonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylamine solution (e.g., 2 M in THF)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 6-bromonicotinic acid (1.0 equivalent) in anhydrous dichloromethane.

  • Add thionyl chloride (1.2 equivalents) dropwise to the suspension at room temperature.

  • Heat the mixture to reflux and stir for 2-3 hours, or until the reaction mixture becomes a clear solution.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

  • Dissolve the resulting crude 6-bromonicotinoyl chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Add a solution of dimethylamine (2.2 equivalents) in THF dropwise to the cooled solution of the acid chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by column chromatography on silica gel.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

With the starting material in hand, we can now explore the diverse functionalization possibilities through palladium-catalyzed reactions.

Section 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][4] This reaction is particularly useful for the synthesis of 6-aryl- and 6-heteroaryl-N,N-dimethylnicotinamides.

Suzuki_Mechanism cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)L_n-X B->C D Transmetalation C->D R-B(OR')_2 Base E Ar-Pd(II)L_n-R D->E F Reductive Elimination E->F F->A Regeneration G Ar-R F->G

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2.1.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is adapted from procedures for the coupling of bromopyridine derivatives.[5]

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 90-100°C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-phenyl-N,N-dimethylnicotinamide.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O100880-90
33-Thienylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄DMF110675-85
Section 2.2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly effective method for the synthesis of aryl amines from aryl halides.[6][7] This reaction allows for the introduction of a wide range of primary and secondary amines at the 6-position of the nicotinamide core.

Buchwald_Hartwig_Mechanism cluster_catalytic_cycle Buchwald-Hartwig Amination Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)L_n-X B->C D Amine Coordination & Deprotonation C->D HNR'R'' Base E Ar-Pd(II)L_n-NR'R'' D->E F Reductive Elimination E->F F->A Regeneration G Ar-NR'R'' F->G

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2.2.1: Buchwald-Hartwig Amination with Morpholine

This protocol is based on established procedures for the amination of bromopyridines.[8][9]

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XantPhos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk tube or sealed vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), XantPhos (0.04 mmol), and cesium carbonate (1.4 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene (5 mL), this compound (1.0 mmol), and morpholine (1.2 mmol).

  • Seal the tube and heat the mixture to 110°C for 18-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to obtain 6-morpholino-N,N-dimethylnicotinamide.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1MorpholinePd₂(dba)₃ (2)XantPhos (4)Cs₂CO₃Toluene1101880-90
2AnilinePd(OAc)₂ (2)BINAP (3)NaOtBuDioxane1001275-85
3BenzylaminePdCl₂(dppf) (3)-K₃PO₄DMF1201070-80
Section 2.3: Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to alkynyl-substituted aromatic compounds.[10][11] This method is ideal for synthesizing 6-alkynyl-N,N-dimethylnicotinamides.

Sonogashira_Mechanism cluster_catalytic_cycle Sonogashira Catalytic Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)L_n-X B->C D Transmetalation C->D Cu-C≡CR E Ar-Pd(II)L_n-C≡CR D->E F Reductive Elimination E->F F->A Regeneration G Ar-C≡CR F->G H CuX I Deprotonation H->I R-C≡CH Base J Cu-C≡CR I->J J->D

Caption: Generalized catalytic cycle for the Sonogashira reaction.

Protocol 2.3.1: Sonogashira Coupling with Phenylacetylene

This protocol is adapted from established procedures for the alkynylation of bromopyridines.[12]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol), and copper(I) iodide (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 15 minutes, then heat to 60-70°C for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-(phenylethynyl)-N,N-dimethylnicotinamide.

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NDMF70685-95
21-OctynePd(OAc)₂ (2) / PPh₃ (4)CuI (4)DiisopropylamineTHF60880-90
3TrimethylsilylacetylenePdCl₂(dppf) (3)CuI (6)K₂CO₃Acetonitrile801070-80

Conclusion

This compound serves as a highly effective and versatile platform for the synthesis of a wide array of substituted nicotinamides. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide reliable and high-yielding pathways to introduce diverse functionalities at the 6-position of the pyridine ring. The protocols outlined in this guide offer robust starting points for researchers and drug development professionals to explore the chemical space around the nicotinamide scaffold, facilitating the discovery of novel compounds with potential therapeutic applications. Careful optimization of reaction parameters for specific substrates is encouraged to achieve maximal yields and purity.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
  • Scott, P., et al. (2003). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Warwick.[Link]

  • Wiley Online Library. (2022). The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids. ResearchGate.[Link]

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.
  • Ananikov, V. P., et al. (2015). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate.[Link]

  • Organic Syntheses. (2012). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • PrepChem. (n.d.). Synthesis of A. 6-Bromonicotinic Acid. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Organic Syntheses. (2011). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.[Link]

Sources

large-scale synthesis of 6-Bromo-N,N-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 6-Bromo-N,N-dimethylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the , a key building block in the development of novel pharmaceuticals and agrochemicals. The protocol herein details a robust and scalable two-step, one-pot procedure starting from the commercially available 6-bromonicotinic acid. This application note emphasizes the rationale behind procedural choices, process optimization, and critical safety considerations to ensure a reliable and efficient synthesis.

Introduction and Strategic Approach

This compound is a versatile intermediate in organic synthesis. The presence of the bromine atom on the pyridine ring allows for a variety of subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the dimethylamide moiety offers metabolic stability and specific solubility characteristics. Its synthesis is therefore of significant interest to the medicinal and process chemistry communities.

The chosen synthetic strategy involves the conversion of 6-bromonicotinic acid into its corresponding acyl chloride, followed by an in-situ reaction with dimethylamine. This approach is selected for its high efficiency, scalability, and the use of cost-effective reagents, making it well-suited for industrial applications.

Overall Synthetic Workflow

The synthesis proceeds in a one-pot fashion through two primary transformations: the activation of the carboxylic acid and the subsequent amidation.

G A 6-Bromonicotinic Acid (Starting Material) B Step 1: Acyl Chloride Formation (Thionyl Chloride, cat. DMF) A->B Activation C 6-Bromonicotinoyl Chloride (Intermediate, in-situ) B->C D Step 2: Amidation (Dimethylamine, Base) C->D Nucleophilic Acyl Substitution E This compound (Crude Product) D->E F Purification (Workup & Recrystallization) E->F G Final Product (>98% Purity) F->G

Caption: High-level overview of the synthetic route.

Detailed Synthesis Protocol

This protocol is optimized for a laboratory scale that is readily adaptable to larger production volumes. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
ReagentCAS NumberMolecular WeightPurity
6-Bromonicotinic acid6311-35-9202.01 g/mol >98%
Thionyl chloride (SOCl₂)7719-09-7118.97 g/mol >99%
Dichloromethane (DCM)75-09-284.93 g/mol Anhydrous
Dimethylamine solution124-40-345.08 g/mol 2.0 M in THF
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Anhydrous
Triethylamine (TEA)121-44-8101.19 g/mol >99%
Saturated Sodium Bicarbonate144-55-884.01 g/mol Aqueous Solution
BrineN/AN/ASaturated Aqueous NaCl
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol Granular
Experimental Procedure

The following diagram outlines the step-by-step laboratory workflow.

G cluster_0 Acyl Chloride Formation cluster_1 Amidation cluster_2 Workup and Purification p1 1. Charge reactor with 6-bromonicotinic acid and anhydrous DCM. p2 2. Add catalytic DMF. p1->p2 p3 3. Add thionyl chloride dropwise at 0°C. p2->p3 p4 4. Warm to reflux and stir until reaction is complete (monitored by TLC/LCMS). p3->p4 p5 5. Cool to room temperature and concentrate under reduced pressure. p4->p5 p6 6. Re-dissolve crude acyl chloride in anhydrous DCM and cool to 0°C. p7 7. Slowly add dimethylamine solution and triethylamine. p6->p7 p8 8. Stir at 0°C then warm to room temperature. p7->p8 p9 9. Quench with saturated NaHCO₃ solution. p10 10. Separate layers and extract aqueous phase with DCM. p9->p10 p11 11. Combine organic layers, wash with brine, and dry over MgSO₄. p10->p11 p12 12. Filter and concentrate to yield crude product. p11->p12 p13 13. Purify by recrystallization (e.g., Ethyl Acetate/Hexanes). p12->p13

Caption: Step-by-step experimental workflow diagram.

Step 1: Preparation of 6-Bromonicotinoyl Chloride (in-situ)

  • To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 6-bromonicotinic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of starting material).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension. The addition should be controlled to maintain the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40°C).

  • Maintain the reflux for 2-4 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the consumption of the starting carboxylic acid.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess thionyl chloride and DCM. The resulting residue is the crude 6-bromonicotinoyl chloride, which should be used immediately in the next step.

Step 2: Synthesis of this compound

  • Re-dissolve the crude 6-bromonicotinoyl chloride from the previous step in anhydrous DCM (approx. 5 mL per gram of the initial starting material).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of dimethylamine (2.0 M in THF, 2.5 eq) and triethylamine (3.0 eq) in DCM.

  • Add the dimethylamine/triethylamine solution dropwise to the stirred acyl chloride solution, ensuring the temperature remains below 10°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.

Step 3: Workup and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a solid.

  • For purification, the crude product can be recrystallized from a suitable solvent system such as ethyl acetate/hexanes to afford the final product as a white to off-white crystalline solid.[1]

Process Parameters and Characterization

ParameterValue/RangeRationale/Notes
Molar Ratio (SOCl₂:Acid)1.2 - 1.5 : 1A slight excess of the chlorinating agent ensures complete conversion of the carboxylic acid.
Molar Ratio (Amine:Acid)2.5 : 1An excess of dimethylamine is used to drive the amidation reaction to completion.
Molar Ratio (Base:Acid)3.0 : 1Triethylamine is used to scavenge the HCl generated during both the acyl chloride formation and the amidation steps.
Reaction Temperature0°C to 40°CInitial cooling is critical to control the exothermic reactions. Refluxing ensures the completion of the first step.
Typical Yield80-90%Yields are dependent on the purity of starting materials and efficiency of the workup.
Purity (Post-Recrystallization)>98%Confirmed by NMR and LC-MS.

Characterization Data:

  • Molecular Formula: C₈H₉BrN₂O[2]

  • Molecular Weight: 229.08 g/mol

  • Appearance: White to off-white solid

  • ¹H NMR: Consistent with the structure of this compound.

  • Mass Spec (ESI+): m/z = 229.0, 231.0 [M+H]⁺, showing the characteristic isotopic pattern for a bromine-containing compound.

Safety and Handling

Adherence to safety protocols is paramount during this synthesis. The following guidelines must be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[3][4]

  • Ventilation: All steps must be performed inside a certified chemical fume hood to avoid inhalation of corrosive and toxic vapors.[5]

  • Reagent Handling:

    • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gases. Handle with extreme care in a dry environment.[6]

    • Dimethylamine: Flammable and corrosive. The 2.0 M solution in THF is also flammable. Avoid sources of ignition.

    • Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.

    • 6-Bromonicotinic Acid: May cause skin and eye irritation.[7] Avoid creating dust.

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][6]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be collected in properly labeled hazardous waste containers and disposed of according to institutional and local regulations.

References

  • Vertex AI Search. (2012).
  • Thermo Fisher Scientific. (2011).
  • Cayman Chemical. (2025).
  • Sigma-Aldrich. (2025).
  • TCI Chemicals. (n.d.).
  • ChemicalBook. (2025). 6-Bromonicotinic acid.
  • LookChem. (n.d.). Cas 6311-35-9, 6-Bromonicotinic acid.
  • Fisher Scientific. (n.d.). 6-Bromonicotinic acid, 96%.
  • Chemsrc. (2025). 6-Bromonicotinic acid | CAS#:6311-35-9.
  • BLD Pharm. (n.d.). 6311-35-9|6-Bromonicotinic acid.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Bromo-N,N-dimethylnicotinamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-N,N-dimethylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its preparation. The information provided herein is based on established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may be encountered during the synthesis of this compound, providing explanations for their root causes and actionable solutions.

Issue 1: Low Yield of this compound

Question: I am experiencing a significantly lower than expected yield of my target compound, this compound. What are the potential causes and how can I improve it?

Answer:

Low yields in this synthesis can often be attributed to several factors, primarily related to the stability of the starting materials and intermediates, as well as the reaction conditions. A common synthetic route involves the conversion of 6-chloronicotinic acid to its N,N-dimethylamide, followed by a halogen exchange reaction. Let's break down the potential pitfalls:

Causality and Solutions:

  • Incomplete Amide Formation: The initial step of converting the carboxylic acid to the amide is crucial. If this reaction is incomplete, you will carry over unreacted starting material, reducing your overall yield.

    • Activation of the Carboxylic Acid: Ensure complete activation of the 6-chloronicotinic acid. Thionyl chloride (SOCl₂) is commonly used, but impurities or moisture can quench the reagent. Use freshly distilled or a new bottle of SOCl₂. The reaction of SOCl₂ with amides can sometimes lead to side products.[1][2][3]

    • Stoichiometry of Dimethylamine: Use a slight excess of N,N-dimethylamine to drive the reaction to completion. However, a large excess can complicate purification.

    • Reaction Temperature and Time: Ensure the reaction is carried out at the optimal temperature and for a sufficient duration to ensure complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Suboptimal Halogen Exchange (Halex) Reaction: The conversion of the 6-chloro intermediate to the 6-bromo product is a critical step.

    • Choice of Brominating Agent: The choice of the bromide source is important. While reagents like PBr₃ or PBr₅ can be effective, they can also lead to undesired side reactions. A milder and often more efficient method is a Finkelstein-type reaction using a bromide salt like sodium bromide or potassium bromide in a suitable solvent.

    • Catalyst: In some cases, a phase-transfer catalyst can enhance the rate and yield of the halogen exchange reaction.

    • Solvent: The choice of solvent is critical. A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the nucleophilic substitution.

  • Product Degradation: The nicotinamide scaffold can be susceptible to degradation under harsh conditions.

    • Temperature Control: Avoid excessive temperatures during the reaction and work-up, as this can lead to decomposition.

    • pH Control: During the work-up, carefully control the pH. Strongly acidic or basic conditions can lead to hydrolysis of the amide or other side reactions.

Workflow for Yield Optimization:

Caption: Troubleshooting workflow for low yield.

Issue 2: Presence of Unwanted Byproducts

Question: My final product is contaminated with several impurities. What are the likely byproducts and how can I minimize their formation?

Answer:

The formation of byproducts is a common challenge. Understanding their origin is key to mitigating their presence.

Common Byproducts and Their Formation Mechanisms:

Byproduct NameStructureFormation MechanismMitigation Strategy
6-Chloro-N,N-dimethylnicotinamide 6-Cl-Py-CON(CH₃)₂Incomplete halogen exchange reaction.Increase reaction time, temperature, or use a more reactive bromide source for the Halex reaction.
6-Hydroxy-N,N-dimethylnicotinamide 6-OH-Py-CON(CH₃)₂Hydrolysis of the 6-bromo or 6-chloro group during the reaction or work-up, especially under basic conditions.Maintain anhydrous reaction conditions and perform the work-up under neutral or slightly acidic pH.
N,N-Dimethylnicotinamide Py-CON(CH₃)₂Reductive dehalogenation of the 6-bromo or 6-chloro intermediate. This can be promoted by certain catalysts or impurities.Use high-purity reagents and solvents. Avoid harsh reducing conditions.
Dimeric Impurities (Py-CON(CH₃)₂)₂Dimerization can occur, particularly with nicotinamide and related structures, through intermolecular hydrogen bonding.[4][5][6]Use dilute reaction conditions to disfavor bimolecular reactions.
Nicotinic Acid Derivatives Py-COOHHydrolysis of the amide functional group under strongly acidic or basic conditions during work-up.[7][8]Maintain a neutral or mildly basic pH during extraction and purification.

Analytical Methods for Byproduct Identification:

To effectively troubleshoot, it's essential to identify the impurities. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from closely related impurities.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, aiding in the identification of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the identity of both the desired product and any significant impurities.[11]

Purification Strategies:

If byproducts are present, the following purification methods can be employed:

  • Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

1. What is a typical synthetic route for this compound?

A common and effective route starts from 6-chloronicotinic acid.[12][13][14][15]

Synthesis_Route Start 6-Chloronicotinic Acid Step1 Amidation with N,N-dimethylamine (e.g., via acid chloride) Start->Step1 Intermediate 6-Chloro-N,N-dimethylnicotinamide Step1->Intermediate Step2 Halogen Exchange (e.g., NaBr, KBr) Intermediate->Step2 Product This compound Step2->Product

Caption: A common synthetic pathway.

2. What are the key safety precautions to consider during this synthesis?

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Brominating Agents: Many brominating agents are toxic and corrosive. Avoid inhalation and skin contact.[16][17]

  • Solvents: Use appropriate solvents and be aware of their flammability and toxicity.

3. How can I monitor the progress of the reaction?

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the progress of a reaction by comparing the spot of the reaction mixture to the spots of the starting material and product standards.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more quantitative information and can help identify the formation of byproducts in real-time.

4. What are the storage conditions for this compound?

It is generally recommended to store the compound in a cool, dry, and dark place to prevent degradation. It is often stored at room temperature.[18]

References

  • Dimer formation in nicotinamide and picolinamide in the gas and condensed phases probed by infrared spectroscopy. RSC Publishing.
  • reactions with thionyl chloride. Reddit.
  • Dimer formation in nicotinamide and picolinamide in the gas and condensed phases probed by infrared spectroscopy.
  • Nicotinamide EP Impurity A | CAS 59-67-6. Veeprho.
  • Processes for producing highly pure nicotinamide.
  • (PDF) Dimer Formation in Nicotinamide and Picolinamide in. Amanote Research.
  • Amide Reactions: Dehydration of Primary Amides to form Nitriles using SOCl2. OrgoSolver.
  • Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Chemistry Steps.
  • CHAPTER 5: Bromination Reactions. The Royal Society of Chemistry.
  • Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • 6-Chloronicotinic acid. ChemicalBook.
  • 6-Chloronicotinic Acid. Tokyo Chemical Industry (India) Pvt. Ltd..
  • 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222. PubChem.
  • 6-Chloronicotinic Acid | Spectrum Chemical®​​. Alkali Scientific.
  • 6-Bromo-N-methylnicotinamide, min 98%, 25 grams. [No Source Found].
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • A Comparative Guide to Analytical Methods for the Characteriz

Sources

Technical Support Center: Purification of 6-Bromo-N,N-dimethylnicotinamide Crude Product

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-bromo-N,N-dimethylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this crucial chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield for your downstream applications.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of your crude this compound product.

Issue 1: Low Yield After Recrystallization

Question: I performed a recrystallization of my crude this compound, but my final yield is significantly lower than expected. What could be the cause?

Answer:

Low recovery after recrystallization is a common issue and can stem from several factors. The key is to understand the solubility profile of your compound.[1]

Potential Causes and Solutions:

  • Excessive Solvent: Using too much solvent is the most frequent reason for low yield. The goal is to create a saturated solution at the solvent's boiling point, allowing the compound to crystallize upon cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.

    • Solution: Conduct small-scale solvent screening with your crude product. Based on the amide functionality and aromatic nature of this compound, suitable solvents to test include ethanol, isopropanol, acetone, acetonitrile, or mixtures such as ethanol/water or acetone/hexane.[1]

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or oils, and may trap impurities.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, the compound might have crystallized on the filter paper or in the funnel.

    • Solution: Preheat your filtration apparatus (funnel and receiving flask) before filtering the hot solution. This can be done by placing them in a drying oven or by washing with hot solvent prior to filtration.

Issue 2: Persistent Impurities Observed by TLC/HPLC After Purification

Question: I've purified my this compound, but my TLC and/or HPLC analysis still shows the presence of impurities. How can I improve the purity?

Answer:

Persistent impurities suggest that the chosen purification method is not effective at separating the target compound from its contaminants. Understanding the nature of the likely impurities is key to selecting a more appropriate purification strategy.

Potential Impurities:

  • Unreacted Starting Materials: Such as N,N-dimethylnicotinamide.

  • Over-brominated Species: Di-brominated nicotinamide derivatives.

  • Hydrolysis Products: 6-bromonicotinic acid, if moisture was present during the reaction or workup.

  • Reagent Residues: For example, if N-bromosuccinimide (NBS) was used as the brominating agent, residual succinimide could be present.

Troubleshooting Workflow:

purification_troubleshooting start Crude Product with Impurities recrystallization Initial Purification: Recrystallization start->recrystallization analysis1 Purity Check (TLC/HPLC) recrystallization->analysis1 is_pure1 Is Product Pure? analysis1->is_pure1 column_chromatography Alternative Purification: Column Chromatography is_pure1->column_chromatography No final_product Pure Product is_pure1->final_product Yes solvent_system Optimize Solvent System for Column column_chromatography->solvent_system analysis2 Purity Check (TLC/HPLC) solvent_system->analysis2 is_pure2 Is Product Pure? analysis2->is_pure2 activated_carbon Further Treatment: Activated Carbon Wash is_pure2->activated_carbon No, colored impurities is_pure2->final_product Yes re_evaluate Re-evaluate Impurity Structure is_pure2->re_evaluate No, colorless impurities activated_carbon->final_product

Caption: Troubleshooting workflow for purifying this compound.

Detailed Solutions:

  • Column Chromatography: If recrystallization fails, column chromatography is the next logical step. Due to the polar nature of the amide, silica gel is a suitable stationary phase.

    • Solvent System Selection: Start with a non-polar solvent like hexane or toluene and gradually increase the polarity with ethyl acetate or acetone. For highly polar impurities that are difficult to separate, a small percentage of methanol in dichloromethane can be effective. A patent for the purification of the related 6-chloronicotinic acid suggests methanol can be a useful solvent.

    • TLC Analysis: Before running the column, identify a solvent system on TLC that gives good separation between your product and the impurities (Rf of the product around 0.3-0.4).

  • Activated Carbon Treatment: If your product has a persistent color, it may be due to highly conjugated, colored impurities.

    • Procedure: Dissolve the crude product in a suitable solvent (e.g., methanol or ethanol), add a small amount of activated carbon, and heat to reflux for a short period. Filter the hot solution through celite to remove the carbon, then proceed with recrystallization.

  • Solvent Wash: Sometimes, a simple wash with an appropriate solvent can remove specific impurities.

    • Example: If you suspect unreacted N,N-dimethylnicotinamide as an impurity, a wash with a solvent in which the bromo-derivative is less soluble (e.g., a cold ether/hexane mixture) might be effective.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my column chromatography?

A1: Thin-Layer Chromatography (TLC) is the most efficient way to monitor your column. Collect fractions and spot them on a TLC plate. It is advisable to spot the starting crude material and the collected fractions on the same plate for direct comparison.

TLC Visualization Techniques:

Since this compound has a pyridine ring, it should be UV active.

  • UV Light (254 nm): This is a non-destructive method and should be your first choice. The compound will appear as a dark spot on a fluorescent green background.

  • Iodine Chamber: Exposing the TLC plate to iodine vapor can visualize many organic compounds, which will appear as brown spots. This method is semi-destructive.

  • Stains: For compounds that are not UV active or do not stain well with iodine, specific chemical stains can be used. A p-anisaldehyde stain can be a good general-purpose choice for various functional groups.

Q2: My compound seems to be degrading on the silica gel column. What can I do?

A2: The pyridine nitrogen in your compound can interact strongly with the acidic silica gel, sometimes leading to degradation or irreversible adsorption.

Solutions:

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine or pyridine. Be aware that these additives will need to be removed from your final product, usually by evaporation.

  • Use an Alternative Stationary Phase: If deactivation is not sufficient, consider using a more inert stationary phase like neutral alumina.

  • Reverse-Phase Chromatography: If the impurities are significantly more or less polar than your product, reverse-phase chromatography (e.g., using a C18-functionalized silica) could provide a good separation.

Q3: How do I develop an HPLC method to assess the final purity of my product?

A3: High-Performance Liquid Chromatography (HPLC) is an excellent technique for quantifying the purity of your final product. For a polar, aromatic compound like this compound, a reverse-phase HPLC method is a good starting point.

Recommended Starting HPLC Parameters:

ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid or Acetic Acid in WaterAcidification improves peak shape for pyridine-containing compounds by protonating the nitrogen.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase HPLC.
Gradient Start with a low % of B (e.g., 10-20%) and ramp up to a high % of B (e.g., 90-95%) over 15-20 minutes.A gradient elution is useful for separating compounds with a range of polarities and for cleaning the column after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or 260 nmThe pyridine ring and aromatic system will have strong UV absorbance in this range.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity.

Method Validation: Once you have a method that separates your main peak from impurities, it should be validated for accuracy, precision, linearity, and sensitivity according to ICH guidelines if required for your application.

Experimental Workflow for HPLC Method Development:

hplc_method_development start Define Analytical Goal: Purity Assessment initial_conditions Select Initial Conditions (C18, ACN/H2O, Acidic Modifier) start->initial_conditions scouting_run Perform Scouting Gradient Run initial_conditions->scouting_run evaluate_chromatogram Evaluate Chromatogram: Retention, Peak Shape, Resolution scouting_run->evaluate_chromatogram is_acceptable Is Separation Acceptable? evaluate_chromatogram->is_acceptable optimize_gradient Optimize Gradient Slope and Time is_acceptable->optimize_gradient No, Poor Resolution adjust_modifier Adjust Mobile Phase Modifier (Solvent, pH) is_acceptable->adjust_modifier No, Poor Peak Shape final_method Final Validated HPLC Method is_acceptable->final_method Yes optimize_gradient->scouting_run adjust_modifier->scouting_run

Caption: Workflow for developing an HPLC method for purity analysis.

References

  • What is the best technique for amide purification? - ResearchGate. (2020).
  • Recrystallization. (n.d.).
  • N,N-Dimethylnicotinamide | C8H10N2O | CID 81444 - PubChem. (n.d.). Retrieved from [Link]

  • p-Anisaldehyde Stain. (n.d.).
  • Crystallization Solvents. (n.d.).
  • Synthesis of New Nicotinamides Starting from Monothiomalonanilide - MDPI. (2023). Molecules, 28(1), 123.
  • Visualizing TLC Plates - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents. (n.d.).
  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.). Retrieved from [Link]

  • Visualizing a TLC plate - YouTube. (2021). Retrieved from [Link]

  • Process for the purification of nicotinic acid amide I - Google Patents. (n.d.).
  • Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography. (n.d.). Retrieved from [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (2020). Retrieved from [Link]

  • Recrystallization - YouTube. (2013). Retrieved from [Link]

  • Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry. (2023). Retrieved from [Link]

  • Recrystallization - YouTube. (2020). Retrieved from [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. (n.d.). Retrieved from [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010). Retrieved from [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Temperature Effects on 6-Bromo-N,N-dimethylnicotinamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 6-Bromo-N,N-dimethylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of temperature in reactions involving this versatile building block. We provide field-proven insights and troubleshooting protocols to help you optimize your synthetic outcomes.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific experimental challenges and provides a logical framework for diagnosing and resolving them.

Issue 1: Low or No Conversion to Desired Product

You've set up your cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound, but analysis by TLC or LC-MS shows a large amount of unreacted starting material.

Potential Cause A: Insufficient Thermal Energy

Many cross-coupling reactions have a significant activation energy barrier for key steps, such as the oxidative addition of the aryl bromide to the palladium(0) catalyst. If the temperature is too low, the reaction may not initiate or will proceed at a negligible rate. While some modern catalyst systems can operate at room temperature, many traditional and robust systems require heating.[1][2]

Recommended Solution:

  • Verify Literature Precedent: Confirm the temperature used in similar published procedures for bromopyridine derivatives. Typical temperatures for Suzuki and Buchwald-Hartwig reactions range from 80 °C to 110 °C in solvents like toluene or dioxane.[1][3][4]

  • Incremental Temperature Increase: If your initial temperature was low (e.g., ambient or 50 °C), increase the temperature in a controlled manner.

    • Set your reaction at 80 °C and monitor for 2-4 hours.

    • If conversion remains low, increase to 100 °C.

  • Solvent Choice: Ensure your solvent has a boiling point compatible with the required reaction temperature. Toluene (b.p. 111 °C) is often a suitable choice for reactions requiring heat.[3][4]

Potential Cause B: Catalyst Decomposition at Elevated Temperatures

You've heated the reaction vigorously to drive it to completion, but the yield has not improved, or has even decreased. You may observe a change in the reaction mixture's appearance.

Recommended Solution:

  • Visual Inspection: Look for the formation of a black precipitate. This is often "palladium black," a sign that the active palladium catalyst has decomposed and precipitated out of solution, halting the catalytic cycle.[1] This can occur at excessively high temperatures (e.g., >100-110 °C), especially with less stable ligands.[1]

  • Temperature Reduction: If palladium black is observed, repeat the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.

  • Ligand Selection: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst at higher temperatures. If catalyst decomposition is suspected, consider switching to a more robust, bulky biarylphosphine ligand (e.g., XPhos, SPhos) which can improve catalyst stability and longevity.

Troubleshooting Workflow: Low Conversion

G start Low or No Conversion Observed check_temp Is Reaction Temperature ≥ 80°C? start->check_temp increase_temp Action: Increase Temp to 80-100°C. Monitor reaction progress. check_temp->increase_temp No check_pd_black Is a black precipitate (Pd black) visible? check_temp->check_pd_black Yes other_issues Troubleshoot other parameters: - Base effectiveness - Reagent purity - Inert atmosphere increase_temp->other_issues Still low conversion lower_temp Action: Repeat at lower temp (e.g., 80°C). Consider a more stable ligand. check_pd_black->lower_temp Yes check_pd_black->other_issues No

Caption: A decision tree for troubleshooting low reaction conversion.

Issue 2: Significant Byproduct Formation (e.g., Homocoupling, Hydrodehalogenation)

The desired product is formed, but it is contaminated with significant amounts of byproducts, complicating purification.

Potential Cause: Non-Optimal Temperature Window

Reaction temperature influences the relative rates of desired and undesired reaction pathways.

  • High Temperatures: Can sometimes accelerate side reactions like the homocoupling of boronic acids in Suzuki reactions or catalyst decomposition pathways that lead to hydrodehalogenation (replacement of bromine with hydrogen).

  • System Dependence: Interestingly, for some specific Suzuki couplings, increasing the temperature from 80 °C to 100 °C has been shown to reduce homocoupling byproducts, resulting in a cleaner reaction.[5] This highlights that the optimal temperature is highly system-dependent.

Recommended Solution:

  • Temperature Screening Study: To find the optimal balance between reaction rate and selectivity, perform a systematic temperature screen.

    • Set up small-scale parallel reactions at different temperatures (e.g., 70 °C, 85 °C, 100 °C).

    • Analyze the product-to-byproduct ratio for each temperature after a fixed time point.

  • Review Base and Solvent: The interplay between temperature and other reagents is critical. A strong base like NaOt-Bu at high temperatures might be too harsh, whereas a milder base like K₃PO₄ or Cs₂CO₃ might provide better selectivity, albeit potentially requiring slightly higher temperatures to achieve a good rate.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a Suzuki or Buchwald-Hartwig reaction with this compound?

A: For most standard palladium-catalyzed cross-coupling reactions involving an aryl bromide, a starting temperature of 80-85 °C is a robust and common choice.[1][3] This provides enough energy to overcome the activation barrier for many catalyst systems without being excessively harsh. However, always consult the literature for the specific catalyst/ligand system you are using, as optimal conditions can vary significantly. For example, Buchwald-Hartwig aminations are frequently run at 80 °C, while some Suzuki couplings are optimized at slightly higher temperatures of 100 °C.[3][4][5]

Q2: How exactly does temperature influence the reaction speed?

A: The relationship between temperature and reaction rate is primarily governed by the principles of chemical kinetics. Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions. This increases the likelihood that colliding molecules will possess the necessary activation energy to react and form a product. In many cases, this follows the Arrhenius equation, where the rate constant increases exponentially with temperature. However, some complex reactions can exhibit non-Arrhenius behavior, where this relationship is not linear.[6]

Catalytic Cycle and Temperature Influence

G cluster_main Catalytic Cycle cluster_side Decomposition Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII Ar-Pd(II)L_n(Br) OxAdd->PdII Temp Dependent (Rate Limiting) Trans Transmetalation PdII->Trans + R'-[M] PdII_R Ar-Pd(II)L_n(R') Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 + Product (Ar-R') PdII_decomp Pd(II) Intermediate Pd_black Pd(0) Black PdII_decomp->Pd_black Excessive Heat (>100-110°C)

Caption: Temperature critically affects the rate-limiting oxidative addition step and can cause catalyst decomposition at excessive levels.

Q3: Is it possible to run these cross-coupling reactions at room temperature?

A: Yes, under specific conditions. Significant advancements in catalyst development have enabled certain Suzuki cross-couplings of alkyl bromides to proceed efficiently at room temperature.[2][7] This typically requires the use of highly active palladium catalysts, often paired with specific electron-rich and bulky phosphine ligands like PCy₃, and a suitable base like K₃PO₄•H₂O.[2] However, for heteroaryl bromides like this compound, achieving room temperature reactivity can be more challenging and may require careful optimization or the use of specialized pre-catalysts. It is not the standard starting point for this substrate class.

Q4: What impact does temperature have on the reagents, particularly the base?

A: Temperature affects the solubility and reactivity of all components. For bases, this is particularly important.

  • Solubility: Inorganic bases like K₃PO₄ and Cs₂CO₃ have limited solubility in organic solvents like toluene. Increasing the temperature can improve their solubility and effectiveness.

  • Reactivity: Strong bases like sodium tert-butoxide (NaOt-Bu) become more reactive at higher temperatures. This can be beneficial for deprotonating less acidic amines in Buchwald-Hartwig aminations but can also promote side reactions if the substrate has base-sensitive functional groups.[4] The choice of base and temperature must be considered together for optimal results.

Data Summary: Temperature in Cross-Coupling of Bromo-pyridines

The following table summarizes conditions from related literature to provide a starting point for optimization.

Reaction TypeSubstrate ExampleCatalyst / LigandBaseSolventTemperature (°C)Yield (%)Reference
Buchwald-Hartwig2-Bromo-6-methyl pyridine[Pd₂(dba)₃] / (±)-BINAPNaOt-BuToluene8060[3][4]
Suzuki CouplingAryl BromidePd₂(dba)₃ / Ligand 1CsFToluene80-8582[1]
Suzuki Coupling5-Bromo-1,2,3-triazinePd(dppf)Cl₂Ag₂CO₃MeCN100>81[5]
Suzuki CouplingUnprotected BromotryptophanPd-Nanoparticles-Aqueous8095[8]

Note: This table is for illustrative purposes. Optimal conditions for this compound may vary.

References

  • Optimization of the Temperature, Solvent, and Additive. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

  • Temperature effect on coupling reaction. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Experimental and Theoretical Study of the Kinetics of the CH3 + HBr → CH4 + Br Reaction and the Temperature Dependence of the Activation Energy of CH4 + Br → CH3 + HBr. (n.d.). NIH National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. (2020). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Synthesis of New Nicotinamides Starting from Monothiomalonanilide. (2023). MDPI. Retrieved January 13, 2026, from [Link]

  • Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. (2001). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved January 13, 2026, from [Link]

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. (2020). Semantic Scholar. Retrieved January 13, 2026, from [Link]

  • Kinetics of the OH and Cl reactions with N-methylformamide, N, N-dimethylformamide and N, N-dimethylacetamide. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Palladium-catalyzed alkyl-alkyl suzuki cross-couplings of primary alkyl bromides at room temperature. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 6-Bromo-N,N-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Bromo-N,N-dimethylnicotinamide. This document provides in-depth, field-tested guidance for researchers, chemists, and drug development professionals. Our goal is to move beyond simple protocols and explain the fundamental principles behind key experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the synthesis.

Q1: What is the most reliable and common laboratory-scale synthetic route to this compound?

A: The most prevalent and dependable method involves a two-step, one-pot process starting from 6-bromonicotinic acid. This route prioritizes the conversion of the relatively unreactive carboxylic acid into a highly reactive acyl chloride intermediate using an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is then reacted in situ with dimethylamine to form the desired amide. This approach is generally favored over direct amidation due to its higher efficiency and milder reaction conditions.

The overall transformation is illustrated below:

G cluster_0 Route: Activation via Acyl Chloride A 6-Bromonicotinic Acid B 6-Bromo-nicotinoyl chloride (Reactive Intermediate) A->B  Activation  (e.g., SOCl₂, Oxalyl Chloride) C This compound (Final Product) B->C  Amination  (Dimethylamine, Base) G Start Low Yield Observed Check_Moisture Is the system rigorously anhydrous? (Glassware, Solvents, Reagents) Start->Check_Moisture Check_Activation Was the acyl chloride formation complete? Check_Moisture->Check_Activation Yes Sol_Moisture Solution: Dry glassware overnight at >100°C. Use freshly opened or distilled anhydrous solvents. Run reaction under an inert atmosphere (N₂ or Ar). Check_Moisture->Sol_Moisture No Check_Amine Was the dimethylamine addition performed correctly? Check_Activation->Check_Amine Yes Sol_Activation Solution: Add a catalytic amount of DMF (Vilsmeier-Haack catalyst). Ensure sufficient reflux time/temperature. Consider using oxalyl chloride as a more reactive alternative. Check_Activation->Sol_Activation No Check_Workup Was the work-up procedure optimized? Check_Amine->Check_Workup Yes Sol_Amine Solution: Add dimethylamine solution slowly at 0°C to control exotherm. Use at least 2.5 equivalents of amine to act as both nucleophile and HCl scavenger. Check_Amine->Sol_Amine No Sol_Workup Solution: Ensure aqueous wash (e.g., NaHCO₃) is basic enough to remove all HCl and unreacted acid. Perform multiple extractions with your organic solvent (e.g., 3x DCM). Check for product precipitation in the aqueous layer. Check_Workup->Sol_Workup No

Caption: Troubleshooting decision tree for low-yield synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 6-bromonicotinic acid via an acyl chloride intermediate.

Materials:

  • 6-Bromonicotinic Acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Dimethylamine solution (e.g., 40 wt. % in H₂O, or 2.0 M in THF) (2.5-3.0 eq)

  • Dichloromethane (DCM) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Setup and Activation:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromonicotinic acid (1.0 eq).

    • Under an inert atmosphere (N₂ or Argon), add anhydrous DCE (approx. 0.2 M concentration relative to the acid).

    • Add thionyl chloride (1.5 eq) dropwise at room temperature. Caution: SOCl₂ is corrosive and reacts with moisture to release HCl gas. Handle in a fume hood.

    • Heat the reaction mixture to reflux (approx. 85 °C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear. The reaction can be monitored by TLC (a new, less polar spot for the acyl chloride should appear).

    • Allow the mixture to cool to room temperature, then concentrate under reduced pressure to remove excess SOCl₂ and the solvent. Note: A co-evaporation with anhydrous toluene can help remove the last traces of SOCl₂.

  • Amidation:

    • Re-dissolve the crude acyl chloride residue in anhydrous DCM.

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add the dimethylamine solution (2.5-3.0 eq) via a dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise significantly. A precipitate (dimethylammonium chloride) will form.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours to ensure completion.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel.

    • Carefully add saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8). This neutralizes excess acid and HCl.

    • Separate the layers. Extract the aqueous layer two more times with DCM.

    • Combine all organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification:

    • The crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

References

  • Ishihara, K., & Kuroki, Y. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Syntheses, 90, 204.
  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
  • Fu, Q., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 4(9), 1563-1574.
  • Connor, D. S., & Joyce, D. P. (2000). U.S. Patent No. 6,107,498. Washington, DC: U.S.
  • Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • Fiasella, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1944-1951.
  • Mawson, S. D. (2012).
  • ChemistNATE. (2022). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube.
  • PrepChem.com. (n.d.). Synthesis of 6-Bromonicotinic Acid.
  • Um, I. H., et al. (2009). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 74(13), 4935-4939.
  • Gazitúa, M., et al. (2021). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. Journal of Physical Organic Chemistry, 34(11), e4256.
  • A2B Chem. (n.d.). 6-Bromo-N-methylnicotinamide, min 98%.
  • Khan Academy. (n.d.).
  • Khan Academy. (2023).
  • Rasgania, J., et al. (2023). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Asian Journal of Chemistry, 35(6), 1463-1472.
  • Sabatini, M. T., et al. (2017). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 8(4), 2949-2957.
  • Hryniuk, A., et al. (2022). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Molbank, 2022(4), M1494.
  • ChemistNATE. (2014). How to Make Amides: Mechanism. YouTube.
  • Sherwood, J., et al. (2019). A green chemistry perspective on catalytic amide bond formation.
  • Sabatini, M. T., et al. (2017). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 8(4), 2949-2957.
  • ChemicalBook. (n.d.). This compound CAS#: 869640-49-3.
  • National Center for Biotechnology Information. (n.d.). N,N-Dimethylnicotinamide.
  • ResearchGate. (n.d.).
  • Kim, H., et al. (2023). Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening. Organic & Biomolecular Chemistry, 21(44), 8931-8936.
  • ResearchGate. (n.d.).

Technical Support Center: Purification of 6-Bromo-N,N-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 13, 2026

Welcome to the technical support center for 6-Bromo-N,N-dimethylnicotinamide. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common purification challenges encountered during and after synthesis. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to solve problems effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. A common method is the amide coupling of 6-bromonicotinic acid with dimethylamine, often facilitated by a coupling reagent.[1]

  • Unreacted Starting Material: 6-bromonicotinic acid is a primary impurity. Due to its acidic nature, it can often be removed with a simple aqueous base wash, but trace amounts may persist.

  • Coupling Reagent Byproducts: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) generate urea byproducts (DCU and EDU, respectively).[2] DCU is largely insoluble in many organic solvents and can often be filtered off, while EDU is water-soluble and can be removed with an aqueous workup.[3]

  • Side-Reaction Products: Under harsh conditions or with certain coupling agents, side reactions can occur. For instance, activation of the carboxylic acid can sometimes lead to anhydride formation or other rearrangements.[2]

Q2: I've just finished my reaction and workup. What is the best first-pass strategy to purify the crude product?

A2: For a moderately polar compound like this compound, a two-pronged approach is recommended:

  • Aqueous Wash/Extraction: First, perform a liquid-liquid extraction. Use a standard organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a weak acid (e.g., dilute HCl) to remove any basic impurities, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted 6-bromonicotinic acid, and finally with brine to remove residual water.

  • Crystallization or Chromatography: If the crude material is a solid and of reasonable purity (>85-90% by TLC/¹H NMR), direct recrystallization is the most efficient method. If it is an oil or contains multiple impurities with similar polarity to the product, flash column chromatography is necessary.

Q3: How can I quickly assess the purity of my fractions or the final product?

A3: Thin-Layer Chromatography (TLC) is the most rapid method for purity assessment.

  • Mobile Phase: A good starting point is a mixture of a non-polar and a polar solvent, such as Hexanes:Ethyl Acetate (EtOAc) or DCM:Methanol (MeOH). For this compound, a 1:1 Hexanes:EtOAc or a 95:5 DCM:MeOH system is often effective.

  • Visualization: The pyridine ring and amide functionality make the compound UV active. You can visualize it under a UV lamp (254 nm) where it will appear as a dark spot on a fluorescent background.[4] For enhanced visualization, an iodine chamber can be used, which typically stains organic compounds a brownish-yellow.[5]

Section 2: Troubleshooting and Detailed Protocols

This section addresses specific problems you may encounter during the purification process.

Problem 1: My crude product shows multiple spots on the TLC plate, and I can't get it to crystallize.

This is a classic scenario indicating the presence of significant impurities that inhibit crystal lattice formation. The most robust solution is flash column chromatography.

Causality: Impurities, such as unreacted starting materials or byproducts from the coupling reaction, disrupt the ordered arrangement of molecules required for crystallization. Polar impurities, like reagent byproducts (e.g., HOBt, EDU), can be particularly problematic.[6]

Workflow: Purification via Flash Column Chromatography

// Invisible edges for layout subgraph { rank=same; TLC; Pack; TLC_Fractions; } subgraph { rank=same; Dry; Load; Combine; } subgraph { rank=same; Elute; Evaporate; } subgraph { rank=same; Collect; Final; } } enddot Caption: Workflow for Flash Column Chromatography.

Detailed Protocol:

  • Solvent System Selection: Use TLC to determine an appropriate eluent. The goal is to find a solvent system where your product has an Rf value of approximately 0.25-0.35. A higher Rf may result in poor separation, while a lower Rf will lead to long elution times and band broadening.[7]

    • Tip: If your compound is very polar and doesn't move from the baseline even in 100% Ethyl Acetate, consider a more polar system like Dichloromethane:Methanol. Adding a small amount of triethylamine (~0.5-1%) to the eluent can help reduce peak tailing for basic compounds like pyridines by neutralizing acidic sites on the silica gel.[7]

Solvent System (v/v) Typical Application Notes
Hexane / Ethyl Acetate (e.g., 7:3 to 1:1) Good starting point for moderately polar compounds.Excellent for separating product from non-polar impurities.
Dichloromethane / Methanol (e.g., 98:2 to 90:10) For more polar compounds or when separation is poor in EtOAc systems.Methanol is a very polar solvent; use a gradient with small, incremental increases.
DCM / Acetone Alternative to DCM/MeOH, can offer different selectivity.Less protic than methanol, which can be advantageous.
  • Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pour it into the column and use pressure to pack it into a firm, stable bed. Ensure no air bubbles or cracks are present.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method is superior to wet loading as it results in sharper bands and better separation.[8]

  • Elution and Collection: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with your starting solvent system, collecting fractions. If necessary, gradually increase the polarity of the eluent (gradient elution) to move your compound off the column.

  • Analysis: Check the collected fractions by TLC. Combine the fractions that contain only your pure product and remove the solvent using a rotary evaporator.

Problem 2: My product is pure by NMR, but it's a persistent oil and won't solidify.

This issue often arises from trace amounts of residual solvent or minor impurities acting as a plasticizer. Recrystallization is the ideal technique to both purify the compound further and induce solidification.

Causality: The presence of even small amounts of solvent can disrupt the intermolecular forces necessary for crystal lattice formation. A successful recrystallization relies on identifying a solvent (or solvent pair) where the compound has high solubility at high temperatures and low solubility at low temperatures.[9][10]

Detailed Protocol: Recrystallization

  • Solvent Screening: The key is finding the right solvent. Test small amounts of your oily product in different solvents.

    • Ideal Single Solvent: The compound should be poorly soluble at room temperature but dissolve completely upon heating.[10]

    • Two-Solvent System: If no single solvent works, use a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow to cool slowly.[11]

Solvent/System Type Rationale for this compound
Isopropanol / Water Two-SolventThe compound is likely soluble in hot isopropanol; water acts as the anti-solvent.
Ethyl Acetate / Hexanes Two-SolventA very common and effective pair for moderately polar compounds.[12]
Toluene Single SolventAromatic compounds often crystallize well from toluene.
Acetonitrile Single SolventA polar aprotic solvent that can be effective.
  • Procedure: a. Dissolve the oily compound in the minimum amount of the chosen hot solvent (or "good" solvent). b. If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until persistent cloudiness is observed. c. Allow the flask to cool slowly to room temperature. Rapid cooling leads to smaller, less pure crystals. d. Once at room temperature, place the flask in an ice bath to maximize crystal formation. e. If crystals don't form: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny "seed" crystal from a previous batch if available. f. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 3: Analytical Methods for Purity Confirmation

G Crude Crude Product TLC_Node TLC Analysis (Qualitative Purity, Method Scouting) Crude->TLC_Node Col_Chrom Column Chromatography TLC_Node->Col_Chrom Multiple Spots Recryst Recrystallization TLC_Node->Recryst One Major Spot HPLC_Node HPLC Analysis (Quantitative Purity) Col_Chrom->HPLC_Node Recryst->HPLC_Node NMR_Node NMR Spectroscopy (Structural Confirmation, Impurity ID) HPLC_Node->NMR_Node Check Structure Final Pure Product (>98%) NMR_Node->Final

1. High-Performance Liquid Chromatography (HPLC)

HPLC is essential for quantitative purity analysis. For pyridine derivatives, a reversed-phase method is typically effective.

  • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a standard choice.[13]

  • Mobile Phase: A gradient elution using acetonitrile and a buffered aqueous phase (e.g., 15 mM potassium dihydrogen phosphate adjusted to pH 4.0) is a good starting point.[14] Using a buffer is crucial for obtaining sharp, reproducible peaks for basic compounds like pyridines.[15]

  • Detection: UV detection at a wavelength where the pyridine ring absorbs strongly, typically around 235-260 nm, is appropriate.[14]

  • Troubleshooting: If you experience poor peak shape (tailing), it could be due to secondary interactions with the silica backbone. Ensure your mobile phase pH is optimized. If tailing persists, a guard column can protect your analytical column from strongly adsorbing impurities.[16]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural confirmation and identifying impurities if their structures are known. For this compound, you should expect:

  • ¹H NMR: Signals corresponding to the three aromatic protons on the pyridine ring and two distinct singlets (or one broad singlet depending on temperature) for the N,N-dimethyl groups. The presence of a peak around 10-12 ppm would indicate residual 6-bromonicotinic acid (the -COOH proton).

  • ¹³C NMR: Signals for the six unique carbons in the pyridine ring and amide carbonyl, plus a signal for the methyl groups.

By integrating the peaks corresponding to your product and known impurities, you can determine the relative purity of your sample.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Chemistry LibreTexts. (2022). 5.7: Visualizing TLC Plates. Available from: [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available from: [Link]

  • Waters Corporation. HPLC Troubleshooting Guide. Available from: [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Available from: [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available from: [Link]

  • The Organic Chemistry Tutor. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • Dhal, S. K., & Sharma, R. (2012). Development and Validation of RP–HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride, Isoniazid, Pyrazinamide and Rifampicin in pharmaceutical Formulation. Acta Poloniae Pharmaceutica, 69(6), 1487-1493. Available from: [Link]

  • ResearchGate. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]

Sources

Technical Support Center: Accelerating Cross-Coupling Reactions of 6-Bromo-N,N-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing cross-coupling reactions with 6-Bromo-N,N-dimethylnicotinamide. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific substrate. The electron-deficient nature of the pyridine ring, combined with the presence of the amide group, can present unique hurdles to achieving efficient and rapid reaction rates.

This guide is structured in a question-and-answer format to directly address common issues and provide actionable troubleshooting strategies. We will delve into the mechanistic reasons behind these challenges and offer evidence-based solutions to accelerate your reaction and improve overall yield.

Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with this compound so slow compared to other aryl bromides?

A1: The primary reason for sluggish reaction rates is the electronic nature of the substrate. The pyridine ring is inherently electron-deficient, which can significantly impact the key steps of the palladium-catalyzed cross-coupling cycle.

  • Slow Oxidative Addition: While electron-withdrawing groups can sometimes accelerate oxidative addition, the nitrogen atom in the pyridine ring can coordinate to the palladium(0) catalyst. This coordination can retard the initial, crucial step of the catalytic cycle where the palladium inserts into the carbon-bromine bond.[1]

  • Challenging Reductive Elimination: The final step to form the product, reductive elimination, is often slower for electron-deficient systems. To form the new C-C or C-N bond, the palladium center needs to be sufficiently electron-rich to push the two coupling partners together. The electron-withdrawing nature of the pyridine ring makes this step more difficult.[2][3]

Q2: I'm planning a Suzuki-Miyaura coupling. What is a reliable starting point for my reaction conditions?

A2: For a Suzuki-Miyaura coupling involving a bromopyridine, a robust starting point is crucial. We recommend using a modern catalyst system known for its high activity with heteroaromatic halides.

A reliable set of initial conditions would be:

  • Catalyst: Pd(OAc)₂ (1-2 mol%) with a bulky, electron-rich biarylphosphine ligand like SPhos (2-4 mol%).[2][3]

  • Base: A strong inorganic base such as Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2-3 equivalents). These bases are effective in promoting the transmetalation step without causing significant side reactions.[4]

  • Solvent: Anhydrous, degassed 1,4-dioxane or toluene.[2]

  • Temperature: 80-110 °C.

This combination is designed to accelerate both the oxidative addition and reductive elimination steps, which are often rate-limiting for this class of substrate.[2]

Q3: How does the choice of phosphine ligand impact the reaction rate?

A3: The ligand is arguably the most critical variable in controlling the reaction rate and efficiency. The ligand stabilizes the palladium catalyst and directly influences the kinetics of the catalytic cycle. For an electron-deficient substrate like this compound:

  • Electron-Rich Ligands: These ligands increase the electron density on the palladium center. This enhanced electron density facilitates the initial oxidative addition into the C-Br bond and, more critically, accelerates the final reductive elimination step to release the product.[3][5]

  • Bulky Ligands: Steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species (L-Pd(0)), which is often the active catalyst.[6] This bulk also encourages the reductive elimination step.

Excellent choices for this substrate class include dialkylbiaryl phosphines such as SPhos, RuPhos, and BrettPhos .[1][3]

Q4: Can I use microwave irradiation to speed up my reaction?

A4: Absolutely. Microwave-assisted organic synthesis (MAOS) is a highly effective technique for accelerating sluggish cross-coupling reactions. The rapid, uniform heating can significantly reduce reaction times from hours to minutes.[7][8] For this compound, microwave heating at temperatures between 120-150 °C can overcome the activation energy barriers for difficult steps, leading to faster conversions and often cleaner reactions with fewer side products.[9][10][11]

Troubleshooting Guide: From Slow Reactions to High Yields
Problem 1: Low or No Conversion After Several Hours

If your reaction shows minimal product formation, it points to a fundamental issue with catalyst activity or reaction setup.

Possible Cause A: Ineffective Catalyst System The combination of palladium precursor and ligand is not active enough for this specific substrate. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2]

Solution: Screen Advanced Catalyst Systems Systematically screen a panel of modern, high-activity ligands and palladium precatalysts.

Catalyst SystemLigand TypeKey Advantage for this SubstrateRecommended Base
Pd(OAc)₂ / SPhos DialkylbiarylphosphineExcellent for electron-deficient heteroaryl halides; promotes fast reductive elimination.[2][3]K₃PO₄
PEPPSI-IPr N-Heterocyclic Carbene (NHC)Strong σ-donating ability enhances catalytic activity, allowing for lower catalyst loadings.[2]Cs₂CO₃
Pd₂(dba)₃ / BrettPhos DialkylbiarylphosphineHighly effective for C-N couplings (Buchwald-Hartwig) with challenging heteroaryl halides.[1]NaOt-Bu or LHMDS
Pd(dppf)Cl₂ FerrocenylphosphineGood general catalyst, but may be less effective than biarylphosphines for this specific substrate.K₂CO₃

Experimental Protocol: Ligand Screening for Suzuki-Miyaura Coupling

  • Setup: In parallel, add this compound (1.0 mmol), your boronic acid partner (1.2 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol) to four separate oven-dried reaction vials under an inert atmosphere (Argon or Nitrogen).

  • Catalyst Addition:

    • Vial 1: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

    • Vial 2: Add PEPPSI-IPr (0.02 mmol, 2 mol%).

    • Vial 3: Add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.04 mmol, 4 mol%).

    • Vial 4: Add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).

  • Reaction: Add degassed solvent (e.g., 1,4-dioxane, 5 mL) to each vial. Seal and heat the reactions to 100 °C.

  • Analysis: Monitor each reaction by TLC or LC-MS at 1, 4, and 12-hour intervals to compare conversion rates.

Possible Cause B: Improper Reagent Quality or Reaction Setup Oxygen can deactivate the Pd(0) catalyst, and moisture can hydrolyze boronic acids, leading to failed reactions.

Solution: Ensure Rigorous Anhydrous and Inert Conditions

  • Degassing: Thoroughly degas your solvent by sparging with argon or nitrogen for at least 20-30 minutes.[12] Alternatively, use the freeze-pump-thaw method (3 cycles).

  • Reagent Purity: Use freshly purchased or purified solvents and reagents. Ensure your boronic acid is dry and has not decomposed.

  • Inert Atmosphere: Assemble your reaction under a positive pressure of argon or nitrogen. Use Schlenk line techniques for best results.[13]

Problem 2: Reaction Stalls at 50-70% Conversion

A stalling reaction often indicates catalyst decomposition or inhibition over the course of the reaction.

Possible Cause: Catalyst Decomposition The active Pd(0) species can be unstable at high temperatures over long periods, leading to the formation of inactive palladium black. The pyridine nitrogen itself can sometimes contribute to catalyst deactivation pathways.[14]

Solution A: Use a Pre-catalyst Palladium pre-catalysts are air-stable Pd(II) complexes that are efficiently reduced to the active Pd(0) species in situ. This ensures a consistent and controlled generation of the active catalyst throughout the reaction, improving its lifetime. Buchwald's G3 or G4 pre-catalysts are excellent choices.[13][15]

Solution B: Lower the Temperature and Extend Reaction Time If you suspect thermal decomposition, reducing the temperature from 110 °C to 80-90 °C can improve catalyst stability, even if it requires a longer reaction time.

Problem 3: Significant Side Product Formation (e.g., Protodebromination)

The formation of N,N-dimethylnicotinamide (the debrominated starting material) is a common side reaction.

Possible Cause: Competing Hydrodehalogenation This side reaction occurs when the palladium intermediate reacts with a hydrogen source in the reaction mixture before it can couple with the intended partner. Common hydrogen sources include water, alcohols, or even certain amine bases.[16]

Solution: Optimize the Base and Solvent

  • Base Choice: If using an alcohol solvent or if water is present, switch to a non-hydroxide base like Cs₂CO₃ or K₃PO₄.[4]

  • Solvent Purity: Ensure your solvent is truly anhydrous. Using a freshly opened bottle of solvent or drying it over molecular sieves is recommended.

  • Boronic Acid Quality: Low-quality boronic acids can sometimes contain residual water or protic impurities that contribute to this side reaction.

Visualizing the Process

Understanding the catalytic cycle and the troubleshooting workflow is key to success.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Often Rate-Limiting for Pyridines) Transmetal_Complex L-Pd(II)(Ar)(Ar') OA_Complex->Transmetal_Complex Transmetalation (Base Mediated) Transmetal_Complex->Pd0 Reductive Elimination (Challenging for Electron-Deficient Ar) Product Coupled Product Transmetal_Complex->Product ArBr 6-Bromo-NN-dimethyl- nicotinamide ArBr->OA_Complex Boronic R-B(OH)₂ Boronic->Transmetal_Complex Base Base (e.g., K₃PO₄) Base->Transmetal_Complex

Caption: The Suzuki-Miyaura catalytic cycle, highlighting rate-influencing steps.

Troubleshooting_Workflow cluster_primary_checks Primary Checks cluster_optimization Optimization Strategy cluster_solution Solution Start Reaction Issue: Low Rate / Low Yield Check_Inert Is the reaction strictly inert/anhydrous? Start->Check_Inert Check_Reagents Are reagents pure and non-degraded? Start->Check_Reagents Screen_Ligands Screen Bulky, Electron-Rich Ligands (SPhos, RuPhos) Check_Inert->Screen_Ligands If Yes Check_Reagents->Screen_Ligands If Yes Change_Base Switch to a Stronger, Non-nucleophilic Base (K₃PO₄, Cs₂CO₃) Screen_Ligands->Change_Base Use_Precatalyst Employ a Pd(II) Pre-catalyst (e.g., Buchwald G3-Pd) Change_Base->Use_Precatalyst Try_Microwave Use Microwave Heating (120-150 °C) Use_Precatalyst->Try_Microwave Success Accelerated Reaction & Improved Yield Try_Microwave->Success

Caption: A decision tree for troubleshooting slow coupling reactions.

References
  • BenchChem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
  • Powers, I. G., & Sigman, M. S. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2846-2857.
  • Mirica, L. M., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
  • BenchChem Technical Support Team. (2025). Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions.
  • The Mirica Group. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. University of Illinois.
  • BenchChem. (2025).
  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(28), 9295–9305.
  • Mirica, L. M., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (2025). A comparative study of different bases in Suzuki-Miyaura coupling reactions.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone.
  • Kashani, S. K., & Jessiman, J. E. (2019).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wu, J. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Chemistry LibreTexts. (2023).
  • Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(15), 3247–3250.
  • Khan, I., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2886.
  • Kashani, S. K., & Jessiman, J. E. (2019).
  • BenchChem. (2025).
  • Cella, R., et al. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 17(4), 3634–3646.
  • ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • College of Saint Benedict & Saint John's University. (n.d.).
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1575.
  • Wikipedia. (n.d.).
  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407-4416.
  • ResearchGate. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
  • Cole, K. P., et al. (2017). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 2(3), 315-322.
  • University of Wisconsin. (n.d.). Cross-Coupling Chemistry.
  • ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling.
  • Dounay, A. B., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(15), 4004–4007.
  • ResearchGate. (2025).
  • Al-Masri, M. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Semantic Scholar. (n.d.).
  • The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
  • Chen, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(1), 103-111.
  • ResearchGate. (n.d.). Scheme 1 Optimization scheme for Suzuki–Miyaura cross-couplings in the....
  • Hylland, K. T., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Beilstein Journal of Organic Chemistry, 20, 1-11.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Chemistry LibreTexts. (2023).
  • D’Accriscio, F., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of chemical research, 54(15), 3110–3123.
  • American Chemical Society. (2025).

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Validation & Comparative

A Comparative Guide to the Characterization of 6-Bromo-N,N-dimethylnicotinamide Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 6-Bromo-N,N-dimethylnicotinamide in Synthesis

In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. Among the functionalized pyridines, this compound stands out as a particularly valuable and versatile building block.[1] Its utility is primarily anchored in the presence of a bromine atom at the 6-position, which serves as a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions. This strategic placement allows for the introduction of diverse substituents, enabling the systematic exploration of chemical space in drug discovery and the fine-tuning of material properties.

This guide provides an in-depth technical comparison of the reaction products derived from this compound, with a focus on two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will delve into the characterization of the resulting products, compare the performance of the bromo-substrate with its chloro- and iodo-analogs, and provide detailed experimental protocols to ensure reproducibility and methodological rigor.

Core Reactions and Product Scaffolds

The reactivity of the C-Br bond in this compound is most effectively harnessed in palladium-catalyzed cross-coupling reactions. These reactions offer a broad substrate scope and functional group tolerance, making them indispensable tools for synthetic chemists.[2][3]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds by coupling an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.[4][5] For this compound, this reaction enables the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 6-position.

The general transformation is as follows:

Suzuki_Miyaura reactant1 This compound product 6-R-N,N-dimethylnicotinamide reactant1->product Suzuki-Miyaura Coupling reactant2 R-B(OH)2 (Boronic Acid) reactant2->product reagents Pd Catalyst Base

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and depends on the specific boronic acid used. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general method for the palladium-catalyzed coupling of amines with aryl halides.[2][6][7] This reaction is particularly significant in pharmaceutical development, where the arylamine moiety is a common pharmacophore. When applied to this compound, it allows for the facile introduction of primary or secondary amines at the 6-position.

The general transformation is depicted below:

Buchwald_Hartwig reactant1 This compound product 6-(R1R2N)-N,N-dimethylnicotinamide reactant1->product Buchwald-Hartwig Amination reactant2 R1R2NH (Amine) reactant2->product reagents Pd Catalyst Base

Caption: General scheme of the Buchwald-Hartwig amination reaction.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand, which plays a crucial role in facilitating the catalytic cycle.[2][6]

Comparative Analysis of 6-Halo-N,N-dimethylnicotinamide Derivatives

The choice of the halogen atom on the pyridine ring significantly impacts the performance of the cross-coupling reaction. A comparison between 6-bromo, 6-chloro, and 6-iodo derivatives is essential for optimizing reaction conditions and managing costs. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[8]

Feature6-Iodo-N,N-dimethylnicotinamideThis compound6-Chloro-N,N-dimethylnicotinamide
Reactivity HighestIntermediateLowest
Reaction Conditions Milder conditions, shorter reaction timesGood balance of reactivity and stabilityOften requires more forcing conditions, specialized catalysts
Cost HighestModerateLowest
Catalyst Loading Typically lowerStandardOften higher
Side Reactions Prone to dehalogenationLess prone to side reactionsCan be prone to catalyst deactivation

This trade-off between reactivity, cost, and reaction conditions is a critical consideration in process development and large-scale synthesis. While the iodo-derivative offers the highest reactivity, the bromo-derivative often provides the best balance of reactivity, stability, and cost-effectiveness.[8] The chloro-derivative, though economically attractive, may necessitate more extensive optimization of catalysts and reaction conditions to achieve comparable yields.[9]

Workflow for Synthesis and Characterization

A systematic workflow is crucial for the efficient synthesis and unambiguous characterization of the reaction products.

workflow cluster_synthesis Synthesis cluster_characterization Characterization start Select 6-Halo-N,N-dimethylnicotinamide reaction Perform Cross-Coupling Reaction (Suzuki or Buchwald-Hartwig) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification tlc TLC Analysis purification->tlc nmr ¹H and ¹³C NMR Spectroscopy tlc->nmr ms Mass Spectrometry (e.g., LC-MS) nmr->ms hplc HPLC for Purity Assessment ms->hplc final_product final_product hplc->final_product Pure Product (>95%)

Caption: A typical workflow for the synthesis and characterization of cross-coupling products.

Experimental Protocols and Characterization Data

The following protocols are representative examples for the Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To synthesize 6-Phenyl-N,N-dimethylnicotinamide.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Expected Characterization Data:

  • ¹H NMR: Expect the disappearance of the signal corresponding to the proton adjacent to the bromine and the appearance of new aromatic signals from the phenyl group. The signals for the dimethylamide and the pyridine ring protons will also be present, with potential shifts due to the new substituent.

  • ¹³C NMR: The carbon atom previously bonded to bromine will show a significant upfield shift. New signals corresponding to the phenyl group carbons will be observed.

  • MS (ESI+): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of 6-Phenyl-N,N-dimethylnicotinamide (C₁₄H₁₄N₂O, MW: 226.28).

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Objective: To synthesize 6-(Morpholin-4-yl)-N,N-dimethylnicotinamide.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • To a dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol) and XPhos (0.036 mmol).

  • Add this compound (1.0 mmol) and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add dry, degassed toluene (5 mL) followed by morpholine (1.2 mmol).

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Expected Characterization Data:

  • ¹H NMR: Look for the appearance of signals corresponding to the morpholine protons, typically two triplets in the range of 3.0-4.0 ppm. The pyridine ring proton signals will shift upon substitution of the bromine atom.

  • ¹³C NMR: New signals for the morpholine carbons will appear. The C6 carbon of the pyridine ring will show a characteristic shift due to the C-N bond formation.

  • MS (ESI+): The mass spectrum should exhibit a molecular ion peak [M+H]⁺ corresponding to the calculated mass of 6-(Morpholin-4-yl)-N,N-dimethylnicotinamide (C₁₂H₁₇N₃O₂, MW: 235.28).

Conclusion

This compound is a highly effective and versatile substrate for palladium-catalyzed cross-coupling reactions, offering a reliable platform for the synthesis of diverse libraries of compounds. The choice between its bromo, chloro, and iodo analogs should be guided by a careful consideration of reactivity, cost, and the specific requirements of the synthetic target. The protocols and characterization guidelines presented here provide a solid foundation for researchers to successfully synthesize and validate novel nicotinamide derivatives for applications in drug discovery and beyond.

References

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • YouTube. Suzuki Coupling. Available from: [Link]

Sources

A Comparative Guide to the Structural Validation of 6-Bromo-N,N-dimethylnicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is the bedrock of chemical and pharmaceutical research. In the development of novel therapeutics, derivatives of 6-Bromo-N,N-dimethylnicotinamide are of growing interest. This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of these compounds. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to ensure a comprehensive understanding of how to achieve irrefutable structural elucidation.

The Criticality of Orthogonal Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a derivative like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for a complete structural assignment.

Causality in NMR Experimental Choices

The choice of NMR experiments is dictated by the need to build a complete picture of the molecular framework. A ¹H NMR spectrum provides information on the number and environment of protons. For our target molecule, we expect to see distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the dimethylamide group. The chemical shifts of the pyridine protons are influenced by the electron-withdrawing nature of the nitrogen atom and the bromine substituent.[1]

A ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The combination of ¹H and ¹³C NMR allows us to account for all the hydrogen and carbon atoms in the molecule.

Two-dimensional NMR experiments are then employed to establish connectivity. A Correlation SpectroscopY (COSY) experiment shows which protons are coupled to each other (typically through two or three bonds). A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with the carbon atom to which it is directly attached. Finally, a Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals longer-range couplings between protons and carbons (typically over two to four bonds), which is crucial for identifying quaternary carbons and piecing together the entire molecular skeleton.

Hypothetical NMR Data for this compound

The following table presents hypothetical, yet realistic, ¹H and ¹³C NMR data for this compound, predicted based on the analysis of similar structures.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (¹H → ¹³C)
H-28.55 (d, J=2.5 Hz)150.5C-4, C-6, C=O
H-48.15 (dd, J=8.5, 2.5 Hz)140.0C-2, C-5, C-6
H-57.70 (d, J=8.5 Hz)128.0C-3, C-4
N(CH₃)₂3.10 (s, 3H), 2.95 (s, 3H)38.5, 34.5C=O
C-2-150.5-
C-3-135.0-
C-4-140.0-
C-5-128.0-
C-6-142.0-
C=O-168.0-

Experimental Protocol: Comprehensive NMR Analysis

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the this compound derivative.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

2. Instrument Setup & Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Acquire 2D spectra: COSY, HSQC, and HMBC, ensuring sufficient scans for good signal-to-noise ratio.

3. Data Processing and Interpretation:

  • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift axis using the internal standard.

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and correlations from all spectra to assemble the molecular structure.

Workflow for NMR-Based Structure Elucidation

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_interpretation Data Integration & Structure Determination H1_NMR ¹H NMR Proton_Info Proton Environments & Counts H1_NMR->Proton_Info C13_NMR ¹³C NMR Carbon_Skeleton Carbon Environments C13_NMR->Carbon_Skeleton COSY COSY H_H_Connectivity Proton-Proton Connectivity COSY->H_H_Connectivity HSQC HSQC C_H_Direct_Bonds Direct C-H Bonds HSQC->C_H_Direct_Bonds HMBC HMBC Long_Range_Connectivity Long-Range C-H Connectivity & Quaternary Carbons HMBC->Long_Range_Connectivity Final_Structure Final Validated Structure Proton_Info->Final_Structure Carbon_Skeleton->Final_Structure H_H_Connectivity->Final_Structure C_H_Direct_Bonds->Final_Structure Long_Range_Connectivity->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) is the technique of choice to confirm the elemental composition.

Causality in MS Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like our target compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for the precise determination of the molecular weight. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, where the M and M+2 peaks will have a roughly 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides a fingerprint of the molecule's structure. By analyzing the masses of the fragment ions, we can deduce the connectivity of different parts of the molecule, corroborating the structure determined by NMR.

Predicted Mass Spectrum Fragmentation for this compound
m/z (Mass-to-Charge Ratio) Proposed Fragment Notes
229/231[M+H]⁺Molecular ion with characteristic bromine isotope pattern.
185/187[M - N(CH₃)₂ + H]⁺Loss of the dimethylamino group.
157/159[M - CON(CH₃)₂ + H]⁺Loss of the dimethylcarboxamide group.
72[CON(CH₃)₂]⁺Dimethylcarboxamide fragment.

Experimental Protocol: ESI-HRMS Analysis

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute an aliquot of this stock solution to a final concentration of 1-10 µg/mL.

2. Instrument Setup & Data Acquisition:

  • Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Perform a tandem MS (MS/MS) experiment by isolating the molecular ion peak and subjecting it to collision-induced dissociation (CID).

3. Data Analysis:

  • Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

  • Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine.

  • Interpret the fragmentation pattern from the MS/MS spectrum to identify key structural motifs.

Logical Flow for MS-Based Structural Confirmation

MS_Workflow Sample Dilute Sample Solution ESI_MS ESI-HRMS (Full Scan) Sample->ESI_MS MS_MS Tandem MS (MS/MS) ESI_MS->MS_MS Mol_Weight Accurate Molecular Weight ESI_MS->Mol_Weight Fragmentation_Pattern Fragmentation Pattern MS_MS->Fragmentation_Pattern Analysis Data Analysis Elemental_Comp Elemental Composition Mol_Weight->Elemental_Comp Structure_Confirmation Structural Confirmation Elemental_Comp->Structure_Confirmation Fragmentation_Pattern->Structure_Confirmation

Caption: Logical flow for MS-based structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. While it does not provide the detailed connectivity information of NMR, it serves as an excellent complementary technique for confirming the presence of key structural features.

Expected FTIR Absorptions for this compound

For our target molecule, we would expect to see characteristic absorption bands for the aromatic C-H bonds, the C=O of the amide, the C-N bonds, and the C-Br bond.

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
~3100-3000Aromatic C-H stretchMedium
~1650Amide C=O stretchStrong
~1600, ~1470Aromatic C=C stretchMedium
~1400C-N stretch (amide)Medium
~600-500C-Br stretchMedium-Strong

Experimental Protocol: FTIR Analysis (Thin Film Method)

1. Sample Preparation:

  • Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

  • Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

2. Data Acquisition:

  • Place the salt plate in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the clean, empty sample compartment.

  • Acquire the sample spectrum.

3. Data Analysis:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands and correlate them to the expected functional groups in the molecule.

Single Crystal X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous three-dimensional structure of a molecule in the solid state. It yields precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

The Power of X-ray Crystallography

This technique is considered the "gold standard" for structural determination because it provides a direct visualization of the molecule. For this compound, an X-ray crystal structure would definitively confirm the connectivity of all atoms, the geometry of the pyridine ring and the amide group, and the position of the bromine atom.

Experimental Protocol: Single Crystal X-ray Diffraction

1. Crystal Growth:

  • This is often the most challenging step. It involves dissolving the purified compound in a suitable solvent or solvent system and allowing the solvent to evaporate slowly, or using techniques like vapor diffusion or cooling crystallization to promote the growth of single crystals of sufficient size and quality.

2. Data Collection:

  • A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

  • The crystal is rotated, and the diffraction pattern is collected on a detector.

3. Structure Solution and Refinement:

  • The diffraction data is processed to determine the unit cell dimensions and space group.

  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

  • The atomic positions and thermal parameters are refined against the experimental data to yield the final, detailed crystal structure.

Conclusion: A Synergistic Approach to Structural Validation

The structural validation of this compound derivatives, like any novel compound, requires a multi-faceted and synergistic approach. While NMR spectroscopy provides the foundational blueprint of the molecular structure in solution, mass spectrometry confirms the elemental composition and provides corroborating fragmentation data. FTIR spectroscopy offers a rapid check for the presence of key functional groups. Finally, when obtainable, single crystal X-ray crystallography delivers the definitive, high-resolution three-dimensional structure in the solid state. By integrating the data from these orthogonal techniques, researchers can be confident in their structural assignments, a critical step in the journey of drug discovery and development.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. [Link]

  • PubChem. (n.d.). N,N-Dimethylnicotinamide. National Center for Biotechnology Information. Retrieved from [Link][2]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications (3rd ed.). Wiley. [Link]

Sources

A Senior Application Scientist's Guide to the 1H NMR Analysis of 6-Bromo-N,N-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities and their intermediates is paramount. For substituted heterocyclic compounds like 6-Bromo-N,N-dimethylnicotinamide, a versatile building block in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for structural elucidation.[1][2][3] This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, compares this powerful technique with viable alternatives, and presents detailed experimental protocols to ensure data integrity and reproducibility.

I. Deciphering the ¹H NMR Spectrum of this compound

The power of ¹H NMR spectroscopy lies in its ability to provide a detailed atomic-level map of a molecule's structure.[3] For this compound, the spectrum reveals distinct signals for each unique proton environment. The analysis hinges on three key parameters: chemical shift (δ), spin-spin coupling (J), and signal integration.

Expected Spectral Features:

The structure of this compound presents two distinct regions in the ¹H NMR spectrum: the aromatic region, corresponding to the protons on the pyridine ring, and the aliphatic region, from the N,N-dimethyl groups.

  • Aromatic Protons (H-2, H-4, H-5): The pyridine ring contains three protons. Their chemical shifts are influenced by the electronegativity of the ring nitrogen and the electronic effects of the bromo and dimethylcarboxamide substituents.[4][5]

    • H-2: This proton is adjacent to the ring nitrogen and is expected to be the most deshielded, appearing furthest downfield (highest ppm). It will appear as a doublet due to coupling with H-4.

    • H-4: Situated between the two substituents, this proton's signal will be a doublet of doublets, arising from coupling to both H-2 and H-5.

    • H-5: This proton is coupled to H-4 and will appear as a doublet.

  • N,N-dimethyl Protons: A key feature of N,N-disubstituted amides is the restricted rotation around the carbon-nitrogen (C-N) bond due to resonance delocalization, which gives the C-N bond partial double-bond character.[6][7][8][9] This restricted rotation makes the two methyl groups chemically non-equivalent at room temperature.[7][8][10] Consequently, the ¹H NMR spectrum is expected to show two distinct singlets for these six protons, rather than a single singlet at an averaged chemical shift. The observation of these two signals is a strong confirmation of the amide functionality.

(Note: Exact chemical shifts (δ) and coupling constants (J) are solvent-dependent. The following are typical values in CDCl₃.)

Proton AssignmentMultiplicityCoupling Constant (J) in HzChemical Shift (δ) in ppmIntegration
H-2Doublet (d)~2.4 Hz~8.51H
H-4Doublet of Doublets (dd)~8.0, 2.4 Hz~7.81H
H-5Doublet (d)~8.0 Hz~7.61H
N-CH₃ (A)Singlet (s)N/A~3.13H
N-CH₃ (B)Singlet (s)N/A~3.03H

II. The Analytical Workflow: A Comparative Perspective

While ¹H NMR is indispensable for structural elucidation, a comprehensive characterization strategy involves orthogonal techniques to confirm identity, purity, and quantity. The choice of technique is dictated by the specific question being asked.

G cluster_spec Simulated ¹H NMR Spectrum struct a ~8.5 ppm (d) H-2 struct->a b ~7.8 ppm (dd) H-4 struct->b c ~7.6 ppm (d) H-5 struct->c d ~3.1 ppm (s) N-CH₃ struct->d e ~3.0 ppm (s) N-CH₃ struct->e

Sources

A Comparative Guide to the Reactivity of 6-Bromo-N,N-dimethylnicotinamide and 6-Chloro-N,N-dimethylnicotinamide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic route. The 6-halonicotinamide scaffold is a prevalent motif in numerous biologically active compounds. This guide provides an in-depth, objective comparison of the reactivity of two common precursors: 6-Bromo-N,N-dimethylnicotinamide and 6-Chloro-N,N-dimethylnicotinamide. We will delve into the fundamental principles governing their reactivity and provide experimental context for their application in palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation.

Theoretical Underpinnings: The Carbon-Halogen Bond

The disparate reactivity of aryl bromides and chlorides in cross-coupling reactions is fundamentally rooted in the differing properties of the carbon-halogen bond.[1][2] Two primary factors are at play: bond strength and bond polarity. However, for the rate-determining oxidative addition step in many palladium-catalyzed reactions, bond strength is the dominant factor.[1][3]

Key Physicochemical Properties:

Bond TypeAverage Bond Dissociation Energy (kJ/mol)
C-Cl339 - 346
C-Br276 - 290

Data sourced from multiple chemistry resources.[2]

The C-Br bond possesses a significantly lower bond dissociation energy than the C-Cl bond, signifying that it is weaker and more readily cleaved.[2] This directly translates to a higher reactivity for the C-Br bond in reactions where its cleavage is the rate-determining step, as is the case in the oxidative addition step of many cross-coupling reactions.[1][2][3] Consequently, the general order of reactivity for aryl halides in these transformations is R-I > R-Br > R-Cl > R-F.[2][4]

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[5][6] The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.[6]

General Reactivity Trends

In the context of 6-halonicotinamides, the choice between the bromo and chloro derivative can significantly influence reaction conditions and outcomes. Due to the stronger C-Cl bond, 6-chloro-N,N-dimethylnicotinamide is generally less reactive than its bromo counterpart.[1][3] This often necessitates more forcing reaction conditions, such as higher temperatures, longer reaction times, and the use of more specialized and often more expensive catalyst systems.

While specific comparative data for 6-bromo- and 6-chloro-N,N-dimethylnicotinamide is not abundant in publicly available literature, the general principles of aryl halide reactivity are well-established and directly applicable. For instance, the development of catalyst systems capable of activating aryl chlorides has been a significant area of research, highlighting the inherent challenge they present compared to aryl bromides.[7]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

Below is a generalized protocol for a Suzuki-Miyaura coupling reaction. Note that the conditions for the chloro substrate will likely require more rigorous optimization.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Complex Oxidative Addition Complex Pd(0)Ln->Oxidative Addition Complex Oxidative Addition (Ar-X) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (Ar'-B(OR)2) Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)Ln Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 6-Halo-N,N-dimethylnicotinamide (Bromo or Chloro derivative) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system with a specialized ligand like SPhos) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 6-halo-N,N-dimethylnicotinamide, arylboronic acid, and base.

  • Add the palladium catalyst and ligand (if separate).

  • Add the degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. Note: Reactions with the chloro-derivative may require higher temperatures and more specialized, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition step.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, widely employed in the synthesis of pharmaceuticals and other fine chemicals.[8][9][10] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.[8]

General Reactivity Trends

Similar to the Suzuki coupling, the reactivity of the aryl halide in Buchwald-Hartwig amination follows the trend of C-I > C-Br > C-Cl.[11] Therefore, this compound is expected to be more reactive than 6-chloro-N,N-dimethylnicotinamide. The oxidative addition of the palladium catalyst to the C-Cl bond is more challenging and often requires the use of specialized, bulky, and electron-rich phosphine ligands (Buchwald or Hartwig ligands) to achieve efficient coupling.[12]

Experimental Protocol: A Representative Buchwald-Hartwig Amination

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Complex Oxidative Addition Complex Pd(0)Ln->Oxidative Addition Complex Oxidative Addition (Ar-X) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Oxidative Addition Complex->Amine Coordination & Deprotonation Amine (R2NH) Base Reductive Elimination Complex Reductive Elimination Complex Amine Coordination & Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)Ln Reductive Elimination (Ar-NR2)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Materials:

  • 6-Halo-N,N-dimethylnicotinamide (Bromo or Chloro derivative) (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos) (1.2-2.0 equiv relative to Pd)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst and the phosphine ligand in the reaction vessel.

  • Add the 6-halo-N,N-dimethylnicotinamide, the amine, and the base.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C). As with Suzuki coupling, the chloro-derivative will likely necessitate more specialized ligands and potentially higher temperatures.

  • Monitor the reaction's progress.

  • After completion, cool the mixture, filter through a pad of celite, and rinse with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Reactivity in Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst.[13]

General Reactivity Trends

The reactivity of aryl halides in Sonogashira coupling also follows the established order, with aryl bromides being more reactive than aryl chlorides. The oxidative addition of the palladium(0) catalyst to the C-X bond is the initial and often rate-limiting step.[14] Consequently, coupling reactions involving 6-chloro-N,N-dimethylnicotinamide will generally require more forcing conditions, such as higher temperatures and more active catalyst systems, compared to its bromo analog.

Experimental Protocol: A Representative Sonogashira Coupling

Diagram of the Sonogashira Coupling Catalytic Cycles:

Sonogashira_Coupling cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu Base, Cu(I) R-C≡C-Cu->Ar-Pd(II)-X(L2)

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Materials:

  • 6-Halo-N,N-dimethylnicotinamide (Bromo or Chloro derivative) (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) salt (e.g., CuI) (1-10 mol%)

  • Base (an amine, e.g., triethylamine, diisopropylamine) (2.0-3.0 equiv, often used as solvent)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or the amine base itself)

Procedure:

  • Under an inert atmosphere, dissolve the 6-halo-N,N-dimethylnicotinamide, palladium catalyst, and copper(I) iodide in the anhydrous, degassed solvent.

  • Add the amine base, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (25-80 °C). Reactions with the chloro-derivative will likely require elevated temperatures.

  • Monitor the reaction until completion.

  • Upon completion, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Summary and Recommendations

FeatureThis compound6-Chloro-N,N-dimethylnicotinamide
Reactivity HigherLower
Reaction Conditions Milder temperatures, shorter reaction timesMore forcing conditions (higher temperatures, longer times)
Catalyst System Standard Pd catalysts often sufficeOften requires specialized, bulky, electron-rich ligands
Cost Generally higher cost per moleGenerally lower cost per mole
Selectivity In molecules with both chloro and bromo substituents, the bromo group will preferentially react.Can be advantageous for sequential couplings if a bromo-substituent is also present.

Recommendations for Researchers:

  • For initial route scouting and small-scale synthesis: this compound is often the preferred choice due to its higher reactivity, which generally leads to more reliable reaction outcomes and easier optimization.

  • For large-scale synthesis and cost-sensitive applications: 6-Chloro-N,N-dimethylnicotinamide is a more economical option. However, the initial investment in process development to identify a robust catalyst system and optimized conditions will be greater.

  • For the synthesis of complex molecules with multiple halide handles: The differential reactivity between the C-Br and C-Cl bonds can be strategically exploited. For instance, a Suzuki reaction could be performed selectively at the bromo-position, leaving the chloro-position intact for a subsequent transformation.

References

  • Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters, 5(17), 3131–3134. [Link]

  • Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Suzuki Cross-Coupling. (2023). Blog | Wenxuecity. [Link]

  • Everson, D. A., & Weix, D. J. (2014). Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. PubMed Central. [Link]

  • Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Sci-Hub. [Link]

  • Kharasch, M. S., & Fields, E. K. (1941). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]

  • Everson, D. A., Jones, B. A., & Weix, D. J. (2012). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. PubMed Central. [Link]

  • Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. PubMed. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. ResearchGate. [Link]

  • shaka1277. (2019). Why are chlorides less reactive in cross coupling reactions? Reddit. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • Chemistry - Simply. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Nolan, S. P., & Cazin, C. S. (Eds.). (2008). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Leah4sci. (2016). Sonogashira Coupling Reaction Mechanism. YouTube. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Hocek, M., & Dvorakova, H. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

  • Nguyen, H. M. T., Peeters, J., & Zeegers-Huyskens, T. (2006). Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding. ResearchGate. [Link]

  • Voth, M., et al. (2009). Evidence for C-Cl/C-Br...pi interactions as an important contribution to protein-ligand binding affinity. PubMed. [Link]

  • LibreTexts Chemistry. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Siodla, T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • Ben, Chem. (2019). Sonogashira coupling. YouTube. [Link]

  • Kaczor, A. A., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. [Link]

  • Liu, Y., et al. (2022). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. JACS Au. [Link]

Sources

A Comparative Guide to 6-Bromo- vs. 6-Iodo-N,N-dimethylnicotinamide in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, N,N-dimethylnicotinamide and its derivatives are pivotal structural motifs. Their synthesis often relies on the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, frequently accomplished through palladium-catalyzed cross-coupling reactions. The choice of the aryl halide precursor is a critical parameter that dictates reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth technical comparison of two common precursors, 6-bromo-N,N-dimethylnicotinamide and 6-iodo-N,N-dimethylnicotinamide, in the context of widely used cross-coupling methodologies.

The Decisive Step: Understanding Halide Reactivity in Cross-Coupling

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, proceeds through a catalytic cycle. A key, often rate-determining, step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. In this step, the palladium center inserts itself into the carbon-halogen bond, initiating the coupling process.

The fundamental difference in reactivity between 6-bromo- and 6-iodo-N,N-dimethylnicotinamide lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. This translates to a lower activation energy for the oxidative addition of the iodo-derivative, leading to a faster reaction rate under identical conditions. The established order of reactivity for aryl halides in oxidative addition is I > Br > Cl > F.

This intrinsic reactivity difference has profound implications for practical synthesis, influencing catalyst loading, reaction temperature, and the choice of ancillary ligands. While the higher reactivity of the iodo compound is often advantageous, the bromo analogue offers benefits in terms of cost, stability, and availability, making the choice between them a nuanced decision based on the specific synthetic challenge.

Performance in Key Cross-Coupling Reactions: A Comparative Overview

While direct, side-by-side comparative studies under identical conditions are not extensively reported in the literature, a clear trend in reactivity can be established from individual studies on these and closely related 6-halopyridine substrates. The iodo derivative consistently demonstrates higher reactivity, enabling milder reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron species, is a cornerstone of modern synthesis. The enhanced reactivity of 6-iodo-N,N-dimethylnicotinamide allows for lower catalyst loadings and reaction temperatures compared to its bromo counterpart.

FeatureThis compound6-Iodo-N,N-dimethylnicotinamide
Relative Reactivity GoodExcellent
Typical Catalyst Loading Higher (e.g., 2-5 mol%)Lower (e.g., 0.5-2 mol%)
Reaction Temperature Higher (e.g., 80-110 °C)Lower (e.g., RT to 80 °C)
Ligand Choice Often requires more electron-rich and bulky phosphine ligands to promote oxidative addition.Broader range of ligands are effective.
Side Reactions Potential for competing proto-debromination at higher temperatures.Lower propensity for side reactions due to milder conditions.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, coupling an aryl halide with an amine. Similar to the Suzuki reaction, the iodo derivative's higher reactivity facilitates this transformation under more benign conditions.

FeatureThis compound6-Iodo-N,N-dimethylnicotinamide
Relative Reactivity GoodExcellent
Base Strength May require a stronger base (e.g., NaOt-Bu, LHMDS).Can often be achieved with milder bases (e.g., K₃PO₄, Cs₂CO₃).
Reaction Time Generally longer reaction times are necessary for complete conversion.Faster reaction kinetics.
Functional Group Tolerance Milder conditions for the iodo derivative can lead to better tolerance of sensitive functional groups.Milder conditions for the iodo derivative can lead to better tolerance of sensitive functional groups.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. The reactivity trend holds, with the iodo compound being the more reactive partner.

FeatureThis compound6-Iodo-N,N-dimethylnicotinamide
Relative Reactivity Moderate to GoodExcellent
Copper Co-catalyst Often requires a copper(I) co-catalyst to facilitate the reaction.Can sometimes proceed efficiently under copper-free conditions.
Reaction Temperature Elevated temperatures are typically required.Can often be performed at or near room temperature.
Yields Generally good, but can be variable depending on the alkyne.Consistently high yields are often observed.

Behind the Reaction: Mechanistic Insights

The difference in performance between the bromo and iodo derivatives is fundamentally rooted in the kinetics of the oxidative addition step of the palladium catalytic cycle.

G cluster_bromo Oxidative Addition with this compound cluster_iodo Oxidative Addition with 6-Iodo-N,N-dimethylnicotinamide Br_Start Pd(0)L_n + this compound Br_TS [Transition State] Br_Start->Br_TS Higher Activation Energy (ΔG‡) Br_Product Ar-Pd(II)(Br)L_n Br_TS->Br_Product I_Start Pd(0)L_n + 6-Iodo-N,N-dimethylnicotinamide I_TS [Transition State] I_Start->I_TS Lower Activation Energy (ΔG‡) I_Product Ar-Pd(II)(I)L_n I_TS->I_Product

Caption: Comparative energy profiles for the oxidative addition step.

The weaker C-I bond in 6-iodo-N,N-dimethylnicotinamide results in a lower activation energy barrier for the oxidative addition to the Pd(0) catalyst. This leads to a faster rate of formation of the key Ar-Pd(II)-X intermediate, which then proceeds through the subsequent steps of the catalytic cycle (transmetalation and reductive elimination) to afford the coupled product.

Experimental Protocols: Representative Methodologies

The following protocols are illustrative examples for the cross-coupling of 6-halonicotinamide derivatives and are intended as a starting point for reaction optimization.

Suzuki-Miyaura Coupling of a 6-Bromonicotinamide Derivative

Reaction: Synthesis of 6-(4-methoxyphenyl)-N,N-dimethylnicotinamide

G reagents This compound (4-methoxyphenyl)boronic acid Pd(PPh₃)₄ Na₂CO₃ (aq) DME reaction_vessel Reaction Mixture reagents->reaction_vessel heating Heat to 85 °C, 12h (under N₂) reaction_vessel->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 6-(4-methoxyphenyl)-N,N-dimethylnicotinamide purification->product

A Researcher's Guide to the Biological Activity Screening of 6-Bromo-N,N-dimethylnicotinamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the design, execution, and interpretation of a biological activity screening cascade for a novel class of compounds: 6-Bromo-N,N-dimethylnicotinamide analogs. As nicotinamide (a form of vitamin B3) is a critical precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+) and a known modulator of key enzyme families, its derivatives represent a fertile ground for drug discovery.[1] The introduction of a bromine atom and N,N-dimethylation on the nicotinamide scaffold are strategic modifications intended to explore novel chemical space, potentially enhancing potency, selectivity, and drug-like properties.

This document is structured to guide researchers through a logical, multi-tiered screening process. We will begin with broad cytotoxicity screening to identify compounds with general anti-proliferative effects, followed by targeted enzymatic assays against high-value targets like Poly(ADP-ribose) polymerase (PARP) and Sirtuin 1 (SIRT1), and finally, explore potential antimicrobial applications.[1][2][3] The protocols herein are detailed to ensure reproducibility and are accompanied by explanations of the scientific rationale behind each step, empowering researchers to not only follow the methods but to understand them.

Hypothetical Analog Library & Screening Rationale

For the purpose of this guide, we will consider a hypothetical library of four analogs based on the this compound scaffold. The design of these analogs (Cmpd-1 to Cmpd-4) would typically involve medicinal chemistry strategies to modulate electronic properties, steric bulk, and hydrogen bonding potential to systematically probe the structure-activity relationship (SAR).

The screening cascade is designed to efficiently funnel a library of new chemical entities toward their most promising biological applications.

G

Comparative Biological Activity Data (Hypothetical)

The following tables summarize the type of comparative data that would be generated from the screening cascade. This allows for a direct comparison of the analogs' performance against the parent compound and relevant controls.

Table 1: Cytotoxicity Against Human Cancer Cell Lines (IC₅₀, µM)

Compound A549 (Lung) MCF-7 (Breast) HCT116 (Colon)
This compound >100 >100 >100
Cmpd-1 75.2 89.4 68.1
Cmpd-2 12.5 15.8 9.7
Cmpd-3 >100 >100 >100
Cmpd-4 45.3 52.1 39.8

| Doxorubicin (Control) | 0.08 | 0.05 | 0.12 |

Table 2: Target-Based Enzyme Inhibition (IC₅₀, µM)

Compound PARP-1 Inhibition SIRT1 Inhibition
This compound 85.0 150.0
Cmpd-1 50.5 120.3
Cmpd-2 5.2 95.7
Cmpd-3 >200 >200
Cmpd-4 15.8 65.4
Olaparib (PARP Control) 0.005 >100

| Nicotinamide (SIRT Control) | 40.0 | 55.0[2] |

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration, µg/mL)

Compound S. aureus (Gram+) E. coli (Gram-)
This compound >128 >128
Cmpd-1 64 128
Cmpd-2 >128 >128
Cmpd-3 16 32
Cmpd-4 32 64

| Ciprofloxacin (Control) | 0.5 | 0.015 |

Interpretation of Hypothetical Results:

  • Compound 2 (Cmpd-2) emerges as a promising lead for anticancer applications. It demonstrates significant cytotoxicity against all tested cancer cell lines and shows potent, relatively selective inhibition of PARP-1, suggesting a potential mechanism for its cytotoxic effects.[4][5]

  • Compound 3 (Cmpd-3) , while inactive in the cytotoxicity and enzyme assays, shows moderate antimicrobial activity, warranting further investigation in this alternative therapeutic area.[3][6]

  • Compound 4 (Cmpd-4) displays moderate activity across multiple assays, suggesting it could be a scaffold for further optimization.

The Central Role of PARP-1 in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the cellular response to DNA damage.[7] Upon detecting a single-strand break (SSB) in DNA, PARP-1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process acts as a scaffold to recruit other DNA repair factors, facilitating the base excision repair (BER) pathway. Inhibiting PARP-1 prevents the repair of SSBs. In rapidly dividing cancer cells, these unrepaired SSBs are converted to more lethal double-strand breaks (DSBs) during DNA replication, leading to cell death.[8] This mechanism is particularly effective in cancers with pre-existing defects in DSB repair, such as those with BRCA1/2 mutations.

G DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 binds to NAM Nicotinamide PARP1->NAM product PAR Poly(ADP-ribose) (PAR) Chain PARP1->PAR synthesizes No_Repair SSB Accumulation -> Double-Strand Breaks PARP1->No_Repair leads to NAD NAD+ NAD->PARP1 substrate Repair_Complex DNA Repair Protein Recruitment (BER) PAR->Repair_Complex recruits Repair_Outcome DNA Repair & Cell Survival Repair_Complex->Repair_Outcome Inhibitor PARP Inhibitor (e.g., Cmpd-2) Inhibitor->PARP1 blocks NAD+ binding Apoptosis Cell Death (Apoptosis) No_Repair->Apoptosis

Detailed Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key assays in the screening cascade.

Tier 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[9][10]

Methodology:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for "vehicle control" (e.g., 0.1% DMSO) and "no-cell" blanks.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[11]

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "no-cell" blank wells from all other values. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Tier 2: Colorimetric PARP-1 Inhibition Assay

This assay measures PARP-1 activity by quantifying the incorporation of biotinylated poly(ADP-ribose) onto histone proteins coated on a 96-well plate.[13][14]

G Start Start: Histone-coated 96-well plate Rehydrate 1. Rehydrate histones with 1X PARP Buffer Start->Rehydrate Reaction_Setup 2. Add Reaction Mix: - PARP-1 Enzyme - PARP Cocktail (Biotinylated NAD+) - Test Inhibitor or Vehicle Rehydrate->Reaction_Setup Incubate_Enzymatic 3. Incubate 60 min at RT (PARylation reaction occurs) Reaction_Setup->Incubate_Enzymatic Wash1 4. Wash wells 4x (Removes unbound reagents) Incubate_Enzymatic->Wash1 Strep_HRP 5. Add Streptavidin-HRP (Binds to biotinylated PAR) Wash1->Strep_HRP Incubate_Detection 6. Incubate 60 min at RT Strep_HRP->Incubate_Detection Wash2 7. Wash wells 4x (Removes unbound Strep-HRP) Incubate_Detection->Wash2 Substrate 8. Add TACS-Sapphire™ (Colorimetric HRP substrate) Wash2->Substrate Develop 9. Incubate 15 min at RT (Blue color develops) Substrate->Develop Read 10. Read Absorbance at 630 nm or 450 nm after stopping Develop->Read

Methodology:

  • Plate Preparation: Use a 96-well plate pre-coated with histones. Rehydrate the wells by adding 50 µL of 1X PARP Buffer and incubating for 30 minutes at room temperature. Remove the buffer by inverting the plate and tapping it on a paper towel.[15]

  • Inhibitor Addition: Add 5 µL of test compound dilutions (prepared in 1X PARP Buffer) to the appropriate wells. For the 100% activity control, add 5 µL of vehicle buffer.

  • Enzyme Addition: Add 20 µL of diluted PARP-1 enzyme (e.g., 0.5 Units/well) to each well, except for the "no-enzyme" blank.[16]

  • Reaction Initiation: Initiate the PARylation reaction by adding 25 µL of 1X PARP Cocktail (containing biotinylated NAD+ and activated DNA) to all wells.[14]

  • Enzymatic Incubation: Incubate the plate at room temperature for 60 minutes.

  • Washing: Wash the plate four times with 200 µL/well of 1X PBS + 0.1% Triton X-100, followed by two washes with 1X PBS to remove unreacted reagents.

  • Detection: Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 60 minutes at room temperature.[15]

  • Final Wash: Repeat the washing step (Step 6).

  • Signal Development: Add 50 µL of a colorimetric HRP substrate (e.g., TACS-Sapphire™) to each well. Incubate in the dark for 15-30 minutes until a blue color develops in the control wells.[14]

  • Absorbance Reading: Read the absorbance at 630 nm (or at 450 nm after stopping the reaction with 50 µL of 0.2 M HCl).

  • Data Analysis: Calculate the percentage of PARP-1 inhibition for each compound concentration relative to the 100% activity control. Determine the IC₅₀ value using non-linear regression.

Tier 2: Fluorometric SIRT1 Inhibition Assay

This assay measures the deacetylase activity of SIRT1 using a peptide substrate containing an acetylated lysine residue and a fluorescent reporter group (e.g., aminomethylcoumarin, AMC). Deacetylation by SIRT1 allows a developing enzyme to cleave the peptide and release the fluorescent group.[17][18]

Methodology:

  • Reagent Preparation: Prepare 1X SIRT Assay Buffer. Dilute SIRT1 enzyme, NAD+, and the fluorogenic substrate to their working concentrations in the assay buffer.

  • Reaction Setup: In a black 96-well plate, add 35 µL of a master mix containing 1X SIRT Assay Buffer, BSA, and NAD+ to each well.[19]

  • Inhibitor/Control Addition: Add 5 µL of the test compound dilutions to the "Test Inhibitor" wells. Add 5 µL of a known inhibitor (e.g., Nicotinamide) to the "Inhibitor Control" wells. Add 5 µL of assay buffer to the "Positive Control" and "Blank" wells.[19]

  • Enzyme Addition: Add 5 µL of diluted SIRT1 enzyme to all wells except the "Blank" wells.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Initiation: Add 5 µL of the diluted SIRT1 substrate to all wells to start the reaction.[19]

  • Enzymatic Incubation: Incubate at 37°C for 30-45 minutes.[20]

  • Development: Stop the enzymatic reaction and initiate fluorescence development by adding 50 µL of 2X SIRT Developer solution (which contains a protease and nicotinamide to stop the SIRT1 reaction) to each well.[19]

  • Final Incubation: Incubate at room temperature for 15-30 minutes, protected from light.

  • Fluorescence Reading: Read the fluorescence using a microplate fluorometer with excitation at 350-360 nm and emission at 450-465 nm.[17][20]

  • Data Analysis: Subtract the "Blank" reading from all other values. Calculate the percent inhibition relative to the "Positive Control" and determine the IC₅₀ value.

Tier 3: Broth Microdilution Antimicrobial Susceptibility Assay

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22]

Methodology:

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). Concentrations may range from 128 µg/mL down to 0.25 µg/mL.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.[23]

  • Inoculation: Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension.[23] Include a "Growth Control" well (broth + inoculum, no compound) and a "Sterility Control" well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[22]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (clear well) compared to the turbid "Growth Control" well.[21]

References

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  • Chen, J., et al. (2017). Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. Cancer Cell International. Retrieved from [Link]

  • Wu, H., et al. (2023). 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. Molecules. Retrieved from [Link]

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  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]

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  • Guan, X., et al. (2014). Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PLOS ONE. Retrieved from [Link]

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  • Surjana, D., et al. (2020). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. MDPI. Retrieved from [Link]

  • Trevigen. (n.d.). HT Universal Colorimetric PARP Assay Kit. Retrieved from [Link]

  • Zhang, P., et al. (2021). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. ACS Chemical Biology. Retrieved from [Link]

  • Onajole, O., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Jackson, M. D., et al. (2005). Mechanism of sirtuin inhibition by nicotinamide: altering the NAD(+) cosubstrate specificity of a Sir2 enzyme. Molecular Cell. Retrieved from [Link]

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  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

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  • Camacho-Hernández, G. A., et al. (2015). Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin. Oncology Reports. Retrieved from [Link]

  • Patil, U., et al. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Drug Invention Today. Retrieved from [Link]

  • Grant, M. K., et al. (2020). Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. Frontiers in Neuroscience. Retrieved from [Link]

  • Rasyidah, N., et al. (2018). Cytotoxicity assay of nilotinib and nicotinamide in a myeloid cell line, K562. UniSZA Journal of Health and Applied Sciences. Retrieved from [Link]

  • Camacho-Hernández, G. A., et al. (2015). Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin. ResearchGate. Retrieved from [Link]

  • Al-Zahrani, A. Y., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Second-generation inhibitors. A nicotinamide pharmacophore group is.... Retrieved from [Link]

  • Hrytsai, I., et al. (2023). SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. Pharmaceutical Chemistry Journal. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS, AND ANTIBACTERIAL ACTIVITIES OF SOME NEW HETEROCYCLES ATTACHED TO PYRIDINECARBOXAMIDE MOIETY OF POTENTIAL BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • Zając, P., et al. (2020). Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

The Critical Role of 6-Position Substituents in Nicotinamide-Based PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a cornerstone strategy, particularly for cancers harboring DNA damage repair deficiencies.[1][2] The core of many PARP inhibitors is the nicotinamide pharmacophore, which mimics the endogenous substrate NAD+.[3][4] While extensive research has focused on modifying the benzamide portion of these inhibitors, the structure-activity relationships (SAR) of the nicotinamide ring itself, particularly at the 6-position, are crucial for optimizing potency and selectivity. This guide provides a comparative analysis of 6-substituted nicotinamide derivatives, with a focus on their role as PARP inhibitors, supported by experimental data and protocols.

The Nicotinamide Pharmacophore and the Significance of the 6-Position

The nicotinamide moiety of NAD+ binds to the catalytic domain of PARP enzymes. Early PARP inhibitors were designed as simple mimics of nicotinamide, such as benzamide and its analogs.[4] Modern PARP inhibitors have evolved to incorporate additional structural features that enhance their binding affinity and selectivity. The pyridine ring of the nicotinamide scaffold offers several positions for substitution to modulate these properties. The 6-position, being adjacent to the pyridine nitrogen, plays a significant role in influencing the electronic and steric properties of the molecule, which in turn can affect its interaction with the enzyme's active site.

Comparative Analysis of 6-Substituted Nicotinamide Derivatives as PARP-1 Inhibitors

Compound ID6-SubstituentN,N-dimethylamide modificationPARP-1 IC50 (nM)Reference
1 -HNo>10000Fictionalized Data for SAR Illustration
2 -FNo520Fictionalized Data for SAR Illustration
3 -ClNo150Fictionalized Data for SAR Illustration
4 -Br No 85 Fictionalized Data for SAR Illustration
5 -CH3No300Fictionalized Data for SAR Illustration
6 -OCH3No850Fictionalized Data for SAR Illustration
7 -Br Yes (N,N-dimethyl) Hypothesized Potent Fictionalized Data for SAR Illustration

Note: The data in the table above is a representative illustration of SAR principles for 6-substituted nicotinamides based on general findings in the field and is not from a single, specific study on 6-Bromo-N,N-dimethylnicotinamide derivatives due to the lack of publicly available data. Compound 7 is a hypothesized derivative to illustrate the potential impact of the N,N-dimethylamide group.

From this illustrative data, several key SAR insights can be drawn:

  • Halogenation at the 6-Position: The introduction of a halogen atom at the 6-position generally enhances PARP-1 inhibitory activity compared to the unsubstituted analog (Compound 1). There is a clear trend of increasing potency with increasing size and polarizability of the halogen, from fluorine to bromine (Compounds 2-4). This suggests that the 6-position may be involved in a favorable interaction within a hydrophobic pocket of the PARP-1 active site, where larger, more lipophilic halogens can form stronger interactions.

  • Steric and Electronic Effects: The introduction of a small alkyl group like methyl (Compound 5) can also be beneficial, potentially through favorable van der Waals interactions. However, a bulkier and more electron-donating methoxy group (Compound 6) leads to a significant decrease in potency, suggesting that steric hindrance or unfavorable electronic effects may disrupt optimal binding.

  • The N,N-dimethylamide Moiety: While direct comparative data is lacking, the N,N-dimethylamide group (as in the topic of interest, this compound, represented by the hypothesized Compound 7) is a common feature in many biologically active molecules. This group can influence solubility, cell permeability, and metabolic stability. Its presence could further enhance the potency of the 6-bromo-nicotinamide scaffold by providing additional interaction points or by favorably altering the molecule's overall physicochemical properties.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide a detailed, step-by-step methodology for a representative PARP-1 inhibition assay.

PARP-1 Enzymatic Assay Protocol

This protocol is based on a colorimetric assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1

  • Biotinylated NAD+

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well microplate (high-binding capacity)

  • Test compounds (dissolved in DMSO)

Procedure:

  • Plate Coating: Coat the wells of a 96-well microplate with Histone H1 (e.g., 10 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).

  • Compound Addition: Add 2 µL of test compound dilutions (in DMSO) to the wells. For the positive control and blank wells, add 2 µL of DMSO.

  • Reaction Initiation: Prepare a reaction mixture containing assay buffer, activated DNA, biotinylated NAD+, and recombinant PARP-1 enzyme. Add 98 µL of this mixture to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Washing: Wash the plate three times with wash buffer.

  • Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate (diluted in wash buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the SAR Logic and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the key relationships and processes.

SAR_Logic cluster_scaffold 6-Substituted Nicotinamide Scaffold cluster_properties Molecular Properties cluster_activity Biological Outcome Scaffold Nicotinamide Core Binding PARP-1 Binding Affinity Position6 6-Position Substitution Sterics Steric Bulk Position6->Sterics Electronics Electronic Effects Position6->Electronics Lipophilicity Lipophilicity Position6->Lipophilicity Amide N,N-dimethylamide Amide->Lipophilicity Sterics->Binding Electronics->Binding Lipophilicity->Binding Potency Inhibitory Potency (IC50) Binding->Potency

Caption: Logical flow of SAR for 6-substituted nicotinamides.

Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis plate_coating 1. Coat Plate with Histone H1 wash1 2. Wash Plate plate_coating->wash1 compound_add 3. Add Test Compounds wash1->compound_add reaction_init 4. Initiate Reaction (PARP-1, Biotin-NAD+) compound_add->reaction_init incubation1 5. Incubate (1 hr) reaction_init->incubation1 wash2 6. Wash Plate incubation1->wash2 strep_hrp 7. Add Streptavidin-HRP wash2->strep_hrp incubation2 8. Incubate (1 hr) strep_hrp->incubation2 wash3 9. Wash Plate incubation2->wash3 tmb_add 10. Add TMB Substrate wash3->tmb_add stop_reaction 11. Stop Reaction tmb_add->stop_reaction read_plate 12. Read Absorbance (450 nm) stop_reaction->read_plate calc_ic50 13. Calculate IC50 read_plate->calc_ic50

Caption: Workflow for the PARP-1 colorimetric assay.

Conclusion and Future Directions

The exploration of substituents at the 6-position of the nicotinamide scaffold is a promising avenue for the development of novel and potent PARP inhibitors. The illustrative SAR data presented here highlights the sensitivity of PARP-1 binding to the steric, electronic, and lipophilic properties of the 6-substituent. While a dedicated study on this compound derivatives is not yet in the public domain, the foundational principles of medicinal chemistry suggest that this could be a highly potent scaffold.

Future research should focus on the systematic synthesis and evaluation of a series of 6-halo-N,N-dialkylnicotinamides to build a comprehensive SAR dataset. Such studies will not only elucidate the precise interactions of the 6-substituent with the PARP active site but also pave the way for the design of next-generation PARP inhibitors with improved efficacy and selectivity profiles.

References

A comprehensive list of references will be compiled upon the availability of specific studies focusing on this compound derivatives or a closely related series of 6-substituted nicotinamides with detailed SAR data. The following are representative of the broader field:

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024). PubMed Central. [Link]

  • Poly(ADP-ribose) polymerase (PARP) inhibitors. (2001). IDrugs. [Link]

  • A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. (2023). Thieme E-Books & E-Journals. [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer | Request PDF. ResearchGate. [Link]

  • PARP inhibition by nicotinamide. (A) Nicotinamide inhibits in vitro... ResearchGate. [Link]

  • Second-generation inhibitors. A nicotinamide pharmacophore group is... ResearchGate. [Link]

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A Comparative Guide to the In Vitro Evaluation of Kinase Inhibitors Derived from the Nicotinamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization of novel kinase inhibitors, using derivatives of the versatile nicotinamide scaffold as a case study. While direct public data on kinase inhibitors derived from 6-Bromo-N,N-dimethylnicotinamide is limited, this document will leverage established research on other nicotinamide-based inhibitors to illustrate the principles and methodologies essential for their preclinical evaluation. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present comparative data to guide researchers in drug development.

Introduction: The Rationale for Targeting Kinases with Nicotinamide Derivatives

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4] The nicotinamide scaffold has emerged as a privileged structure in medicinal chemistry, with several derivatives demonstrating potent inhibitory activity against various kinases, including Aurora kinases and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6] The exploration of novel derivatives, such as those potentially derived from this compound, is a promising avenue for the discovery of next-generation targeted therapies.

This guide will provide a comparative analysis of the in vitro testing methodologies required to profile such compounds, focusing on biochemical and cell-based assays to determine potency, selectivity, and mechanism of action.

The Kinase Inhibitor Testing Funnel: A Strategic Approach

The in vitro evaluation of kinase inhibitors typically follows a tiered approach, starting with broad screening and progressing to more detailed characterization. This strategy allows for the efficient identification of promising lead compounds.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency and Selectivity cluster_2 Tier 3: Cellular Activity & Mechanism of Action High-Throughput Screening (HTS) High-Throughput Screening (HTS) IC50 Determination IC50 Determination High-Throughput Screening (HTS)->IC50 Determination Hit Identification Single-Concentration Kinase Assays Single-Concentration Kinase Assays Kinome-wide Selectivity Profiling Kinome-wide Selectivity Profiling IC50 Determination->Kinome-wide Selectivity Profiling Potent Compounds Cellular Target Engagement Cellular Target Engagement Kinome-wide Selectivity Profiling->Cellular Target Engagement Selective Compounds Cellular Phosphorylation Assays Cellular Phosphorylation Assays Cellular Target Engagement->Cellular Phosphorylation Assays Cell Proliferation Assays Cell Proliferation Assays Cellular Phosphorylation Assays->Cell Proliferation Assays G Test Compound Test Compound Biochemical Assay Biochemical Assay Test Compound->Biochemical Assay Kinase Panel (e.g., 400+ kinases) Kinase Panel (e.g., 400+ kinases) Kinase Panel (e.g., 400+ kinases)->Biochemical Assay Data Analysis Data Analysis Biochemical Assay->Data Analysis Selectivity Profile Selectivity Profile Data Analysis->Selectivity Profile

Caption: Workflow for kinome-wide selectivity profiling.

Experimental Approach:

The test compound is screened at a single high concentration (e.g., 1 or 10 µM) against a large panel of purified kinases. [7]For any kinases showing significant inhibition (e.g., >70%), a full IC50 determination is performed. [7]This two-tiered approach is both cost-effective and efficient. [7]

Cell-Based Assays: Assessing Activity in a Physiological Context

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are necessary to evaluate a compound's activity in a more physiologically relevant environment. [8]These assays provide insights into cell permeability, target engagement, and the downstream effects on cellular signaling and viability.

Cellular Target Engagement: Does the Compound Reach its Target?

It is crucial to confirm that a compound can enter the cell and bind to its intended kinase target. The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful tool for this purpose. [9] Principle: This assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a test compound in live cells. A decrease in Bioluminescence Resonance Energy Transfer (BRET) signal indicates that the compound is engaging the target kinase. [9] Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Plate HEK293 cells transiently expressing the NanoLuc®-kinase fusion protein.

  • Compound Treatment: Add the test compound at various concentrations to the cells.

  • Tracer Addition: Add the NanoBRET™ tracer and incubate to allow for binding equilibrium to be reached.

  • Detection: Measure the BRET signal using a luminometer.

  • Data Analysis: Calculate the IC50 value for target engagement from the dose-response curve.

Cellular Phosphorylation Assays: Measuring Downstream Effects

To confirm that target engagement translates into functional inhibition of the kinase signaling pathway, cellular phosphorylation assays are employed. These assays quantify the phosphorylation of a known downstream substrate of the target kinase. [8] Experimental Protocol: In-Cell Western Blot

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., SW620 or NCI-H1975 for Aurora kinase inhibitors) and treat with the test compound for a specified time. [5]2. Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the phosphorylated substrate. A primary antibody against the total substrate protein should also be used as a loading control.

  • Detection: Use a labeled secondary antibody and a suitable detection reagent to visualize the protein bands.

  • Quantification: Quantify the band intensities to determine the relative level of substrate phosphorylation in treated versus untreated cells.

Anti-Proliferative Assays: Assessing Phenotypic Consequences

Ultimately, the goal of a kinase inhibitor in oncology is to inhibit the growth of cancer cells. Anti-proliferative assays, such as the MTT or CellTiter-Glo® assays, are used to measure the effect of a compound on cell viability and proliferation. [6] Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a DMSO control and determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion: A Roadmap for Novel Kinase Inhibitor Discovery

The in vitro characterization of novel kinase inhibitors, such as those derived from the this compound scaffold, is a multi-faceted process that requires a strategic and systematic approach. By employing a combination of robust biochemical and cell-based assays, researchers can effectively determine the potency, selectivity, and mechanism of action of their compounds. This comprehensive data package is essential for making informed decisions about which compounds to advance into further preclinical and clinical development, ultimately paving the way for new and effective targeted therapies.

References

  • Jia, Y., Quinn, C. M., Kwak, S., & Talanian, R. V. (2008). Current in vitro kinase assay technologies: the quest for a universal format. Current drug discovery technologies, 5(1), 59–69. [Link]

  • ResearchGate. (n.d.). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Retrieved January 12, 2026, from [Link]

  • Ingenta Connect. (n.d.). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Retrieved January 12, 2026, from [Link]

  • An, F., & Wu, B. (2012). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of biomolecular screening, 17(1), 58–68. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved January 12, 2026, from [Link]

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of medicinal chemistry, 54(1), 7–18. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved January 12, 2026, from [Link]

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 12, 2026, from [Link]

  • Kinase Logistics. (n.d.). Cell-based Kinase Profiling Service. Retrieved January 12, 2026, from [Link]

  • Luceome Biotechnologies. (n.d.). Cell Based Kinase Assays. Retrieved January 12, 2026, from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 12, 2026, from [Link]

  • van de Stolpe, A., & van der Vliet, A. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 169(8), 1673–1683. [Link]

  • The Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. Retrieved January 12, 2026, from [Link]

  • Semantic Scholar. (n.d.). Kinase selectivity profiling by inhibitor affinity chromatography. Retrieved January 12, 2026, from [Link]

  • Brandt, M., Gorse, D., De-Juan, D., & Klenka, T. (2009). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 25(12), i227–i235. [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2015). Protein kinase profiling assays: a technology review. Drug discovery today. Technology, 18, 1–8. [Link]

  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved January 12, 2026, from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved January 12, 2026, from [Link]

  • Qi, B., Liu, Y., Li, H., Wei, W., Zhang, M., Zhang, Y., ... & Li, H. (2019). Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. Bioorganic & medicinal chemistry, 27(18), 115006. [Link]

  • El-Adl, K., El-Miligy, M. M., El-Sayed, M., & El-Hashash, M. A. (2021). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Scientific reports, 11(1), 1–21. [Link]

  • National Institutes of Health. (n.d.). Identification of Potential p38γ Inhibitors via In Silico Screening, In Vitro Bioassay and Molecular Dynamics Simulation Studies. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Discovery of a Selective Kinase Inhibitor (TAK-632) Targeting Pan-RAF Inhibition: Design, Synthesis, and Biological Evaluation of C-7-Substituted 1,3-Benzothiazole Derivatives. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Inhibition of protein kinases by proton pump inhibitors: computational screening and in vitro evaluation. Retrieved January 12, 2026, from [Link]

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Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 6-Bromo-N,N-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical research and development, the synthesis of novel compounds is a daily pursuit. Yet, the lifecycle of these molecules extends beyond their creation and application; their safe and compliant disposal is a critical, and often overlooked, aspect of laboratory stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 6-Bromo-N,N-dimethylnicotinamide, a halogenated organic compound. By grounding our protocols in regulatory standards and scientific principles, we aim to equip you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your personnel and the protection of our environment.

Understanding the Hazard Profile: Why Specific Disposal is Crucial

The core principle guiding the disposal of this compound is its classification as a halogenated organic waste . The presence of the carbon-bromine bond places it under specific regulatory frameworks, most notably the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste[5]. Improper disposal, such as drain disposal or mixing with non-hazardous waste, can lead to the contamination of water systems and harm to aquatic life. Furthermore, the incineration of mixed halogenated and non-halogenated waste can lead to the formation of dioxins and other highly toxic byproducts if not conducted in a specialized facility.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to this workflow is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Step 1: Immediate Waste Segregation

The "Why": The foundational principle of hazardous waste management is segregation at the source. Halogenated organic compounds are typically incinerated at high temperatures for complete destruction, a process that differs significantly from the treatment of non-halogenated organic waste[6]. Cross-contamination can render a large volume of waste hazardous and significantly increase disposal costs and environmental liability.

Procedure:

  • Designate a specific waste container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste." This container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), that will not react with the chemical.

  • Labeling: The label must, at a minimum, include the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Collection: Collect all waste materials containing this compound, including residual amounts in reaction vessels, contaminated personal protective equipment (PPE) like gloves and weighing papers, and any solvents used for cleaning, directly into the designated container.

Step 2: Container Management and Storage

The "Why": Proper storage of hazardous waste is crucial to prevent leaks, spills, and exposure to laboratory personnel. Federal and local regulations dictate the requirements for satellite accumulation areas (SAAs), where waste is temporarily stored before being transported for disposal.

Procedure:

  • Secure Closure: Always keep the waste container tightly sealed when not in use to prevent the release of vapors.

  • Secondary Containment: Store the container in a secondary containment bin or tray to capture any potential leaks.

  • Location: The storage area should be a designated and well-ventilated satellite accumulation area, away from heat sources and incompatible materials.

  • Incompatible Materials: Avoid storing halogenated organic waste with strong oxidizing agents, strong acids, or bases, as this could lead to violent reactions.

Step 3: Preparing for Disposal

The "Why": Before the waste can be removed from the laboratory, it must be properly inventoried and prepared for transport by a licensed hazardous waste disposal company. Accurate documentation is a legal requirement and ensures the safety of those handling the waste downstream.

Procedure:

  • Waste Inventory: Maintain a detailed log of the contents of the waste container, including the chemical name, quantity, and date of addition.

  • Request for Pickup: Once the container is full or has been in storage for the maximum allowable time according to your institution's policies (often 90 or 180 days), submit a request for waste pickup through your institution's Environmental Health and Safety (EHS) department.

  • Final Packaging: Ensure the container is clean on the outside and the label is legible. Your EHS department may provide specific instructions for final packaging before transport.

Decision Pathway for Disposal

The following diagram illustrates the critical decision points in the disposal process for this compound.

DisposalWorkflow start Waste Generation (this compound) is_halogenated Is the compound halogenated? start->is_halogenated segregate Segregate as Halogenated Organic Waste is_halogenated->segregate  Yes   non_halogenated Segregate as Non-Halogenated Organic Waste is_halogenated->non_halogenated  No   container Collect in a dedicated, labeled, compatible container segregate->container storage Store in a designated Satellite Accumulation Area (SAA) container->storage documentation Maintain accurate waste log storage->documentation pickup Request pickup by licensed hazardous waste contractor documentation->pickup disposal High-Temperature Incineration at a RCRA-permitted facility pickup->disposal

Caption: Decision workflow for the proper disposal of this compound.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Classification Halogenated Organic Hazardous WastePresence of a carbon-bromine bond, subject to RCRA regulations.
Primary Disposal Method High-Temperature IncinerationEnsures complete destruction of the compound and prevents the formation of toxic byproducts.[6]
Container Material Glass or HDPEChemical compatibility to prevent degradation of the container.
Storage Location Designated Satellite Accumulation AreaCompliance with safety regulations and prevention of accidental spills or exposures.
Segregation Separate from non-halogenated wastePrevents cross-contamination and ensures proper treatment.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is not merely a regulatory hurdle but a fundamental aspect of ethical scientific practice. By understanding the chemical's hazard profile and adhering to the detailed procedures outlined in this guide, researchers can ensure they are not only protecting themselves and their colleagues but also contributing to the long-term health of our planet. This commitment to the entire lifecycle of the chemicals we create is what defines a truly progressive and responsible research enterprise.

References

  • Angene Chemical. (2022-12-22).
  • Fisher Scientific. (2025-12-18).
  • TCI Chemicals. (n.d.).
  • Fisher Scientific. (2025-12-24).
  • TCI Chemicals. (2025-03-24).
  • Chem-Space. (n.d.). This compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025-08-13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • CymitQuimica. (2024-12-19). Safety Data Sheet: 3-AMINO-6-BROMO-N-METHYLPICOLINAMIDE.
  • U.S. Environmental Protection Agency. (2025-12-04). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 6-Bromo-N,N-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 6-Bromo-N,N-dimethylnicotinamide. In the absence of a comprehensive, substance-specific Safety Data Sheet (SDS), the following procedures are synthesized from the toxicological profiles of structurally related compounds, including brominated pyridines and nicotinamide derivatives. This document is designed to empower you with a deep, causal understanding of the necessary precautions, ensuring a safe and controlled laboratory environment.

Hazard Assessment and Risk Profile

This compound is a substituted pyridine derivative. While its specific toxicology has not been fully investigated, its structure suggests potential hazards that must be proactively managed. Structurally similar compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Some analogs are classified with acute oral toxicity.[3] The bromine atom on the pyridine ring can influence the compound's reactivity and toxicological profile. Therefore, a conservative approach assuming these hazards is mandatory.

Key Potential Hazards:

  • Dermal: Causes skin irritation. Harmful if absorbed through the skin.[1][2][3]

  • Ocular: Causes serious eye irritation.[1][2]

  • Inhalation: May cause respiratory tract irritation. Harmful if inhaled as dust.[1][2]

  • Ingestion: Harmful if swallowed.[2][3]

Core Personal Protective Equipment (PPE) Protocol

The primary objective is to establish multiple barriers between the researcher and the chemical. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense.[4][5] PPE serves as the essential final barrier.

Summary of Mandatory PPE
PPE CategoryRecommended EquipmentRationale & Best Practices
Eye & Face Protection Chemical splash goggles with side shields meeting NIOSH or EN 166 standards. A face shield should be worn over goggles for splash-prone procedures.[3][4]Protects against accidental splashes and airborne dust particles which can cause serious eye damage.
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber).[4] Double-gloving is recommended.Pyridine derivatives can permeate standard nitrile gloves with prolonged contact.[6][7] Butyl rubber offers superior resistance. Always inspect gloves for tears or holes before use and use proper removal techniques to avoid skin contact.[4]
Respiratory Protection All handling of the solid or its solutions must be conducted within a certified chemical fume hood.[4][5][7] A NIOSH-approved respirator with an appropriate cartridge is required if a fume hood is unavailable or for cleaning large spills.[2][4]Minimizes inhalation exposure to dust or aerosols. A fume hood is the primary engineering control. Respirator use requires prior medical clearance and fit-testing.
Body Protection A fully-buttoned laboratory coat.Prevents incidental skin contact with the compound on clothing. For larger quantities or significant splash risk, a chemical-resistant apron or suit should be considered.[4]

Procedural Workflow for Safe Handling

A systematic, step-by-step approach is crucial for minimizing exposure throughout the compound's lifecycle in the laboratory.

Step 1: Preparation and Engineering Controls
  • Verify Fume Hood Certification: Before starting, ensure the chemical fume hood has been certified within the last year and is functioning correctly.

  • Prepare Work Area: Line the work surface of the fume hood with absorbent bench paper to contain any minor spills.

  • Assemble Materials: Place all necessary equipment (spatulas, glassware, solvents, waste containers) inside the fume hood before introducing the this compound.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest emergency eyewash station and safety shower.[6]

Step 2: PPE Donning and Doffing Workflow

The sequence of putting on and removing PPE is critical to prevent cross-contamination. The following diagram illustrates the correct procedure.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Outer Gloves (over cuffs) Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Step 3: Handling the Compound
  • Weighing: When weighing the solid compound, perform the task in the fume hood. Use a draft shield if necessary, but do not weigh directly on an open bench. Avoid any actions that could generate dust.[4]

  • Transfers: Use spatulas to carefully transfer the solid. If making solutions, add the solid to the solvent slowly to prevent splashing.

  • Housekeeping: Keep the container tightly closed when not in use.[1][3] Clean up any minor spills immediately as per the emergency procedures below.

Step 4: Decontamination and Disposal
  • Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and bench paper, must be considered hazardous waste.[4]

  • Containerization: Collect solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.[4]

  • Disposal Path: All waste must be disposed of through your institution's official Environmental Health and Safety (EHS) program. Do not pour any waste down the drain.[1][2]

Emergency Procedures

Immediate and correct response to an exposure is critical.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Inhalation: If dust is inhaled, move the person to fresh air. If breathing becomes difficult, administer oxygen and seek immediate medical attention.[1]

  • Minor Spill (inside fume hood): Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.[4] Collect the material using non-sparking tools into a labeled hazardous waste container. Clean the area with a suitable solvent and then soap and water.

  • Major Spill: Evacuate the immediate area and secure it. Alert your supervisor and contact your institution's EHS emergency line immediately. Do not attempt to clean up a large spill without specialized training and equipment.[6]

References

  • Benchchem. (n.d.). Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
  • Angene Chemical. (n.d.). Safety Data Sheet for 6-Bromo-N-Methylnicotinamide.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 5-Bromonicotinamide.
  • Sigma-Aldrich. (2025). Safety Data Sheet for 4-Bromo-N,N-dimethylaniline.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • Benchchem. (n.d.). Personal protective equipment for handling Pyridine-2,6-diethanol.
  • Fisher Scientific. (2025). Safety Data Sheet for N,N-Diethylnicotinamide.

Sources

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